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  • Product: N-epsilon-Azido-D-norleucine
  • CAS: 1159610-92-1

Core Science & Biosynthesis

Foundational

Physical and chemical properties of N-epsilon-Azido-D-norleucine

Properties, Synthesis, and Applications in Chemical Biology Executive Summary N-epsilon-Azido-D-norleucine (also known as 6-Azido-D-norleucine or H-D-Lys(N3)-OH) is a non-canonical amino acid (NCAA) that bridges the gap...

Author: BenchChem Technical Support Team. Date: February 2026

Properties, Synthesis, and Applications in Chemical Biology

Executive Summary

N-epsilon-Azido-D-norleucine (also known as 6-Azido-D-norleucine or H-D-Lys(N3)-OH) is a non-canonical amino acid (NCAA) that bridges the gap between robust chemical stability and bioorthogonal reactivity.[] Unlike its L-isomer, which is frequently used for metabolic labeling in live cells, the D-isomer is primarily utilized in the synthesis of proteolytically stable peptidomimetics and therapeutic probes .[]

This whitepaper provides a comprehensive technical analysis of N-epsilon-Azido-D-norleucine, detailing its physicochemical properties, reaction kinetics in "Click" chemistry, and protocols for its incorporation into peptides via Solid Phase Peptide Synthesis (SPPS).[]

Chemical Identity & Structural Analysis

N-epsilon-Azido-D-norleucine is structurally analogous to D-Lysine, where the


-amino group is replaced by an azide moiety (

).[] This substitution renders the side chain chemically inert to physiological conditions while remaining highly reactive toward alkynes and phosphines.
Physicochemical Descriptors
PropertySpecification
IUPAC Name (2R)-2-Amino-6-azidohexanoic acid
Common Synonyms 6-Azido-D-norleucine; H-D-Lys(N3)-OH; Fmoc-D-Lys(N3)-OH (protected)
CAS Number 1159610-92-1 (HCl salt); 1418009-93-4 (Free acid)
Molecular Formula

(Free base)
Molecular Weight 172.19 g/mol (Free base); 208.65 g/mol (HCl salt)
Stereochemistry D-Enantiomer (R-configuration at

-carbon)
Appearance White to off-white crystalline powder
Solubility Water (

mg/mL for HCl salt), DMSO, DMF
pKa

-COOH: ~2.2;

-NH3+: ~9.2
Structural Significance (D- vs. L-Isomer)

The choice of the D-enantiomer is critical for therapeutic applications.[] Endogenous proteases (e.g., trypsin, chymotrypsin) are stereospecific for L-amino acids. Incorporation of N-epsilon-Azido-D-norleucine into a peptide sequence confers resistance to enzymatic degradation , significantly extending the in vivo half-life of the molecule while maintaining the bioorthogonal utility of the azide handle.[]

Chemical Reactivity & Bioorthogonal Utility

The terminal azide group acts as a "chemical handle" that is biologically inert but reacts rapidly under specific conditions.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[1]
  • Mechanism: The azide reacts with a terminal alkyne in the presence of Cu(I) to form a stable 1,4-disubstituted 1,2,3-triazole.[]

  • Kinetics: Second-order rate constants (

    
    ) typically range from 
    
    
    
    to
    
    
    .[]
  • Utility: Ideal for in vitro conjugation where copper toxicity is not a limiting factor (e.g., peptide-drug conjugates on solid support).

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)[1]
  • Mechanism: Reaction with cyclooctynes (e.g., DBCO, BCN) driven by ring strain release.

  • Kinetics: Slower than CuAAC (

    
    ) but catalyst-free.[]
    
  • Utility: Essential for live-cell applications or systems sensitive to transition metals.[]

Staudinger Ligation[1]
  • Mechanism: Reaction with triarylphosphines to form an amide bond.

  • Utility: Highly specific but often displays slower kinetics and susceptibility to oxidation compared to Click chemistry.

Experimental Protocols

Solid Phase Peptide Synthesis (SPPS) Incorporation

The following protocol describes the manual coupling of Fmoc-N-epsilon-Azido-D-norleucine (Fmoc-D-Lys(N3)-OH) onto a growing peptide chain.

Reagents:

  • Resin: Rink Amide MBHA or Wang resin.

  • Amino Acid: Fmoc-D-Lys(N3)-OH (3-5 equivalents relative to resin loading).[]

  • Coupling Reagents: HBTU/HOBt or HATU (for difficult sequences).

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Solvent: DMF (N,N-Dimethylformamide).

Workflow:

  • Fmoc Deprotection: Treat resin with 20% Piperidine in DMF (

    
     min). Wash 
    
    
    
    with DMF.
  • Activation: Dissolve Fmoc-D-Lys(N3)-OH and HBTU (0.95 eq relative to AA) in minimal DMF. Add DIPEA (2 eq relative to AA). Activate for 1-2 minutes.

  • Coupling: Add activated solution to the resin. Shake at room temperature for 45–60 minutes.

  • Monitoring: Verify coupling efficiency via Kaiser Test (Note: Azide group is stable to ninhydrin, but the test detects unreacted amines on the resin).

  • Wash: Drain and wash resin

    
     with DMF.
    

Critical Note: The azide group is stable to standard TFA cleavage cocktails (95% TFA, 2.5% TIS, 2.5% H2O). Avoid using reducing agents like DTT or thiols during cleavage, as they can reduce the azide to an amine.

Visualization of SPPS Workflow

SPPS_Workflow Start Resin-Peptide-Fmoc Deprotect 1. Fmoc Removal (20% Piperidine/DMF) Start->Deprotect Wash1 Wash (DMF x5) Deprotect->Wash1 Coupling 3. Coupling Reaction (45-60 min, RT) Wash1->Coupling Activate 2. Activation (Fmoc-D-Lys(N3)-OH + HBTU + DIPEA) Activate->Coupling Add Mixture Check Kaiser Test (Blue = Incomplete, Yellow = Complete) Coupling->Check Success Resin-Peptide-D-Lys(N3)-Fmoc Check->Success Negative (Yellow) Fail Recouple Check->Fail Positive (Blue) Fail->Coupling

Figure 1: Standard workflow for incorporating Fmoc-N-epsilon-Azido-D-norleucine via SPPS.

Bioorthogonal Labeling (CuAAC) Protocol

Reagents:

  • Peptide-Azide (dissolved in water/DMSO).[][2]

  • Alkyne-Tag (e.g., Biotin-Alkyne).[]

  • CuSO4 (1 mM stock).

  • THPTA Ligand (5 mM stock) - Prevents Cu(I) oxidation and protein degradation.[]

  • Sodium Ascorbate (10 mM fresh stock).

Step-by-Step:

  • Mix Peptide-Azide (

    
    ) and Alkyne-Tag (
    
    
    
    ) in PBS (pH 7.4).
  • Pre-mix CuSO4 and THPTA (1:5 molar ratio) and add to the reaction (final [Cu] =

    
    ).
    
  • Initiate reaction by adding Sodium Ascorbate (final conc.

    
    ).
    
  • Incubate for 1 hour at Room Temperature in the dark.

  • Purify via HPLC or dialysis.

Reaction Pathway Diagram

Click_Chemistry Azide Peptide-N3 (D-Lys(N3)) Complex Cu(I)-Acetylide Intermediate Azide->Complex + Cu(I) Alkyne Alkyne-Tag (Reporter) Alkyne->Complex Triazole 1,2,3-Triazole Conjugate Complex->Triazole Cycloaddition

Figure 2: Simplified mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[]

Safety & Handling

  • Azide Stability: While organic azides are generally stable, low molecular weight azides can be explosive if the ratio of (C+O)/N is < 3. N-epsilon-Azido-D-norleucine (

    
    ) has a ratio of (6+2)/4 = 2, which is borderline.[] However, as a solid salt or in solution, it is stable. Avoid heating the solid above 100°C. 
    
  • Toxicity: Treat as potentially toxic. Use PPE (gloves, goggles).[3]

  • Storage: Store at 2-8°C under inert gas (Argon/Nitrogen) to prevent moisture absorption.

References

  • Sumit Biosciences. (2013).[4] Click Chemistry Reagents Catalog. Retrieved from [Link]

  • Lundquist, J. T., & Pelletier, J. C. (2001). "Improved Solid-Phase Peptide Synthesis Method Utilizing alpha-Azide-Protected Amino Acids." Organic Letters, 3(5), 781-783. [Link]

  • Baseclick GmbH. (n.d.). 6-Azido-D-lysine HCl Data Sheet. Retrieved from [Link][]

  • Meldal, M., & Tornøe, C. W. (2008). "Cu-Catalyzed Azide−Alkyne Cycloaddition." Chemical Reviews, 108(8), 2952–3015. [Link]

Sources

Exploratory

An In-depth Technical Guide to N-epsilon-Azido-D-norleucine (Aha) in Metabolic Labeling

A Senior Application Scientist's Field Guide for Researchers and Drug Development Professionals Foreword: Decoding Proteome Dynamics The cellular proteome is a dynamic landscape, constantly reshaped by the synthesis of n...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Field Guide for Researchers and Drug Development Professionals

Foreword: Decoding Proteome Dynamics

The cellular proteome is a dynamic landscape, constantly reshaped by the synthesis of new proteins and the degradation of old ones in response to internal and external cues. Measuring these changes is fundamental to understanding cellular function, disease pathogenesis, and therapeutic response.[1][2] Traditional proteomic methods provide a static snapshot of protein abundance but often fail to capture the immediate, dynamic responses of a cell.[2] To address this, metabolic labeling with bioorthogonal non-canonical amino acids (ncAAs) has emerged as a powerful strategy to specifically tag and analyze newly synthesized proteins (NSPs).[3]

This guide focuses on L-azidohomoalanine (AHA), a cornerstone of this technology. While the topic specifies "N-epsilon-Azido-D-norleucine," the vast body of scientific literature and common laboratory practice centers on its isomer, L-Azidohomoalanine (AHA) , a highly effective surrogate for the essential amino acid L-methionine.[1][4][5] This guide will therefore detail the mechanism and application of L-Azidohomoalanine (AHA), the field-proven reagent for nascent protein analysis. We will dissect its mechanism of action, from cellular uptake to bioorthogonal detection, providing both the foundational principles and the practical insights needed to harness this technology for robust and reproducible results.

Part 1: The Core Mechanism - Cellular Deception and Incorporation

The utility of AHA lies in its structural mimicry of methionine. The cell's translational machinery, specifically the methionyl-tRNA synthetase (MetRS), cannot readily distinguish AHA from its natural counterpart.[4][6] This molecular deception is the critical first step.

  • Uptake and Activation: Cells are cultured in methionine-free medium supplemented with AHA.[7] This depletion of the natural amino acid maximizes the probability that MetRS will recognize and activate AHA.

  • Incorporation into Nascent Proteins: During protein synthesis (translation), the activated AHA-tRNA is incorporated into the growing polypeptide chain at positions normally occupied by methionine.[8]

  • Bioorthogonal Handle: The result is a proteome where every newly synthesized protein is tagged with AHA's unique functional group: the azide (–N₃).[9][10] This azide is the key to the technique's power. It is a "bioorthogonal handle"—chemically inert within the complex cellular environment, preventing side reactions with native biological molecules, yet poised for highly specific chemical ligation in a subsequent step.[11][12][13]

The process ensures that only proteins made during the labeling period contain the azide tag, effectively creating a temporal window to view proteome synthesis.

cluster_cell Cellular Environment AHA L-Azidohomoalanine (AHA) in Culture Medium MetRS Methionyl-tRNA Synthetase (MetRS) AHA->MetRS Recognized as Methionine Analog Ribosome Ribosome MetRS->Ribosome Charged AHA-tRNA(Met) tRNA tRNA(Met) tRNA->MetRS NascentProtein Newly Synthesized Protein (AHA-labeled) Ribosome->NascentProtein Translation

Caption: Mechanism of AHA incorporation into nascent proteins.

Part 2: Bioorthogonal Ligation - The "Click" Chemistry Reaction

Once proteins are tagged with the azide handle, they can be covalently linked to reporter molecules (e.g., biotin for affinity purification or a fluorophore for imaging) using a set of highly efficient and specific reactions known as "click chemistry".[12][14] This ligation step makes the tagged proteins detectable. Two primary strategies are employed, differing in their need for a copper catalyst.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most common method for labeling AHA-containing proteins is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[15] This reaction forms an extremely stable triazole linkage between the azide on AHA and a terminal alkyne on a reporter probe.[10][12][16]

  • Mechanism: The reaction requires a catalytic amount of copper in its +1 oxidation state (Cu(I)).[10] In practice, this is generated in situ from a Cu(II) salt like copper(II) sulfate (CuSO₄) using a reducing agent, most commonly sodium ascorbate.[15][17]

  • Causality Behind Components:

    • Copper(I) Catalyst: While azides and alkynes can react on their own, the process requires high heat and is inefficient. The Cu(I) catalyst dramatically accelerates the reaction by a factor of 10⁷ to 10⁸, allowing it to proceed rapidly at room temperature under biocompatible conditions.[10]

    • Reducing Agent (e.g., Sodium Ascorbate): Maintains the copper in the active Cu(I) state and prevents oxidative side reactions.[16][17]

    • Copper Ligand (e.g., THPTA, TBTA): This is a critical component for in vitro work. The ligand stabilizes the Cu(I) ion, preventing its disproportionation and protecting sensitive biomolecules, like proteins, from damage by reactive oxygen species that can be generated during the reaction.[17]

CuAAC is exceptionally robust and high-yielding, making it the gold standard for labeling proteins in cell lysates for applications like proteomics.[15][17]

Lysate Protein Lysate with AHA-labeled Proteins (-N3) Reaction CuAAC Reaction Lysate->Reaction Probe Alkyne Reporter Probe (e.g., Alkyne-Biotin) Probe->Reaction Catalyst CuSO4 + Na-Ascorbate + Ligand (THPTA) Catalyst->Reaction Catalyzes Product Covalently Labeled Protein (Stable Triazole Linkage) Reaction->Product

Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

A significant drawback of CuAAC is the cytotoxicity of copper, which precludes its use in living cells or organisms.[18][19] Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) brilliantly circumvents this issue by eliminating the need for a catalyst.

  • Mechanism: SPAAC utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), as the alkyne-containing reporter probe.[19][20] The high ring strain in these molecules provides the necessary activation energy to drive the cycloaddition with an azide.[18][] This reaction proceeds rapidly at physiological temperatures without any catalyst.[18]

  • Rationale and Application: The absence of copper makes SPAAC a truly bioorthogonal reaction suitable for live-cell imaging and in vivo studies.[19][] Researchers can introduce a cyclooctyne-fluorophore conjugate directly to living, AHA-labeled cells and visualize the synthesis of new proteins in real-time.

LiveCell Live Cells with AHA-labeled Proteins (-N3) Reaction SPAAC Reaction (Copper-Free) LiveCell->Reaction Probe Strained Alkyne Probe (e.g., DBCO-Fluorophore) Probe->Reaction Reacts Directly Product Fluorescently Labeled Protein in Live Cells Reaction->Product

Caption: Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Data Summary: Choosing the Right Ligation Strategy

The choice between CuAAC and SPAAC is dictated entirely by the experimental context. The following table summarizes the key parameters for each.

FeatureCopper(I)-Catalyzed (CuAAC)Strain-Promoted (SPAAC)Causality & Field Insight
Biocompatibility Toxic to live cells (due to copper)Non-toxic, suitable for live cells & in vivoExpertise: SPAAC is the only choice for live imaging. CuAAC is reserved for fixed cells or lysates.
Reaction Speed Very fast (minutes to 1 hour)Fast, but generally slower than CuAACTrustworthiness: CuAAC provides rapid, quantitative labeling in lysates, ensuring complete reaction for downstream mass spectrometry.
Reagents Simple terminal alkynesComplex, strained cyclooctynes (DBCO, BCN)Expertise: Terminal alkyne probes are smaller and less likely to cause steric hindrance. Strained alkynes are bulkier.
Primary Application Proteomics, fixed-cell imaging, in vitro conjugationLive-cell imaging, in vivo labelingAuthoritative Grounding: The development of SPAAC was a direct response to the need for a copper-free click reaction for biological systems.[18][19]

Part 3: Experimental Design and Validated Protocols

A successful AHA labeling experiment hinges on careful optimization and execution. Every protocol must be a self-validating system, incorporating controls to ensure specificity and rule out artifacts.

Principles of Experimental Design
  • Optimizing AHA Concentration and Duration: The ideal concentration and labeling time are cell-type dependent. It is crucial to perform a dose-response and time-course experiment to find the optimal balance between robust signal and minimal toxicity.[7] A typical starting point for mammalian cells is 25-50 µM for 4-24 hours.[7][22]

  • Assessing Toxicity: Always validate that the chosen AHA concentration does not impact cell viability or global protein synthesis rates.[7] This can be done using standard cell viability assays (e.g., Propidium Iodide staining or MTT/MTS assays) and by comparing total protein profiles (e.g., via Coomassie stain or [³⁵S]-methionine labeling) between AHA-treated and control cells.[3][23]

  • Methionine Depletion: To maximize AHA incorporation, cells must be washed and incubated in methionine-free medium prior to and during labeling.[7] Using dialyzed fetal bovine serum (FBS) is essential to remove residual methionine from the serum supplement.[7]

  • Essential Controls:

    • No AHA Control: Cells cultured without AHA but subjected to the click reaction. This confirms that the signal is dependent on AHA incorporation.

    • Protein Synthesis Inhibitor Control: Cells pre-treated with an inhibitor like cycloheximide before AHA labeling. This validates that the signal comes from active translation.[3]

Protocol: Metabolic Labeling of Cultured Mammalian Cells

This protocol provides a validated starting point for labeling newly synthesized proteins in adherent mammalian cells.

  • Cell Preparation: Plate cells to reach 70-80% confluency on the day of the experiment. This ensures cells are in an active growth phase.

  • Methionine Depletion: Gently wash the cells twice with warm, sterile Phosphate-Buffered Saline (PBS). Add pre-warmed DMEM lacking L-methionine, supplemented with dialyzed FBS, and incubate for 30-60 minutes to deplete intracellular methionine reserves.[7]

  • AHA Labeling: Prepare the labeling medium by adding AHA to fresh, pre-warmed methionine-free medium to the desired final concentration (e.g., 50 µM). Remove the depletion medium and add the AHA labeling medium to the cells.

  • Incubation: Incubate the cells for the desired period (e.g., 4 hours) under standard culture conditions (37°C, 5% CO₂).

  • Cell Harvest: After incubation, place the plate on ice. Remove the labeling medium and wash the cells twice with ice-cold PBS. Lyse the cells directly on the plate using an appropriate lysis buffer (e.g., RIPA buffer containing protease inhibitors). Scrape the cells, collect the lysate, and clarify by centrifugation. The resulting supernatant contains the AHA-labeled proteome.

Protocol: CuAAC Ligation with Biotin-Alkyne for Proteomic Analysis

This protocol describes the covalent tagging of AHA-labeled proteins in lysate with a biotin-alkyne probe for subsequent enrichment and analysis.[22]

  • Prepare Click Reagents (Fresh):

    • Biotin-Alkyne: 5 mM stock in DMSO.

    • Copper(II) Sulfate (CuSO₄): 50 mM stock in water.[22]

    • Tris(2-carboxyethyl)phosphine (TCEP): 50 mM stock in water. Note: TCEP is used here as a reducing agent instead of sodium ascorbate in some protocols and is compatible with THPTA.[22]

    • Ligand (e.g., THPTA): 50 mM stock in water.

  • Reaction Assembly: In a microcentrifuge tube, combine the following in order (volumes may be scaled):

    • 150 µg of protein lysate.

    • Add PBS to a final volume of ~350 µL.

    • Add 5 mM Biotin-Alkyne.

    • Add 50 mM TCEP.

    • Add the ligand.

    • Add 50 mM CuSO₄ to initiate the reaction. The final volume should be ~400 µL.[22]

  • Incubation: Incubate the reaction for 1-2 hours at room temperature with gentle rocking, protected from light.[22]

  • Protein Precipitation: Precipitate the protein to remove excess click reagents. Add four volumes of ice-cold acetone, vortex briefly, and incubate at -20°C overnight.[22]

  • Pellet and Wash: Centrifuge at high speed (e.g., 15,000 x g) for 15 minutes at 4°C to pellet the protein. Carefully discard the supernatant. Wash the pellet with ice-cold methanol to remove residual reagents.

  • Downstream Processing: The dried protein pellet, now containing biotin-tagged NSPs, can be resolubilized in a denaturing buffer (e.g., containing 8M urea) for trypsin digestion and mass spectrometry, or in SDS-PAGE sample buffer for Western blot analysis.[1][2][24]

References

  • GenScript. (n.d.). Labeling, detection and identification of newly synthesized proteomes with bioorthogonal non-canonical amino-acid tagging. GenScript.
  • BenchChem. (2025). The Definitive Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 3-Butyn-1-OL. BenchChem.
  • AxisPharm. (2024, September 20). Alkyne-Azide Click Chemistry Protocol for ADCs. AxisPharm.
  • Dieterich, D. C., Lee, J. J., Link, A. J., Graumann, J., Tirrell, D. A., & Schuman, E. M. (2007). Labeling, detection and identification of newly synthesized proteomes with bioorthogonal non-canonical amino-acid tagging.
  • ResearchGate. (n.d.). Bioorthogonal reactions for labeling of a protein of interest. CuAAC, copper-catalyzed azide alkyne cycloaddition.
  • Alhourani, L., Tabana, Y., Anand, A., & Fahlman, R. P. (2025, November 25). Azidohomoalanine (AHA)
  • PMC. (n.d.).
  • PMC. (n.d.). Quantitative Analysis of Newly Synthesized Proteins. PMC - NIH.
  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition.
  • Creative Biolabs. (n.d.). Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
  • SciSpace. (2011, December 15).
  • The Scientist. (2024, February 13). Making Connections: Click Chemistry and Bioorthogonal Chemistry.
  • Frontiers. (2014, November 24). Specific and quantitative labeling of biomolecules using click chemistry.
  • Med Chem 101. (n.d.). Click Chemistry.
  • PMC. (n.d.).
  • BroadPharm. (2022, January 18).
  • ResearchGate. (2025, December 27). Azidohomoalanine (AHA)
  • BOC Sciences. (n.d.). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC)
  • Lumiprobe. (n.d.).
  • Schiapparelli, L. M., et al. (2014). Direct Detection of Biotinylated Proteins by Mass Spectrometry. Journal of Proteome Research.
  • PMC. (n.d.). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides.
  • American Journal of Physiology-Endocrinology and Metabolism. (n.d.).
  • Dieterich, D. C., Link, A. J., Graumann, J., Tirrell, D. A., & Schuman, E. M. (2006).
  • Hinz, F. I., et al. (2011). Non-canonical amino acid labeling in vivo to visualize and affinity purify newly synthesized proteins in larval zebrafish. ACS Chemical Neuroscience.
  • G-Biosciences. (2019, September 24).
  • MDPI. (2022, February 6). Cell Culture-Based Assessment of Toxicity and Therapeutics of Phytochemical Antioxidants.
  • Cambridge Isotope Laboratories, Inc. (n.d.). L-Azidohomoalanine·HCl.
  • PMC. (n.d.). Azidohomoalanine (AHA)
  • Lumiprobe. (n.d.). AHA (L-Azidohomoalanine) | CAS#:942518-29-8.
  • Journal of High School Science. (2025, August 31). Optimized Azidohomoalanine labeling protocol enables sensitive detection.
  • Vector Labs. (n.d.). L-AZIDOHOMOALANINE (AHA)

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Foundational

N-epsilon-Azido-D-norleucine as a non-canonical amino acid surrogate

N-epsilon-Azido-D-norleucine: A Non-Canonical Amino Acid Surrogate for Bioorthogonal Engineering Executive Summary N-epsilon-Azido-D-norleucine (also known as 6-azido-D-norleucine or D-Lys(N3)) is a non-canonical amino a...

Author: BenchChem Technical Support Team. Date: February 2026

N-epsilon-Azido-D-norleucine: A Non-Canonical Amino Acid Surrogate for Bioorthogonal Engineering

Executive Summary

N-epsilon-Azido-D-norleucine (also known as 6-azido-D-norleucine or D-Lys(N3)) is a non-canonical amino acid (ncAA) derivative that bridges the gap between stereochemical stability and bioorthogonal reactivity. Unlike its L-enantiomer, which is widely used as a methionine surrogate in translational metabolic labeling (BONCAT), the D-enantiomer is primarily utilized for peptidomimetic engineering and bacterial cell wall probing .

This guide details the technical application of N-epsilon-Azido-D-norleucine in Solid-Phase Peptide Synthesis (SPPS) and in situ peptidoglycan labeling. It provides validated protocols for incorporating this residue to confer proteolytic resistance while installing a latent "click" chemistry handle (azide) for subsequent conjugation.

Chemical Identity & Properties

To use this surrogate effectively, one must understand its structural duality. It is isosteric with Lysine (where the


-amine is replaced by an azide) and Methionine  (linear aliphatic chain), but possesses the (R)-configuration  (D-isomer).
PropertySpecification
IUPAC Name (R)-2-amino-6-azidohexanoic acid
Common Synonyms D-Anl, 6-Azido-D-norleucine, D-Lys(N3)
Molecular Formula

Molecular Weight 172.19 g/mol
Functionality Bioorthogonal Azide (

)
Stereochemistry D-enantiomer (Protease resistant)
Solubility Water, DMSO, DMF

Mechanistic Insight: The azide group is chemically inert under physiological conditions (pH 7.4, 37°C) but reacts rapidly with alkynes via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or with strained cyclooctynes (e.g., DBCO) via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). The D-configuration prevents recognition by endogenous eukaryotic proteases, making it ideal for stabilizing therapeutic peptides.

Application I: Solid-Phase Peptide Synthesis (SPPS)

The most robust application of N-epsilon-Azido-D-norleucine is in the synthesis of "stapled" or "tagged" D-peptides.

Strategic Incorporation

Using the Fmoc-protected derivative (Fmoc-D-Lys(N3)-OH ), researchers can introduce the azide handle at any position in a peptide sequence.

  • Why D-form? To create "mirror-image" peptides or retro-inverso peptides that resist degradation in serum.

  • Why Azide? To attach PEG chains, fluorophores, or drugs post-synthesis without protecting group interference.

Validated SPPS Protocol

Prerequisites: Rink Amide MBHA resin, Fmoc-D-Lys(N3)-OH, HBTU/DIEA.

  • Resin Swelling: Swell resin in DMF for 30 min.

  • Deprotection: Treat with 20% Piperidine in DMF (

    
     min). Wash with DMF (
    
    
    
    ).
  • Coupling:

    • Dissolve Fmoc-D-Lys(N3)-OH (3 eq), HBTU (2.9 eq), and DIEA (6 eq) in DMF.

    • Note: Activate for 30 seconds before adding to resin to minimize racemization (though D-isomers are less prone to critical loss of bioactivity if slight racemization occurs compared to L-isomers).

    • Incubate for 45–60 minutes at room temperature.

  • Capping (Optional): Acetic anhydride/Pyridine to block unreacted amines.

  • Cleavage:

    • Cocktail: TFA/TIS/Water (95:2.5:2.5). Avoid DTT or thiols , as they can reduce the azide to an amine.

    • Precipitate in cold diethyl ether.

Quality Control: Verify mass via ESI-MS. The azide peak is distinct; loss of


 (M-28) is sometimes observed in fragmentation but the molecular ion should be intact.

Application II: Bacterial Peptidoglycan Labeling

Bacteria incorporating D-amino acids into their cell walls (peptidoglycan) display "promiscuity" toward D-analogs. N-epsilon-Azido-D-norleucine acts as a D-Lysine or D-Alanine mimic depending on the organism and transpeptidase specificity.

Mechanism of Action

Endogenous transpeptidases (PBPs) incorporate the D-surrogate into the stem peptide of the peptidoglycan precursor (Lipid II) or exchange it into existing peptidoglycan. This effectively "paints" the sites of active cell wall growth.

Metabolic Labeling Protocol

Target: Gram-positive bacteria (e.g., B. subtilis, S. aureus).

  • Culture: Grow bacteria to exponential phase (

    
    ).
    
  • Pulse Labeling:

    • Add N-epsilon-Azido-D-norleucine to media (Final conc: 1–5 mM).

    • Incubate for 1–2 generation times (e.g., 30–60 min).

    • Control: Incubate a separate sample with D-Alanine (competitor) to verify specificity.

  • Wash: Centrifuge (5000 x g, 5 min) and wash

    
     with PBS to remove unbound ncAA.
    
  • Fixation (Critical): Fix cells with 70% Ethanol or 2-4% Paraformaldehyde for 15 min.

    • Why? Fixation stops metabolism and permeabilizes the cell envelope for the click reagents.

  • Click Reaction (CuAAC):

    • Prepare Click Mix: PBS containing

      
       Alkyne-Fluorophore (e.g., TAMRA-Alkyne), 
      
      
      
      CuSO
      
      
      ,
      
      
      Sodium Ascorbate (fresh).
    • Resuspend cells in Click Mix. Incubate 30–60 min in dark.

  • Analysis: Wash

    
     with PBS. Image via fluorescence microscopy.[1][2]
    

Visualization of Workflows

G cluster_0 SPPS Workflow cluster_1 Bioorthogonal Conjugation Resin Resin-Peptide-NH2 Coupling Coupling: Fmoc-D-Lys(N3)-OH Resin->Coupling Deprotect Deprotection (Piperidine) Coupling->Deprotect Repeat Deprotect->Coupling Cleavage Cleavage (TFA/No Thiols) Deprotect->Cleavage Final Cycle PeptideN3 Peptide-N3 (Stable D-Isomer) Cleavage->PeptideN3 Click Click Reaction (DBCO-Drug or Cu-Alkyne) PeptideN3->Click Final Peptide-Conjugate (Therapeutic/Probe) Click->Final

Figure 1: Workflow for integrating N-epsilon-Azido-D-norleucine into therapeutic peptides via SPPS and subsequent bioorthogonal functionalization.

CellWall Media Media + D-Anl (Azide) Cytoplasm Cytoplasmic Uptake Media->Cytoplasm Transpeptidase PBP/Transpeptidase Incorporation Cytoplasm->Transpeptidase Promiscuity Peptidoglycan Peptidoglycan-N3 (Cell Wall) Transpeptidase->Peptidoglycan Imaging Fluorescent Ring (Growth Sites) Peptidoglycan->Imaging + Fluorophore (Click) Fluorophore Fluorophore-Alkyne Fluorophore->Imaging

Figure 2: Metabolic labeling of bacterial cell walls. The D-isomer mimics D-amino acids essential for peptidoglycan cross-linking.[3]

Comparative Data & Stability

The D-enantiomer provides superior stability compared to L-analogs, making it essential for in vivo probes that must survive serum proteases before reaching their target.

Table 1: Stability Comparison of Azido-Amino Acids

CompoundConfigurationProteolytic Stability (Serum)Primary Application
L-Azidohomoalanine (AHA) L (S)Low (< 1 hr)Metabolic Labeling (Proteome)
L-Azidonorleucine (Anl) L (S)Low (< 1 hr)Cell-Selective Labeling (MetRS*)
N-ε-Azido-D-norleucine D (R) High (> 24 hrs) Peptidomimetics / Cell Wall

References

  • Chemical Identity & SPPS Reagents

    • Source:

    • Source:

  • Bacterial Cell Wall Labeling (FDAAs)

    • Title: Fluorescent D-amino acids for in situ labeling of bacterial cell walls.[1]

    • Source:N
    • Context: Establishes the promiscuity of PBPs for D-amino acid analogs.
    • URL:[Link]

  • Click Chemistry Reagents

    • Source:

    • Context: Protocols for CuAAC and SPAAC using D-azido amino acids.[4]

  • Peptidoglycan Biosynthesis

    • Title: Imaging Bacterial Cell Wall Biosynthesis.
    • Source:Annual Review of Microbiology.
    • URL:[Link]

Sources

Exploratory

Commercial suppliers and availability of N-epsilon-Azido-D-norleucine

The following technical guide details the sourcing, chemical nature, and application of N-ε-Azido-D-norleucine , a specialized non-canonical amino acid (NCAA). Executive Summary & Chemical Identity N-ε-Azido-D-norleucine...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the sourcing, chemical nature, and application of N-ε-Azido-D-norleucine , a specialized non-canonical amino acid (NCAA).

Executive Summary & Chemical Identity

N-ε-Azido-D-norleucine (also known as 6-Azido-D-norleucine or D-Azidonorleucine ) is the D-enantiomer of the methionine surrogate azidonorleucine (Anl). While the L-isomer is widely used for cell-selective metabolic labeling (BONCAT) via mutant tRNA synthetases, the D-isomer is a critical reagent for peptidomimetics , mirror-image phage display , and bacterial peptidoglycan labeling .[1]

Critical Nomenclature & Synonyms

Researchers frequently encounter purchasing errors due to inconsistent nomenclature.[1] The molecule is structurally a lysine analog where the ε-amino group is replaced by an azide moiety.[1]

  • IUPAC Name: (R)-2-Amino-6-azidohexanoic acid

  • Common Catalog Shorthand: H-D-Lys(N3)-OH (Free acid) / Fmoc-D-Lys(N3)-OH (Protected)

  • Abbreviation: D-Anl / D-ANL

  • Chemical Formula:

    
     (Free acid)
    
  • Molecular Weight: 172.19 g/mol [1][2][3]

Note on Isomerism: Ensure you are sourcing the D-form (CAS containing D-configuration).[1] The L-form (CAS 159610-92-1) is biologically active in eukaryotic translation systems; the D-form is generally not, unless specific D-amino acid tolerance systems are engineered.

Commercial Supply Chain Analysis

The following table consolidates verified suppliers for both the free acid (for metabolic/solution use) and the Fmoc-protected derivative (for Solid Phase Peptide Synthesis - SPPS).

Table 1: Verified Suppliers and Specifications
SupplierProduct FormCatalog / CAS RefPurityApplication Note
Iris Biotech H-D-Lys(N3)-OH[4] · HClCAS: 2098497-01-7≥ 98%Water-soluble; ideal for bacterial cell wall remodeling studies.
Chem-Impex Fmoc-D-Lys(N3)-OHCAS: 1198791-53-5≥ 99%Standard for SPPS. High enantiomeric purity critical for D-peptide libraries.[1]
MedChemExpress Fmoc-D-Lys(N3)-OHCat: HY-W016624≥ 98%Validated for CuAAC click chemistry.
Aapptec Fmoc-D-Lys(N3)-OHCAS: 1198791-53-5≥ 98%Bulk synthesis grade.[4]
Ambeed Fmoc-D-Lys(N3)-OHCAS: 1198791-53-5≥ 97%General research grade.[4]

Procurement Advisory: When searching catalogs, search for "Fmoc-D-Lys(N3)-OH" rather than "Azidonorleucine". Most chemical vendors list it as a lysine derivative.[1]

Technical Framework: Quality Control & Handling

To ensure experimental integrity, incoming raw materials must be validated.[1] The azide group is sensitive to reduction and photodecomposition over extended periods.[1]

Self-Validating QC Protocol

Objective: Confirm the presence of the intact azide group and enantiomeric purity.

  • IR Spectroscopy (Quick Check):

    • The azide functionality (

      
      ) exhibits a strong, diagnostic stretching vibration at ~2100 cm⁻¹ .[1]
      
    • Pass Criteria: Distinct peak at 2100 cm⁻¹; absence of amine peaks in the side chain region.[1]

  • Chiral HPLC (Enantiomeric Excess):

    • Column: Chiralpak ZWIX(+) or Crownpak CR(+).

    • Mobile Phase: 50 mM

      
       (aq) / Acetonitrile.[1]
      
    • Pass Criteria: >99% ee.[1][5][6] Contamination with L-isomer can ruin metabolic labeling specificity or D-peptide stability.[1]

Storage & Stability[1][7]
  • Temperature: Store at -20°C.

  • Light: Protect from light (amber vials).[1]

  • Safety: While organic azides with

    
     are explosive, Azidonorleucine (
    
    
    
    ) is generally stable but should not be subjected to high heat or metal spatulas (potential friction sensitivity).[1]

Application Workflows

Solid-Phase Peptide Synthesis (SPPS)

The Fmoc-derivative (Fmoc-D-Lys(N3)-OH) is compatible with standard Fmoc/tBu protocols.[1]

  • Coupling Reagents: HATU/DIEA or DIC/Oxyma.[1]

  • Deprotection: 20% Piperidine in DMF.[1]

  • Cleavage: TFA/TIS/H2O (95:2.5:2.5).[1]

    • Caution: Avoid thiol scavengers (EDT) if possible, or keep cleavage time short, as azides can be reduced to amines by thiols over long exposure.[1]

Bioorthogonal "Click" Labeling

The primary utility of N-ε-Azido-D-norleucine is its ability to undergo Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Diagram 1: Chemical Logic & Workflow

The following diagram illustrates the sourcing decision tree and the synthesis workflow.

G Start Experimental Goal Decision Select Isomer Start->Decision L_Form L-Azidonorleucine (L-Anl) Decision->L_Form Translation D_Form D-Azidonorleucine (D-Anl) Decision->D_Form Synthetic/Bacterial App_Meta Metabolic Labeling (BONCAT w/ NLL-MetRS) L_Form->App_Meta App_Pept D-Peptide Synthesis (Protease Resistant) D_Form->App_Pept App_Wall Peptidoglycan Labeling (Bacteria) D_Form->App_Wall Source_Fmoc Source: Fmoc-D-Lys(N3)-OH (Solid Phase) App_Pept->Source_Fmoc Source_Free Source: H-D-Lys(N3)-OH (Solution/Media) App_Wall->Source_Free Process_SPPS SPPS Coupling (Avoid reducing scavengers) Source_Fmoc->Process_SPPS Process_Click CuAAC / SPAAC (Bioorthogonal Ligation) Source_Free->Process_Click Process_SPPS->Process_Click Post-Synthesis Mod

Caption: Selection logic for Azidonorleucine isomers. D-Anl is distinct from L-Anl (BONCAT) and requires specific sourcing (Fmoc vs. Free Acid).

Scientific Rationale & Causality

Why D-Norleucine?
  • Protease Resistance: Peptides containing D-amino acids are resistant to endogenous proteases, making D-Anl an ideal scaffold for stable therapeutic peptidomimetics.[1]

  • Orthogonality: In bacterial cell wall studies, D-amino acids are incorporated into the peptidoglycan layer (which naturally contains D-Ala and D-Glu) by D-amino acid transpeptidases, allowing selective labeling of the cell wall without labeling the cytoplasmic proteome (which uses L-amino acids).[1]

The "Lysine Surrogate" Confusion

Cataloging this molecule as D-Lys(N3) is chemically accurate but functionally confusing.[1]

  • Lysine: Side chain ends in

    
    .[1]
    
  • Azidonorleucine: Side chain ends in

    
    .[1]
    
  • Causality: The azide group is isosteric and isoelectronic with the amine but is chemically inert to biological nucleophiles, activating only under "Click" conditions.[1] This allows the molecule to act as a "stealth" lysine that can be functionalized post-synthesis.[1]

References

  • Iris Biotech. H-D-Lys(N3)-OHHCl Product Data*. Retrieved from .

  • Chem-Impex International. Fmoc-D-Lys(N3)-OH Product Page. Retrieved from .

  • Ngo, J. T., et al. (2013). Cell-selective metabolic labeling of proteins.[1] Nature Chemical Biology.[1] (Demonstrates L-Anl usage; contrasts with D-form applications). Retrieved from .

  • PubChem. 6-Azido-L-norleucine (Compound Summary). (For structural comparison). Retrieved from .

  • MedChemExpress. Fmoc-D-Lys(N3)-OH Datasheet. Retrieved from .[7]

Sources

Foundational

Technical Guide: Safety, Handling, and Applications of N-epsilon-Azido-D-norleucine

Topic: Safety and handling guidelines for N-epsilon-Azido-D-norleucine Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, scientists, and drug development professionals Abstract N-epsilon-Azido-D-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Safety and handling guidelines for N-epsilon-Azido-D-norleucine Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, scientists, and drug development professionals

Abstract

N-epsilon-Azido-D-norleucine (D-Anl), also known as 6-azido-D-norleucine or Nε-azido-D-lysine, is a non-canonical amino acid (ncAA) utilized in peptidomimetics, bacterial cell wall labeling, and bio-orthogonal chemistry.[][2] Unlike its L-isomer—widely used for metabolic labeling of nascent protein synthesis in eukaryotic cells—the D-isomer is uniquely valuable for its resistance to proteolysis and its specific incorporation into bacterial peptidoglycan. This guide outlines the physicochemical properties, rigorous safety protocols for azide handling, and validated experimental workflows for D-Anl.

Physicochemical Profile & Hazard Identification

Chemical Identity
  • IUPAC Name: (R)-2-amino-6-azidohexanoic acid[3]

  • Common Synonyms: D-Azidonorleucine, D-Anl, Nε-azido-D-lysine[4]

  • CAS Number: 1418009-93-4 (Hydrochloride salt)[3][4]

  • Molecular Formula: C₆H₁₂N₄O₂ (Free acid)

  • Molecular Weight: 172.19 g/mol (Free acid) / 208.65 g/mol (HCl salt)

  • Stereochemistry: D-enantiomer (R-configuration at α-carbon)

Stability & Azide Safety Assessment

Organic azides are potentially energetic materials. Stability is assessed using the "Rule of Six" and the Carbon/Nitrogen (C/N) ratio.

Safety Calculation for D-Anl:

  • Rule of Six:

    
    .
    
    • D-Anl has 6 carbons and 1 azide group. Result: Satisfied (6 ≥ 6).

  • C/N Ratio:

    
    .
    
    • 
      . Result: Borderline. 
      

Implication: While D-Anl is generally stable as a solid or in dilute solution, the borderline C/N ratio dictates that it must not be concentrated to dryness in the presence of heat or metal salts , and stock solutions should be kept below 1 M.

Hazard Summary
Hazard ClassDescription
Energetic Stability Low risk of explosion in standard laboratory quantities (<1g). High risk if heated, ground, or exposed to heavy metals (Cu, Pb).
Toxicity Azides are cytochrome c oxidase inhibitors (similar to cyanide). Assume high acute toxicity upon ingestion or skin absorption.
Reactivity Incompatible with strong acids (forms hydrazoic acid, HN₃), heavy metals, and strong, reducing agents.

Storage and Handling Protocols

Storage Conditions
  • Temperature: Store at -20°C.

  • Environment: Keep under inert gas (Argon/Nitrogen) if possible; strictly desiccated.

  • Light: Protect from light to prevent photodecomposition of the azide moiety to a nitrene.

  • Container: Amber glass or opaque plastic. Avoid metal containers.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical splash goggles (ANSI Z87.1).

  • Hand Protection: Double-gloving with Nitrile (minimum 0.11 mm thickness).

  • Respiratory: Handle powder in a certified chemical fume hood.

Critical Handling "Don'ts"
  • NO Metal Spatulas: Use only plastic, Teflon, or ceramic tools to weigh the solid. Metal contact can generate heavy metal azides (e.g., copper azide), which are extremely shock-sensitive.

  • NO Halogenated Solvents: Do not use dichloromethane (DCM) or chloroform with azides, as di- and tri-azidomethane (highly explosive) can form in situ.

  • NO Rotary Evaporation to Dryness: If concentrating solutions, stop while the material is still solvated.

Experimental Workflows

Preparation of Stock Solutions

D-Anl is typically soluble in water, DMSO, or dilute acid.

Protocol:

  • Calculate mass for a 100 mM stock solution (e.g., 20.8 mg of HCl salt in 1 mL solvent).

  • Using a plastic spatula , weigh D-Anl into a pre-tared microcentrifuge tube.

  • Add sterile ddH₂O or anhydrous DMSO.

  • Vortex gently until dissolved.

  • Aliquot into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles.

  • Store at -20°C for up to 6 months.

Bio-Orthogonal Labeling (Click Chemistry)

D-Anl contains an azide handle suitable for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Visual Workflow: D-Anl Labeling Pathway

G Substrate D-Anl (Azide-Functionalized) System Biological System (Bacteria/Peptide) Substrate->System Dosing (1-4 mM) Incubation Incubation (Metabolic Incorporation) System->Incubation Peptidoglycan Synthesis or Peptide Coupling Ligation Click Reaction (CuAAC or SPAAC) Incubation->Ligation Wash Steps Detection Fluorescence/Affinity Analysis Ligation->Detection Covalent Triazole Bond

Caption: Workflow for incorporating D-Anl into biological systems followed by chemoselective ligation.

Protocol: CuAAC Labeling (Fixed Cells)

Note: Copper is toxic to live cells; this protocol is for fixed samples or cell lysates.

  • Fixation: Fix samples with 4% paraformaldehyde (15 min).

  • Permeabilization: Treat with 0.25% Triton X-100 (10 min).

  • Reaction Cocktail: Prepare fresh in order:

    • PBS (buffer)

    • CuSO₄ (1 mM final)

    • THPTA or TBTA Ligand (5 mM final) — Critical for protecting biomolecules from oxidation.

    • Sodium Ascorbate (10 mM final) — Add last to initiate.

    • Alkyne-Fluorophore (10-50 µM).

  • Incubation: Add cocktail to samples; incubate 1 hour at Room Temp in the dark.

  • Wash: Rinse 3x with PBS containing 1 mM EDTA (to chelate excess copper).

Application: Bacterial Peptidoglycan Labeling

Unlike L-Anl, which labels proteins, D-Anl is incorporated into the peptidoglycan layer of bacteria (replacing D-Alanine or D-Glutamate in the stem peptide).

  • Culture: Grow bacteria to log phase (OD₆₀₀ ~0.5).

  • Pulse: Add D-Anl (1–5 mM) to culture media.

  • Chase: Incubate for 1–2 generation times.

  • Wash: Centrifuge and wash 2x with PBS to remove free D-Anl.

  • Label: Proceed to Click Chemistry (Section 3.2).

Waste Disposal & Decontamination

Azides pose an explosion hazard if they accumulate in plumbing (reacting with copper/lead pipes).

Decision Tree: Azide Waste Management

Waste Start Azide Waste Generated Type Solid or Liquid? Start->Type Solid Solid Waste (Gloves, Weigh Boats) Type->Solid Liquid Liquid Waste (Reaction Mix, Stock) Type->Liquid SolidAction Bag separately. Label 'Azide Contaminated'. Incinerate via EHS. Solid->SolidAction QuenchCheck Conc. > 0.1%? Liquid->QuenchCheck Dilute Dilute to < 0.1% QuenchCheck->Dilute No Deactivate Chemical Deactivation QuenchCheck->Deactivate Yes Method Add 10% Sodium Nitrite (NaNO2) + H2SO4 (Acidify to pH 1-2) (IN FUME HOOD - Toxic Gas) Deactivate->Method

Caption: Decision matrix for safe disposal of azide-contaminated materials.

Deactivation Reaction:



Warning: This reaction generates nitric oxide (toxic) and nitrogen gas. Perform strictly in a fume hood.

References

  • Iris Biotech GmbH. (2024).[5][6] Safety Data Sheet: H-D-Lys(N3)-OHHCl (N-epsilon-Azido-D-lysine)*. Retrieved from

  • National Institutes of Health (NIH) - PubChem. (2025). Compound Summary: Azidonorleucine.[4][6][7] Retrieved from [8]

  • University of Pittsburgh. (2013). Safe Handling of Azides. Department of Environmental Health & Safety. Retrieved from

  • BOC Sciences. (2025). Nα-Fmoc-Nε-Azido-D-Lysine Applications in Peptidomimetics. Retrieved from

  • Dieterich, D. C., et al. (2006).[7] "Labeling, detection and identification of newly synthesized proteomes with bioorthogonal non-canonical amino-acid tagging." Proceedings of the National Academy of Sciences, 103(25), 9482-9487. (Foundational reference for Anl metabolic labeling).

Sources

Protocols & Analytical Methods

Method

Application Note: Cell-Selective In Vivo Metabolic Labeling with Azidonorleucine (ANL)

The following Application Note is a comprehensive technical guide for performing in vivo metabolic labeling using Azidonorleucine (ANL). Editorial Note on Stereochemistry: While the topic request specifies N-epsilon-Azid...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note is a comprehensive technical guide for performing in vivo metabolic labeling using Azidonorleucine (ANL).

Editorial Note on Stereochemistry: While the topic request specifies N-epsilon-Azido-D-norleucine , it is critical to distinguish between the stereoisomers for biological applications:

  • L-Isomer (6-Azido-L-norleucine / Anl): This is the active substrate for mammalian proteomic labeling (BONCAT) using mutant synthetases (MetRS*). Mammalian ribosomes are stereoselective for L-amino acids.

  • D-Isomer (6-Azido-D-norleucine): This is typically used as a negative control in proteomic studies to verify translation dependence, or as a probe for bacterial peptidoglycan (microbiome studies), as bacteria utilize D-amino acids in their cell walls.

This guide focuses on the L-isomer application (BONCAT) for profiling mouse proteomes, as this is the standard "metabolic labeling" utility in mouse models, but includes controls using the D-isomer.

[1][2]

Introduction & Principle

Unraveling the complexity of mammalian physiology requires distinguishing the proteins synthesized by specific cell types within a living tissue. Traditional methods (e.g., generic isotope labeling) lack spatial resolution.

The ANL-BONCAT platform solves this by exploiting the translational machinery. By expressing a mutant Methionyl-tRNA Synthetase (L274G MetRS *) in specific cell populations (via Cre-LoxP in mice), researchers can force the incorporation of the synthetic amino acid 6-Azido-L-norleucine (ANL) into newly synthesized proteins only in those cells.

Mechanism of Action[3]
  • Wild-Type MetRS: Rejects ANL due to the steric clash of the azido group in the methionine binding pocket.

  • Mutant MetRS (L274G): The L274G mutation expands the binding pocket, allowing ANL to be charged onto tRNA

    
    .
    
  • Incorporation: ANL replaces Methionine in the nascent polypeptide chain during translation.

  • Detection: The azide group on ANL is bioorthogonal. It reacts strictly with alkyne-functionalized tags (fluorophores or biotin) via Click Chemistry (CuAAC or SPAAC), enabling visualization or enrichment.

Experimental Workflow Diagram

The following diagram illustrates the logic flow from mouse model generation to proteomic analysis.

ANL_Workflow cluster_mouse 1. In Vivo Phase cluster_exvivo 2. Ex Vivo Phase cluster_analysis 3. Analysis Phase Mouse Rosa26-Stop-MetRS* Mouse Expression MetRS(L274G) Expression (Target Cells Only) Mouse->Expression Breeding Cre Cell-Specific Cre Driver Cre->Expression Translation Translation: ANL replaces Met Expression->Translation Enables Charging Injection IP Injection: Azidonorleucine (ANL) Injection->Translation Substrate Supply Harvest Tissue Harvest & Lysis Translation->Harvest Labeled Proteome Click Click Chemistry (CuAAC) Harvest->Click Imaging Fluorescence Microscopy (Spatial Distribution) Click->Imaging Fluorescent Tag Enrichment Streptavidin Enrichment (Purification) Click->Enrichment Biotin Tag Tag Alkyne Probe (Biotin or Fluorophore) Tag->Click MassSpec LC-MS/MS (Protein ID) Enrichment->MassSpec

Figure 1: Logic flow for cell-selective metabolic labeling. The mutant synthetase acts as the "gatekeeper," ensuring ANL is only incorporated into the proteome of Cre+ cells.

Materials & Reagents

Critical Reagent Specifications
ReagentSpecificationPurpose
6-Azido-L-norleucine (ANL) >98% Purity, L-isomerMetabolic Labeling Substrate
6-Azido-D-norleucine >98% Purity, D-isomerNegative Control (Verifies stereoselectivity)
Alkyne-Biotin Picolyl-azide preferredEnrichment for Mass Spec
TAMRA-Alkyne 545 nm ExcitationIn-gel fluorescence / Microscopy
THPTA Ligand Water-solubleProtects proteins from Cu(I) oxidation
Protease Inhibitors EDTA-freePrevents degradation during lysis
Chemical Preparation (ANL Stock)

ANL is often supplied as a hydrochloride salt.

  • Dissolve ANL in sterile PBS (pH 7.4).

  • Adjust pH to 7.4 using small volumes of 1M NaOH (ANL is acidic).

  • Final Concentration: 100 mM.

  • Sterile filter (0.22 μm) and store at -20°C. Avoid repeated freeze-thaw cycles.

Comprehensive Protocol

Phase 1: In Vivo Labeling (Mouse)

Step 1: Animal Model Setup Ensure you possess the correct transgenic line, typically Rosa26-CAG-LSL-MetRS(L274G)-GFP. Cross this line with your tissue-specific Cre driver.

  • Experimental Group: Cre+ / MetRS*+

  • Control Group A (Genetic): Cre- / MetRS*+ (Checks for "leaky" expression)

  • Control Group B (Stereochemical): Cre+ / MetRS*+ injected with D-ANL (Checks for non-translational binding).

Step 2: ANL Administration Method A: Intraperitoneal (IP) Injection (Pulse Labeling)

  • Dosage: 0.1 mmol/kg body weight (approx. 20 mg/kg).

  • Frequency: Single injection for short pulses (2–4 hours); Daily for long-term turnover.

  • Procedure: Warm ANL stock to body temperature. Inject into the peritoneum.

Method B: Drinking Water (Long-term Labeling)

  • Concentration: 2 mM ANL in drinking water + 1% sucrose (to mask taste).

  • Duration: 3–21 days.

  • Note: Monitor water intake; ANL is generally non-toxic at these levels.

Step 3: Tissue Harvest

  • Euthanize mice according to IACUC guidelines.

  • Perfuse transcardially with ice-cold PBS to remove serum proteins (serum albumin binds azides non-specifically).

  • Dissect target tissue and snap-freeze in liquid nitrogen or fix immediately (for imaging).

Phase 2: Click Chemistry & Enrichment

Step 4: Lysis

  • Homogenize tissue in Lysis Buffer (50 mM Tris pH 8.0, 1% SDS, 150 mM NaCl, Protease Inhibitors). Note: SDS is crucial to unfold proteins and expose internal azides.

  • Sonicate to shear DNA (viscosity interferes with Click reaction).

  • Boil at 95°C for 5 minutes.

  • Centrifuge (15,000 x g, 10 min) and collect supernatant.

  • Precipitate proteins (Methanol/Chloroform or Acetone) to remove free ANL. Critical Step.

Step 5: Copper-Catalyzed Click Reaction (CuAAC) Perform this reaction on the resuspended protein pellet (2 mg/mL in PBS/0.5% SDS).

ComponentFinal Conc.Order of Addition
Protein Lysate1–2 mg/mL1
Alkyne-Tag (Biotin/Fluor)50–100 μM2
CuSO4 1 mM3 (Premix with THPTA)
THPTA (Ligand)5 mM3 (Premix with CuSO4)
Sodium Ascorbate 5–10 mM4 (Start Reaction)
  • Incubation: 1 hour at Room Temperature (protect from light).

  • Stop Reaction: Add 5 volumes of ice-cold acetone to precipitate proteins again. Wash pellet 2x with methanol to remove excess reagents.

Phase 3: Analysis

For Western Blot / In-Gel Fluorescence:

  • Resuspend pellet in 1x Laemmli Buffer.

  • Run SDS-PAGE.

  • Scan for fluorescence (if fluorescent alkyne used) or Blot with Streptavidin-HRP (if biotin alkyne used).

For Mass Spectrometry (Enrichment):

  • Resuspend biotinylated proteins in PBS/SDS.

  • Incubate with NeutrAvidin or Streptavidin Magnetic Beads (2 hours, RT).

  • Stringent Washing:

    • 1% SDS in PBS (3x)

    • 4M Urea (2x)

    • 50 mM Ammonium Bicarbonate (3x)

  • On-Bead Digestion: Add Trypsin overnight.

  • Elute peptides and analyze via LC-MS/MS.

Self-Validating Controls & Troubleshooting

To ensure scientific integrity (E-E-A-T), every experiment must include these internal checks:

The Stereochemical Control (D-ANL)

Inject a cohort of MetRS* mice with N-epsilon-Azido-D-norleucine .

  • Expected Result: No labeling detected.

  • Interpretation: If labeling occurs, it indicates non-specific binding of the azide probe to tissue components or bacterial incorporation (if analyzing gut tissue), rather than mammalian translation.

The Wild-Type Control

Inject Wild-Type (Cre-negative) mice with L-ANL .

  • Expected Result: Minimal background signal.

  • Interpretation: High signal here suggests the endogenous (Wild-Type) MetRS is incorporating ANL (background rate is typically <1/400th of Met).

Methionine Competition
  • Issue: High dietary Methionine outcompetes ANL.

  • Solution: Use a Methionine-free diet for 24 hours prior to labeling (for short pulses) to boost incorporation efficiency.

References

  • Alvarez-Castelao, B., et al. (2017). "Cell-type-specific metabolic labeling, detection and identification of nascent proteomes in vivo." Nature Protocols, 12(12), 2531–2550.

  • Erdmann, I., et al. (2015).[1][2][3] "Cell-selective labelling of proteomes in Drosophila melanogaster." Nature Communications, 6, 7521.

  • Ngo, J. T., et al. (2009). "Cell-selective metabolic labeling of proteins." Nature Chemical Biology, 5(10), 715–717.

  • Dieterich, D. C., et al. (2006).[4] "Labeling, detection and identification of newly synthesized proteomes with bioorthogonal non-canonical amino-acid tagging." Proceedings of the National Academy of Sciences, 103(25), 9482–9487.

Sources

Application

Application Note: Cell-Selective Metabolic Labeling &amp; Pulse-Chase Dynamics Using Azidonorleucine

Topic: N-epsilon-Azido-D-norleucine Applications in Pulse-Chase Experiments Content Type: Detailed Application Note & Protocol Audience: Senior Researchers, Chemical Biologists, and Proteomics Scientists Executive Summar...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N-epsilon-Azido-D-norleucine Applications in Pulse-Chase Experiments Content Type: Detailed Application Note & Protocol Audience: Senior Researchers, Chemical Biologists, and Proteomics Scientists

Executive Summary

Pulse-chase analysis is the gold standard for determining protein half-life, maturation kinetics, and secretion rates. However, traditional methods (using


S-Methionine or L-Azidohomoalanine) label the entire proteome indiscriminately, making it impossible to resolve the dynamics of specific cell types within co-cultures, tissues, or host-pathogen systems.

This guide details the application of Azidonorleucine (Anl) , a methionine surrogate that enables cell-selective metabolic labeling.[1][2][3][4][5] By expressing a mutant methionyl-tRNA synthetase (NLL-MetRS), researchers can restrict labeling to a specific cell population.[1][3]

Critical Stereochemical Note: While the prompt specifies N-epsilon-Azido-D-norleucine (D-Anl) , standard ribosomal protein synthesis strictly requires L-amino acids .

  • L-Azidonorleucine (L-Anl): The active reagent for metabolic protein labeling (BONCAT).

  • D-Azidonorleucine (D-Anl): Utilized primarily as a negative control to verify stereospecificity, or for labeling bacterial peptidoglycan (where D-amino acids are abundant), and tracking synthetic D-peptide therapeutics.

  • This protocol focuses on the L-isomer for protein pulse-chase, with specific instructions on using the D-isomer for validation controls.

Mechanism of Action: The "Logic Gate" of Labeling

The core of this technology is the bioorthogonal exclusion principle . Wild-type methionyl-tRNA synthetase (MetRS) has a steric gate that excludes Azidonorleucine due to its linear azide side chain. By mutating the MetRS active site (L13N, Y260L, H301L in E. coli; L274G in mammalian systems), the enzyme can charge tRNA


 with Anl.
Diagram 1: Cell-Selective Labeling Logic

This diagram illustrates how Anl provides a "logical AND" gate: Labeling occurs ONLY if (Anl is present) AND (Mutant MetRS is expressed).

Anl_Mechanism cluster_WT Wild-Type Cell (Off Target) cluster_Mutant Engineered Cell (Target) Anl Azidonorleucine (Anl) (Media Supplement) WT_MetRS WT MetRS (Steric Clash) Anl->WT_MetRS Mut_MetRS Mutant MetRS (NLL or L274G) Anl->Mut_MetRS No_Label No tRNA Charging WT_MetRS->No_Label Rejected tRNA Anl-tRNA(Met) Mut_MetRS->tRNA Activation Ribosome Ribosomal Incorporation tRNA->Ribosome Nascent Azide-Labeled Protein Ribosome->Nascent Translation Click Click Chemistry (Fluorophore/Biotin) Nascent->Click

Caption: Mechanism of cell-selective labeling.[1][2][3][5] Only cells expressing the mutant MetRS incorporate Anl into nascent proteins, enabling specific tracking in complex mixtures.[1]

Experimental Design: Pulse-Chase Workflow

Phase 1: The Pulse (Synthesis)

Cells are exposed to Anl for a short duration.[6] Only proteins synthesized during this window will contain the azide tag.

  • Reagent: L-Azidonorleucine (0.1 – 4 mM).

  • Control: D-Azidonorleucine (to quantify non-specific binding or racemase activity).

Phase 2: The Chase (Degradation/Maturation)

Anl is removed and replaced with a vast excess of Methionine (Met). This "stops" the labeling clock.

  • Reagent: L-Methionine (2 – 10 mM).

Phase 3: Visualization (Click Chemistry)

The azide-labeled proteins are reacted with an alkyne-functionalized probe (TAMRA, Biotin, etc.) via CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition).

Detailed Protocol: Cell-Selective Pulse-Chase

Prerequisites:

  • Target Cells: Transfected/Transduced with NLL-MetRS (bacteria) or L274G-MetRS (mammalian).

  • Media: Methionine-free DMEM or RPMI.

  • Reagents: L-Anl, D-Anl (Control), L-Met, Click Chemistry Reagents (CuSO4, THPTA, Sodium Ascorbate, Alkyne-Tag).

Step-by-Step Methodology
A. Metabolic Labeling (Pulse)[3][7]
  • Depletion: Wash cells 2x with PBS. Incubate in Met-free media for 30–60 minutes to deplete intracellular methionine reserves.

  • Pulse Initiation: Replace media with Met-free media containing 1 mM L-Anl .

    • Stereochemical Control: In a parallel dish, add 1 mM D-Anl .

  • Incubation: Incubate for the desired pulse length (e.g., 2 hours for turnover studies, 15 mins for rapid signaling).

    • Note: L-Anl incorporation is slower than Met; higher concentrations compensate for lower catalytic efficiency (

      
      ).
      
B. The Chase
  • Termination: Aspirate the Pulse media. Rapidly wash cells 2x with warm PBS containing 2 mM L-Met .

  • Chase Incubation: Add full growth media supplemented with excess L-Met (5–10 mM) to outcompete any residual intracellular Anl.

  • Time Points: Harvest cells at designated intervals (e.g., t=0, 1h, 4h, 8h, 24h).

    • Harvesting: Lyse cells in RIPA buffer containing protease inhibitors.

C. Click Chemistry (CuAAC)

Perform this step on cell lysates.

  • Normalization: Adjust protein concentration to 2 mg/mL.

  • Reaction Mix: Add reagents in the following order (critical to prevent precipitation):

    • Lysate (90 µL)

    • Alkyne-Tag (e.g., TAMRA-Alkyne, 100 µM final)

    • THPTA Ligand (pre-mixed with CuSO4; 1:5 ratio CuSO4:THPTA)

    • Sodium Ascorbate (5 mM final, add last to initiate).

  • Incubation: Rotate for 1 hour at Room Temperature in the dark.

  • Precipitation: Precipitate proteins with cold acetone/methanol to remove unreacted free dye.

D. Analysis
  • In-Gel Fluorescence: Resolve on SDS-PAGE.[8] Scan for fluorescence.[2][7][8][9]

  • Western Blot: Transfer to membrane and probe for specific proteins (if using Biotin-Alkyne).

Data Presentation & Analysis

Diagram 2: Pulse-Chase Timeline & Analysis

This workflow visualizes the experimental timeline and the expected data output for a protein degradation study.

Pulse_Chase_Workflow cluster_Samples Harvest Timepoints Start Start: Met Depletion (-30 min) Pulse Pulse: +L-Anl (t = -2h to 0) Start->Pulse Chase_Start Chase Start: Wash & +Excess Met (t = 0) Pulse->Chase_Start T0 T=0h (Max Signal) Chase_Start->T0 T4 T=4h (Degradation) Chase_Start->T4 T24 T=24h (Basal) Chase_Start->T24 Analysis Click Chemistry & SDS-PAGE T0->Analysis T4->Analysis T24->Analysis Result Fluorescence Quantification (Decay Curve) Analysis->Result

Caption: Workflow for Pulse-Chase analysis. The signal intensity at T=0 represents 100% synthesis; subsequent timepoints reveal degradation kinetics.

Expected Results Table

Comparing L-Anl (Active) vs. D-Anl (Control) in a cell-selective experiment.

Experimental ConditionReagent UsedMetRS StatusExpected Fluorescence (Click Signal)Interpretation
Experimental L-Anl Mutant (L274G) High Successful incorporation into nascent proteome.
Negative Control 1L-AnlWild-TypeLow / NoneValidates orthogonality (WT MetRS excludes Anl).
Stereo Control D-Anl Mutant (L274G) None Validates ribosomal stereospecificity.
Background ControlL-MetMutant (L274G)NoneBaseline for autofluorescence.

Applications of D-Azidonorleucine (D-Anl)

While L-Anl is used for proteome labeling, D-Anl has distinct, high-value applications in drug development:

  • Stereochemical Validation: As described above, D-Anl proves that labeling is enzymatic and not due to non-specific sticking of the azide probe.

  • Peptidoglycan Tracking: In bacterial studies, D-amino acids are incorporated into the cell wall. D-Anl can be used to track cell wall remodeling distinct from cytoplasmic protein synthesis.

  • D-Peptide Therapeutics:

    • Scenario: Developing a protease-resistant D-peptide drug.

    • Protocol: Synthesize the drug containing D-Anl. Administer to cells/animals.[4][5] Perform "Pulse-Chase" (dosing followed by washout).

    • Readout: Use Click Chemistry to track the stability and intracellular localization of the drug over time. Because D-peptides resist proteolysis, the "Chase" signal should remain stable significantly longer than L-peptide equivalents.

References

  • Ngo, J. T., et al. (2009). "Cell-selective metabolic labeling of proteins." Nature Chemical Biology, 5(10), 715–717. Link

  • Dieterich, D. C., et al. (2006).[3] "Labeling, detection and identification of newly synthesized proteomes with bioorthogonal non-canonical amino-acid tagging." Proceedings of the National Academy of Sciences, 103(25), 9482–9487. Link

  • Mahdavi, A., et al. (2016). "Identification of Secreted Proteins by Cell-Selective Metabolic Labeling." Current Protocols in Chemical Biology, 8(1), 1-18. Link

  • Alvarez-Castelao, B., et al. (2017). "Cell-type-specific metabolic labeling of nascent proteomes in vivo." Nature Biotechnology, 35, 1196–1201. Link

  • Kavanagh, M. E., et al. (2021). "D-Amino Acid Probes for Labeling Bacterial Peptidoglycan." Frontiers in Microbiology, 12. Link

Sources

Method

Protocol for N-epsilon-Azido-D-norleucine labeling in primary neurons.

Application Note: Protocol for Cell-Selective Nascent Protein Labeling in Primary Neurons using N-ε-azido-L-norleucine (Anl) Abstract & Scope This guide details the protocol for Bioorthogonal Non-Canonical Amino Acid Tag...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protocol for Cell-Selective Nascent Protein Labeling in Primary Neurons using N-ε-azido-L-norleucine (Anl)

Abstract & Scope

This guide details the protocol for Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) in primary neurons using N-ε-azido-L-norleucine (Anl) . Unlike the more common azidohomoalanine (AHA) labeling, Anl labeling is cell-selective . It relies on the expression of a mutant Methionyl-tRNA Synthetase (MetRS-L274G ) which expands the amino acid binding pocket to accommodate the bulky azido side chain of Anl.[1] Wild-type neurons cannot incorporate Anl, resulting in near-zero background and allowing researchers to resolve the nascent proteome of specific neuronal subtypes (e.g., excitatory vs. inhibitory) within complex co-cultures or tissue.

Target Audience: Neuroscientists, Chemical Biologists, and Proteomics Specialists.

Critical Technical Note: Isomer Specificity

Clarification on "N-epsilon-Azido-D-norleucine": The user query specified the D-isomer . It is critical to note that eukaryotic ribosomes exclusively translate L-amino acids .

  • N-ε-azido-L-norleucine (L-Anl): The active substrate for nascent protein labeling.

  • N-ε-azido-D-norleucine (D-Anl): Biologically inert in mammalian translation. It is frequently used as a negative control to assess non-specific binding or metabolic processing (e.g., by D-amino acid oxidase).

  • Action: This protocol focuses on the L-isomer for protein synthesis labeling but includes the D-isomer as a recommended specificity control.

Mechanism of Action

The specificity of this protocol hinges on the "bump-hole" strategy. The L274G mutation in MetRS creates a "hole" in the enzyme's active site that accepts the "bump" (azide group) of Anl.

Anl_Mechanism Anl N-ε-azido-L-norleucine (Anl) WT_MetRS Wild-Type MetRS (Endogenous) Anl->WT_MetRS Rejected (Steric Clash) Mut_MetRS Mutant MetRS (L274G) Anl->Mut_MetRS Accepted (Expanded Pocket) Met Methionine (Met) Met->WT_MetRS Accepted Met->Mut_MetRS Accepted NoLabel No Incorporation WT_MetRS->NoLabel tRNA Met-tRNA Mut_MetRS->tRNA Charges tRNA with Anl Ribosome Ribosome (Translation) tRNA->Ribosome NascentProtein Azide-Labeled Nascent Protein Ribosome->NascentProtein Incorporation

Figure 1: Mechanism of Cell-Selective Labeling. Wild-type MetRS rejects Anl due to steric hindrance. The L274G mutant allows Anl charging onto Met-tRNA, enabling incorporation into proteins only in transfected/transgenic cells.

Pre-Experimental Planning

A. Reagents & Equipment
ComponentSpecificationNotes
Labeling Reagent N-ε-azido-L-norleucine (Anl)Stock: 400 mM in H₂O or PBS (pH 7.4). Store at -20°C.
Control Reagent N-ε-azido-D-norleucineNegative control for non-specific binding.
Expression Vector AAV or Lentivirus encoding MetRS(L274G) Promoter choice (e.g., CaMKIIa, Synapsin) dictates cell specificity.
Depletion Media Methionine-Free Neurobasal or Hibernate-AEssential to force Anl uptake.
Click Reagents Biotin-Alkyne (Proteomics) or Fluorophore-Alkyne (Imaging)Use THPTA or TBTA ligand to stabilize Cu(I).
Neuron Culture Primary Cortical/Hippocampal NeuronsProtocol optimized for DIV 14-21 (mature synapses).
B. Safety & Toxicity
  • Azide Safety: While organic azides are stable, avoid contact with strong acids or heavy metals in waste streams.

  • Copper Toxicity: For live-cell imaging, Copper-free click (SPAAC) is required. However, for fixed cells (FUNCAT) or lysates (BONCAT), Cu(I)-catalyzed click (CuAAC) is superior due to faster kinetics and smaller tag size. This protocol uses CuAAC on fixed/lysed samples.

Step-by-Step Protocol

Phase 1: Expression of MetRS(L274G)
  • Timing: Transduce neurons at DIV 3-7; Label at DIV 14-21.

  • Method:

    • Infect primary neurons with AAV-hSyn-MetRS(L274G)-GFP (or similar).

    • Verify expression via GFP fluorescence prior to labeling.

    • Control: Maintain a non-transduced well or a well expressing WT-MetRS as a negative control.

Phase 2: Metabolic Labeling (Pulse)
  • Critical: Neurons are sensitive to methionine starvation. Keep the depletion step short (<30 min).

  • Preparation: Warm Methionine-Free (Met-) Medium to 37°C.

  • Depletion: Wash neurons 2x with Met- Medium to remove free methionine. Incubate for 15-30 minutes at 37°C.

  • Labeling Pulse: Replace media with Met- Medium supplemented with 4 mM Anl .

    • Note: 4 mM is the standard saturation concentration for in vitro neurons.

    • Duration:

      • 1-2 Hours: For visualizing rapid "immediate early" protein synthesis (IEGs).

      • 4-12 Hours: For bulk proteome turnover analysis.

  • Chase (Optional): If studying degradation, wash 2x with standard Met+ Neurobasal and incubate for desired chase time.

Phase 3: Fixation & Click Chemistry (FUNCAT for Imaging)
  • Objective: Visualize nascent proteins in situ.

  • Wash: Rinse cells 2x with PBS (warm) to remove extracellular Anl.

  • Fixation: Fix with 4% Paraformaldehyde (PFA) / 4% Sucrose in PBS for 15 min at RT.

    • Tip: Sucrose preserves neuronal morphology.

  • Permeabilization: Wash 3x with PBS. Permeabilize with 0.25% Triton X-100 for 10 min.

  • Blocking: Block with 10% Normal Goat Serum (NGS) in PBS for 1 hour.

  • Click Reaction Cocktail: Prepare fresh (Order of addition matters!):

    • PBS (buffer)

    • 2 mM CuSO₄ (Copper source)

    • 10 mM THPTA (Ligand - protects proteins from oxidation)

    • 10-20 µM Alkyne-Fluorophore (e.g., TAMRA-Alkyne or Alexa-488-Alkyne)

    • 10 mM Sodium Ascorbate (Reductant - add last to initiate).

  • Reaction: Incubate neurons with the cocktail for 30 minutes at Room Temperature in the dark.

  • Wash: Wash 3x with PBS + 0.5 mM EDTA (removes excess copper) and 0.1% Tween-20.

  • Immunostaining: Proceed with standard antibody staining (e.g., anti-MAP2, anti-GFP) if multiplexing.

Phase 4: Lysis & Enrichment (BONCAT for Proteomics)
  • Objective: Identify/Quantify nascent proteins via Mass Spec.

  • Lysis: Lyse neurons in SDS-buffer (1% SDS, 50 mM Tris pH 8.0, Protease Inhibitors). Boil at 95°C for 5 min to denature proteins (exposes internal azides).

  • Click Reaction: React lysate (1-2 mg/mL protein) with Biotin-Alkyne (50 µM) using the same Cu/THPTA/Ascorbate chemistry as above.

  • Precipitation: Precipitate proteins (MeOH/Chloroform or Acetone) to remove unreacted Biotin-Alkyne.

  • Enrichment: Re-solubilize and incubate with NeutrAvidin or Streptavidin beads.

  • Wash: Stringent washing (1% SDS, 4M Urea) to remove non-covalent binders.

  • Elution/Digestion: Perform On-Bead Digestion (Trypsin) for Mass Spectrometry.

Workflow Visualization

Workflow cluster_0 Phase 1: Expression cluster_1 Phase 2: Labeling cluster_2 Phase 3: Detection DIV3 DIV 3-7: Viral Transduction (AAV-MetRS-L274G) DIV14 DIV 14-21: Mature Neurons Expressing Mutant MetRS DIV3->DIV14 Deplete Met Depletion (15-30 min, 37°C) DIV14->Deplete Pulse Pulse Labeling + 4 mM Anl (2-4 Hours) Deplete->Pulse Fix Fixation & Permeabilization (PFA / Triton X-100) Pulse->Fix Click Click Reaction (CuSO4 + THPTA + Ascorbate + Alkyne-Tag) Fix->Click Analysis Downstream Analysis (Confocal / Proteomics) Click->Analysis Imaging or MS

Figure 2: Experimental Timeline. The workflow integrates genetic modification (MetRS expression) with metabolic labeling and chemical tagging.

Troubleshooting & Optimization

IssueProbable CauseSolution
High Background (WT cells) Anl concentration too high or Wash insufficient.Reduce Anl to 1-2 mM. Ensure rigorous washing before fixation. Use D-Anl control to quantify "stickiness".
Low Signal (Transfected cells) Inefficient Click Reaction or Copper Oxidation.Use fresh Sodium Ascorbate (it degrades rapidly). Increase THPTA:Cu ratio to 5:1 to protect Cu(I).
Neuron Toxicity Met Starvation too long or Copper toxicity.Limit starvation to <30 min. For imaging, ensure Cu is fully chelated (EDTA wash) after click reaction.
Aggregates in Imaging Fluorophore precipitation.Spin down the Alkyne-Fluorophore stock before adding to the cocktail. Lower fluorophore concentration (1-5 µM).

References

  • Alvarez-Castelao, B., et al. (2017). "Cell-type-specific metabolic labeling, detection and identification of nascent proteomes in vivo." Nature Protocols, 14, 556–585. Link

    • Core Protocol Source: Establishes the standard for Anl labeling in neurons using the L274G mutant.
  • Ngo, J. T., et al. (2009).[2] "Cell-selective metabolic labeling of proteins." Nature Chemical Biology, 5, 715–717. Link

    • Mechanistic Foundation: Describes the engineering of the MetRS-L274G mutant for Anl incorpor
  • Dieck, S. T., et al. (2012). "Metabolic labeling with noncanonical amino acids and visualization by chemoselective fluorescent tagging." Current Protocols in Cell Biology, 56(1), 7.11.1-7.11.29. Link

    • FUNCAT Optimization: Detailed steps for click chemistry in neurons.[3][4]

  • Schanzenbächer, C. T., et al. (2016). "Monitoring Astrocytic Proteome Dynamics by Cell Type-Specific Protein Labeling." PLOS ONE, 11(12): e0166695. Link

    • Concentration Verification: Confirms 4 mM Anl concentration for primary neuron/glia co-cultures.[4][5]

Sources

Application

Application Note: Seamless Protein Modification via Copper-Free Click Chemistry with N-epsilon-Azido-D-norleucine

Introduction: The Imperative for Precision in Biological Conjugation In the intricate landscape of cellular biology and therapeutic development, the ability to selectively modify proteins is paramount. Traditional method...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Precision in Biological Conjugation

In the intricate landscape of cellular biology and therapeutic development, the ability to selectively modify proteins is paramount. Traditional methods for protein labeling often rely on reactions with naturally occurring amino acid residues, such as lysines or cysteines. These approaches, however, suffer from a lack of site-specificity and can lead to heterogeneous products with compromised biological activity. The advent of bio-orthogonal chemistry, particularly the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), has ushered in a new era of precision bioconjugation.[1][2]

SPAAC, a cornerstone of copper-free click chemistry, enables the covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts.[1][3][4] This is a significant advantage over the copper-catalyzed azide-alkyne cycloaddition (CuAAC) for in vivo and live-cell applications due to the toxicity associated with copper.[1][3][5][6] The reaction's power lies in the use of strained cyclooctynes, which react rapidly and specifically with azides to form a stable triazole linkage.[1][]

This application note provides a comprehensive guide to leveraging SPAAC for protein modification using the non-canonical amino acid N-epsilon-Azido-D-norleucine. Norleucine, an isomer of leucine, can be incorporated into proteins during synthesis.[8][9] By introducing an azide moiety onto the norleucine side chain, we create a bio-orthogonal handle that can be precisely targeted with a cyclooctyne-functionalized probe. This strategy offers unparalleled control over the location and stoichiometry of protein modification, opening up new avenues for research, diagnostics, and the development of novel therapeutics such as antibody-drug conjugates (ADCs).[2]

The Chemistry of Control: The SPAAC Reaction

The driving force behind SPAAC is the significant ring strain of cyclooctynes, which dramatically lowers the activation energy for the [3+2] cycloaddition reaction with azides.[1] This allows the reaction to proceed efficiently at physiological temperatures and pH. The azide and strained alkyne functional groups are bio-orthogonal, meaning they are chemically inert to the vast array of functional groups present in biological systems, ensuring high specificity.[1][4][]

.

Caption: SPAAC Reaction Mechanism.

Strategic Incorporation of the Azide Handle: N-epsilon-Azido-D-norleucine

The successful implementation of this labeling strategy hinges on the efficient incorporation of N-epsilon-Azido-D-norleucine into the protein of interest. This can be achieved through two primary methods:

  • Metabolic Labeling in Cell Culture: For proteins expressed in cell culture, N-epsilon-Azido-D-norleucine can be introduced into the culture medium.[10] In methionine-auxotrophic strains or by using a mutant methionyl-tRNA synthetase (MetRS), the cell's translational machinery can be prompted to incorporate the azido-amino acid in place of methionine.[11][12][13] This approach allows for the labeling of newly synthesized proteins.[12][14]

  • Solid-Phase Peptide Synthesis (SPPS): For synthetic peptides and proteins, N-epsilon-Azido-D-norleucine can be directly incorporated at specific sites during solid-phase synthesis.[15][16] This method offers absolute control over the placement of the azide handle.

Experimental Protocols

Protocol 1: Metabolic Labeling of a Target Protein with N-epsilon-Azido-D-norleucine in Mammalian Cells

This protocol outlines the general steps for metabolically labeling a recombinantly expressed protein in a mammalian cell line.

Materials:

  • Mammalian cell line expressing the protein of interest

  • Complete cell culture medium (e.g., DMEM, RPMI)

  • Methionine-free cell culture medium

  • N-epsilon-Azido-D-norleucine (sterile, cell-culture grade)

  • Phosphate-buffered saline (PBS), sterile

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Protein purification reagents (specific to the protein's purification tag)

Procedure:

  • Cell Culture: Culture the mammalian cells expressing the target protein to a confluence of 70-80%.

  • Methionine Depletion: Gently wash the cells twice with pre-warmed sterile PBS. Replace the complete medium with methionine-free medium. Incubate the cells for 1-2 hours to deplete intracellular methionine stores. This step is crucial for maximizing the incorporation of the analog.

  • Labeling: Supplement the methionine-free medium with N-epsilon-Azido-D-norleucine to a final concentration of 50-200 µM. The optimal concentration should be determined empirically for each cell line and protein.

  • Incubation: Incubate the cells for 4-24 hours to allow for protein expression and incorporation of the azido-amino acid. The incubation time will depend on the expression rate of the target protein.

  • Cell Harvest and Lysis: Wash the cells twice with cold PBS. Harvest the cells by scraping or trypsinization. Lyse the cells using an appropriate lysis buffer on ice for 30 minutes.

  • Clarification of Lysate: Centrifuge the cell lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Purification: Purify the azide-labeled protein from the clarified lysate using an appropriate affinity chromatography method (e.g., Ni-NTA for His-tagged proteins, Strep-Tactin for Strep-tagged proteins).

  • Verification of Incorporation: The incorporation of N-epsilon-Azido-D-norleucine can be confirmed by mass spectrometry analysis of the purified protein.

.

Caption: Metabolic Labeling Workflow.

Protocol 2: Copper-Free Click Chemistry Labeling of Azide-Modified Protein

This protocol describes the labeling of the purified azide-modified protein with a cyclooctyne-functionalized probe (e.g., a fluorescent dye, biotin, or a drug molecule). Dibenzocyclooctyne (DBCO) reagents are commonly used due to their high reactivity and stability.[17][18][19]

Materials:

  • Purified azide-labeled protein in a suitable buffer (e.g., PBS, pH 7.4)

  • Cyclooctyne-functionalized probe (e.g., DBCO-PEG4-Fluorophore) dissolved in a compatible solvent (e.g., DMSO)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Desalting column or dialysis cassette for removal of excess probe

Procedure:

  • Reagent Preparation: Prepare a stock solution of the cyclooctyne probe in DMSO. The concentration will depend on the specific probe and the desired final concentration.

  • Reaction Setup: In a microcentrifuge tube, combine the purified azide-labeled protein with the reaction buffer.

  • Addition of Probe: Add a 5- to 20-fold molar excess of the cyclooctyne probe to the protein solution.[1] The final concentration of the organic solvent (e.g., DMSO) should be kept below 10% to maintain protein integrity.[1]

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle mixing. Reaction times may vary depending on the specific reactants and their concentrations.[1]

  • Purification: Remove the unreacted cyclooctyne probe using a desalting column or dialysis against a suitable buffer.[1] This step is critical to remove any non-covalently bound probe that could interfere with downstream applications.

  • Characterization: The successful conjugation can be confirmed by various analytical techniques, including:

    • SDS-PAGE with fluorescence imaging: To visualize the fluorescently labeled protein.

    • Mass spectrometry: To determine the mass of the conjugated protein.

    • HPLC: To assess the purity of the final conjugate.[20]

Quantitative Data and Considerations

ParameterRecommended RangeRationale & Key Considerations
N-epsilon-Azido-D-norleucine Concentration 50 - 200 µMHigher concentrations can improve incorporation efficiency but may also lead to cellular toxicity. Optimization is recommended.
Molar Excess of Cyclooctyne Probe 5 - 20 foldA molar excess drives the reaction to completion. However, very high excess can lead to non-specific binding and difficulties in purification.
Reaction Time (SPAAC) 1 - 24 hoursReaction kinetics are dependent on the specific cyclooctyne used (e.g., DBCO, BCN) and the concentration of reactants.[3][21] Monitor reaction progress if possible.
Reaction Temperature 4°C to Room TemperatureLower temperatures can help maintain the stability of sensitive proteins over longer incubation times.
pH 7.0 - 8.0SPAAC is generally tolerant of a range of pH values, but physiological pH is optimal for most biological applications.[3]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low Incorporation of Azido-Amino Acid - Incomplete methionine depletion.- Low concentration of the analog.- Cellular toxicity.- Increase the duration of methionine starvation.- Titrate the concentration of N-epsilon-Azido-D-norleucine.- Perform a cell viability assay to assess toxicity.
Low Labeling Efficiency in SPAAC Reaction - Insufficient molar excess of the probe.- Steric hindrance around the azide.- Inactive probe.- Increase the molar excess of the cyclooctyne probe.- Consider using a probe with a longer spacer arm.- Verify the activity of the probe with a positive control.
Protein Precipitation during Labeling - High concentration of organic solvent (e.g., DMSO).- Protein instability under reaction conditions.- Keep the final DMSO concentration below 10%.- Perform the reaction at 4°C.- Screen different reaction buffers for optimal protein stability.

Conclusion: A Versatile Tool for Modern Drug Discovery and Research

The combination of metabolic or synthetic incorporation of N-epsilon-Azido-D-norleucine with copper-free click chemistry provides a robust and highly specific method for protein modification. This powerful platform enables researchers and drug development professionals to construct precisely defined bioconjugates for a wide array of applications, from fundamental biological studies to the creation of next-generation targeted therapeutics. The bio-orthogonal nature of the reaction ensures that the integrity and function of the target protein are preserved, making this a truly indispensable tool in the modern molecular toolbox.

References

  • The Definitive Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) - Benchchem.
  • Technical Support Center: Troubleshooting Low Yield in SPAAC Reactions - Benchchem.
  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) - Creative Biolabs.
  • Cell Type-specific Metabolic Labeling of Proteins with Azidonorleucine in Drosophila - NIH.
  • DBCO Click Chemistry Reagents Allow for Copper-Free Biomolecule Labeling Reactions - LICORbio™.
  • Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) - Bioconjugation - BOC Sciences.
  • Copper-free Click Chemistry (DBCO reagents) - Interchim.
  • Site-specific protein labeling using PRIME and chelation-assisted click chemistry - Ting Laboratory.
  • DBCO Click Chemistry Reagents for Copper-Free Conjugation - PurePEG.
  • Protocols - baseclick.
  • Copper-free click chemistry in Applications - Lumiprobe.
  • BCN-Azide Ligation Protocol - BroadPharm.
  • Click Chemistry—Section 3.1 | Thermo Fisher Scientific - FR.
  • Copper-Free Click Chemistry - Sigma-Aldrich.
  • Copper-Free Click Chemistry (SPAAC) - Vector Labs.
  • Cell-Selective Metabolic Labeling of Proteins - PMC - NIH.
  • Genetically Encoded Copper-Free Click Chemistry - PMC - NIH.
  • Copper-free click chemistry - Wikipedia.
  • Nε-Azido-L-Lysine hydrochloride - Chem-Impex.
  • Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC.
  • What HPLC program works best for separating unbound azides in a SPAAC reaction.
  • Overview of Copper-Free Click Chemistry - ChemPep.
  • Non-canonical amino acid labeling in vivo to visualize and affinity purify newly synthesized proteins in larval zebrafish.
  • Copper-Free Click Reaction Reagents | TCI AMERICA - TCI Chemicals.
  • Biosynthesis and Incorporation into Protein of Norleucine by Escherichia coli.
  • Biosynthesis and incorporation into protein of norleucine by Escherichia coli - PubMed.
  • 6-Azido-D-lysine HCl - baseclick.
  • Incorporation of synthetic amino acids into proteins at specific sites.
  • Copper-free Click Chemistry Used in Mice - Berkeley Lab News Center.
  • Copper-Free Click Chemistry Reagents - Glen Research.
  • Metabolic Labeling Reagents - Vector Labs.
  • Residue-specific incorporation of noncanonical amino acids for protein engineering - Research portal Eindhoven University of Technology.
  • Unnatural Amino Acids: Norleucine | LifeTein Peptide Blog.
  • Enhancing Peptide Stability: The Role of L-Norleucine in Synthesis.
  • Norleucine - Wikipedia.
  • Synthesis and activity of N epsilon-aminocaproyl-L-norleucine derivatives - PubMed.
  • Order Your Azido Amino Acids - Aapptec Peptides.
  • L -Norleucine BioReagent, amino acid analysis 327-57-1 - Sigma-Aldrich.
  • Exploring the Role of Amino Acid APIs in Drug Development and Formulation.
  • Unnatural Amino Acids in Drug Discovery - BOC Sciences.

Sources

Method

Mass spectrometry workflow for identifying N-epsilon-Azido-D-norleucine labeled proteins

Executive Summary This technical guide details the workflow for the identification of proteins labeled with N-epsilon-Azido-D-norleucine (AzdNL) . While the L-isomer (L-Azidonorleucine, ANL) is the standard surrogate for...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the workflow for the identification of proteins labeled with N-epsilon-Azido-D-norleucine (AzdNL) . While the L-isomer (L-Azidonorleucine, ANL) is the standard surrogate for methionine in eukaryotic Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT), the D-isomer (D-AzdNL) presents unique utility in probing bacterial peptidoglycan remodeling, specific D-amino acid metabolic pathways, and engineered in vitro translation systems.

This protocol focuses on the downstream analytical workflow : from the chemoselective "click" reaction to high-resolution Mass Spectrometry (MS) identification. It is designed to be modular, allowing researchers to adapt the initial labeling phase to their specific biological system (eukaryotic cytosolic protein vs. bacterial cell wall) while maintaining a rigorous standard for the analytical chemistry and bioinformatics phases.

Critical Stereochemistry & Mechanistic Insight

The Isomer Distinction:

  • L-Azidonorleucine (ANL): Utilized by mutant Methionyl-tRNA Synthetases (e.g., NLL-MetRS) to label nascent proteins in eukaryotic and prokaryotic cells.

  • N-epsilon-Azido-D-norleucine (D-AzdNL): Not recognized by standard ribosomes. It is primarily used to:

    • Label peptidoglycan in bacteria (incorporating into the D-Ala-D-Ala terminus).

    • Probe D-amino acid oxidases or specific racemases.

    • Serve as a substrate in engineered ribosomal systems capable of D-amino acid polymerization.

The Analytical Constant: Regardless of the stereochemistry (D vs. L) or the biological target (protein vs. peptidoglycan), the chemical moiety (azide) and the mass spectrometry behavior (mass shift) remain identical. This guide standardizes the detection of the AzdNL residue modified by a click-chemistry probe.

Strategic Planning & Workflow Visualization

The workflow relies on the bioorthogonal reaction between the azide group on AzdNL and an alkyne-bearing affinity probe (Copper-Catalyzed Azide-Alkyne Cycloaddition, CuAAC).

Workflow Logic Diagram

BONCAT_Workflow Labeling Metabolic Labeling (Incubation with AzdNL) Lysis Cell Lysis & Protein Extraction (SDS/Urea Buffer) Labeling->Lysis Harvest Click Click Chemistry (CuAAC) (AzdNL + Biotin-Alkyne) Lysis->Click Solubilization Cleanup Protein Precipitation (Remove excess probe) Click->Cleanup Stop Reaction Enrichment Streptavidin Enrichment (Pull-down of labeled species) Cleanup->Enrichment Resuspend Digestion On-Bead Tryptic Digestion (Generate Peptides) Enrichment->Digestion Stringent Wash MS LC-MS/MS Analysis (DDA/DIA Acquisition) Digestion->MS Elute Peptides Bioinf Bioinformatics (Search for Specific Mass Shift) MS->Bioinf Raw Data

Figure 1: Step-by-step workflow from metabolic incorporation to mass spectrometric identification.[1][2][3][4][5][6][7][8]

Detailed Protocols

Phase 1: Bioorthogonal "Click" Reaction

Prerequisite: Protein lysate containing AzdNL-labeled proteins (typically 1-2 mg/mL in PBS with 0.5% SDS). Avoid DTT or TCEP at this stage as they reduce azides.[8]

Reagents:

  • Alkyne Probe: Biotin-PEG4-Alkyne (or Acid-Cleavable DADPS-Alkyne for higher sensitivity).

  • Catalyst: CuSO4 (freshly prepared).

  • Reducing Agent: Sodium Ascorbate.

  • Ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) – Critical for protecting proteins from oxidative damage.

Protocol:

  • Lysate Prep: Adjust protein concentration to 2 mg/mL. Volume: 500 µL.

  • Click Mix Assembly: Add reagents in the following strict order to prevent catalyst precipitation:

    • Lysate (500 µL)

    • Click Ligand (THPTA): Final conc. 100 µM.

    • Alkyne Probe: Final conc. 50-100 µM.

    • CuSO4: Final conc. 1 mM.

    • Start Reaction: Sodium Ascorbate: Final conc. 5 mM.

  • Incubation: Rotate end-over-end for 1 hour at Room Temperature (RT) in the dark.

  • Termination: Precipitate proteins using Methanol/Chloroform or Acetone (4 volumes, -20°C, overnight) to remove excess unreacted biotin probe. This step is non-negotiable to prevent streptavidin saturation.

Phase 2: Enrichment & Digestion

Protocol:

  • Resuspension: Air dry pellet and resuspend in 200 µL of 8M Urea / 100 mM Tris (pH 8.0) . Sonication may be required.

  • Dilution: Dilute to 1M Urea using PBS (final volume ~1.6 mL).

  • Binding: Add 50 µL of pre-washed High-Capacity Streptavidin Agarose/Magnetic Beads . Rotate overnight at 4°C.

  • Stringent Washing: (Crucial for removing non-specific binders). Wash beads 2x with each:

    • 1% SDS in PBS (removes sticky proteins).

    • 4M Urea in 100 mM Tris (removes unfolding intermediates).

    • 1 M NaCl (removes electrostatic binders).

    • 50 mM Ammonium Bicarbonate (AMBIC) (prepares for digestion).

  • On-Bead Digestion:

    • Resuspend beads in 100 µL 50 mM AMBIC.

    • Add Trypsin (Sequencing Grade) at 1 µg per sample.

    • Incubate 16 hours at 37°C.

    • Note: If using an acid-cleavable linker (e.g., DADPS), elute with 5% Formic Acid before digestion or digest off-bead.

  • Peptide Recovery: Collect supernatant. Wash beads with 50 µL 0.1% Formic Acid/50% Acetonitrile. Combine fractions and lyophilize.

Mass Spectrometry Acquisition

Instrument: Orbitrap Exploris 480 or Eclipse (or equivalent Q-TOF). Mode: Data Dependent Acquisition (DDA) for discovery; PRM for validation.

LC Parameters:

  • Column: C18 Reverse Phase (75 µm ID x 25 cm, 1.9 µm particle).

  • Gradient: 5% to 35% Buffer B (0.1% Formic Acid in 80% ACN) over 90 minutes.

MS Parameters:

Parameter Setting Rationale
MS1 Resolution 60,000 or 120,000 High resolution needed to resolve isotopic envelopes of modified peptides.
MS2 Resolution 15,000 or 30,000 Sufficient for fragment ion assignment.
Dynamic Exclusion 30-45 seconds Prevent re-sampling of abundant peptides.

| Stepped CE | 25, 30, 35% | Ensures fragmentation of both the peptide backbone and the bulky modification. |

Bioinformatics & Data Analysis

This is the most critical step. You must configure the search engine (MaxQuant, Proteome Discoverer, or FragPipe) to look for the specific Variable Modification created by the click reaction.

Calculating the Mass Shift

The AzdNL residue replaces a Methionine residue.[6][9] The modification is the addition of the AzdNL structure minus Methionine, plus the Click Probe.

  • Methionine Residue (Monoisotopic): 131.04049 Da

  • AzdNL Residue (Monoisotopic): 154.08547 Da

    • Formula: C6H10N4O

  • Base Delta (Met → AzdNL): +23.04498 Da

Scenario A: Non-Cleavable Probe (e.g., Biotin-PEG4-Alkyne)

  • Probe Mass: Calculate exact mass of the alkyne reagent.

  • Total Shift: 23.04498 + Mass(Probe)

  • Note: These peptides are often large and hydrophobic; expect retention time shifts.

Scenario B: Acid-Cleavable Probe (e.g., DADPS-Alkyne)

  • Upon acid cleavage, a "stub" remains on the amino acid.

  • Common Stub Mass (DADPS): +113.084 Da (Check manufacturer spec).

  • Total Variable Modification: 23.045 + 113.084 = +136.129 Da (on Methionine).

Search Engine Configuration (MaxQuant Example):

  • Variable Modification:

    • Name: AzdNL_Click

    • Composition: Add the elemental difference (e.g., C11 H15 N5 O...).

    • Specificity: Methionine (M).[3]

  • Diagnostic Ions: If using a specific probe that fragments (e.g., biotin fragments), include these in the search scoring if supported.

References

  • Dieterich, D. C., et al. (2006).[2] "Selective identification of newly synthesized proteins in mammalian cells using bioorthogonal noncanonical amino acid tagging (BONCAT)." Proceedings of the National Academy of Sciences, 103(25), 9482–9487. Link

  • Ngo, J. T., et al. (2009). "Cell-selective metabolic labeling of proteins." Nature Chemical Biology, 5(10), 715–717. Link

  • Smeenk, L. E., et al. (2012). "D-Amino acid-based peptide synthesis and their application in bioorthogonal labeling." ChemBioChem, 13(10), 1437-1440. Link

  • Bagert, J. D., et al. (2016). "Time-resolved proteomic analysis of quorum sensing in Vibrio harveyi." ACS Chemical Biology, 11(4), 856–861. Link

  • Ma, T., et al. (2020). "Acid cleavable biotin-alkyne improves sensitivity for direct detection of biotin labeled peptides in BONCAT analysis." Journal of Proteome Research, 19(10), 4153–4163. Link

Sources

Application

Application Note: Cell-Selective Protein Turnover Profiling with N-ε-Azido-norleucine (ANL)

This Application Note is designed for researchers investigating protein dynamics, specifically focusing on the use of Azidonorleucine (Anl) for measuring protein turnover and degradation. Executive Summary & Stereochemis...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers investigating protein dynamics, specifically focusing on the use of Azidonorleucine (Anl) for measuring protein turnover and degradation.

Executive Summary & Stereochemistry Alert

This guide details the protocol for using N-ε-Azido-norleucine (Anl) to measure protein half-lives and degradation rates. This method relies on the metabolic incorporation of Anl, a methionine surrogate, into nascent proteins, followed by chemoselective ligation ("Click Chemistry") to detection tags.[1]

⚠️ Critical Stereochemistry Note: L- vs. D-Isomer

The user prompt specified N-ε-Azido-D-norleucine . It is vital to distinguish the applications of the two enantiomers:

  • N-ε-Azido-L-norleucine (L-Anl): The standard reagent for Protein Turnover studies in eukaryotic and prokaryotic cells. Ribosomes specifically incorporate L-amino acids. This guide focuses on L-Anl as it is the functional substrate for translational profiling.

  • N-ε-Azido-D-norleucine (D-Anl): Primarily used to study bacterial peptidoglycan turnover (cell wall synthesis) or as a negative control for ribosomal incorporation. D-amino acids are generally excluded from cytosolic protein synthesis in eukaryotes.

If your specific goal is to study bacterial cell wall dynamics, substitute the cell culture steps below with bacterial growth protocols. For all cytosolic protein turnover/degradation studies, ensure you are using the L-isomer.

Scientific Principles & Mechanism[2][3]

The ANL Advantage: Cell-Selectivity

Unlike Azidohomoalanine (AHA), which is incorporated by wild-type methionyl-tRNA synthetase (MetRS) in all cells, Azidonorleucine (Anl) is sterically rejected by wild-type MetRS.[2][3] Incorporation requires the expression of a mutant MetRS (e.g., NLL-MetRS or L274G).

  • Causality: The mutation enlarges the amino acid binding pocket of MetRS, allowing the linear azido side chain of Anl to fit.

  • Benefit: This enables cell-selective labeling .[4] In a co-culture or in vivo tissue, only cells expressing the mutant MetRS will incorporate Anl, allowing you to measure degradation rates in specific cell types (e.g., neurons within brain tissue) without background from surrounding cells.

The Pulse-Chase Workflow

To measure degradation (turnover), we utilize a Pulse-Chase experimental design:

  • Pulse: Cells are incubated with Anl (replacing Methionine). Newly synthesized proteins are labeled with the azide handle.[5][3][6]

  • Chase: Anl is removed and replaced with excess L-Methionine. No new azide-labeled proteins are made.

  • Measurement: The abundance of the azide-labeled pool is measured at various time points. The decay of the signal corresponds to the degradation rate.

Mechanistic Pathway Diagram

BONCAT_Mechanism Anl L-Azidonorleucine (Anl) MetRS_WT Wild-Type MetRS (Rejects Anl) Anl->MetRS_WT Excluded MetRS_Mut Mutant MetRS (NLL or L274G) Anl->MetRS_Mut Binds tRNA tRNA-Met MetRS_Mut->tRNA Charges tRNA Ribosome Ribosome (Translation) tRNA->Ribosome Incorporation Protein Azide-Labeled Nascent Protein Ribosome->Protein Synthesis Click Click Reaction (Azide + Alkyne-Tag) Protein->Click Ligation Analysis Analysis (WB / Flow / Mass Spec) Click->Analysis Quantification

Figure 1: Mechanism of cell-selective Anl incorporation via mutant synthetase and subsequent detection.

Detailed Experimental Protocol

Materials Required[1][2][3][4][5][9][10][11][12]
  • Reagent: N-ε-Azido-L-norleucine (L-Anl).[7] Stock: 100 mM in water or PBS. Store at -20°C.

  • Plasmid: Expression vector for Mutant MetRS (e.g., pMetRS-L274G) and fluorescent marker (GFP) for transfection verification.

  • Media: Methionine-free DMEM (or relevant medium), dialyzed FBS (to remove endogenous Met).

  • Click Reagents:

    • Tag: Biotin-Alkyne (for enrichment) or Fluorophore-Alkyne (for imaging).

    • Catalyst: CuSO4, THPTA (ligand), Sodium Ascorbate (reductant).

  • Lysis Buffer: RIPA buffer with protease inhibitors and benzonase.

Phase 1: Expression & Metabolic Labeling (Pulse)

Objective: Label a cohort of newly synthesized proteins.

  • Transfection: Transfect cells with the Mutant MetRS plasmid 24–48 hours prior to labeling. Ensure expression efficiency >50%.

  • Met Depletion: Wash cells 2x with warm PBS. Incubate in Methionine-Free Medium (supplemented with 10% dialyzed FBS) for 30 minutes .

    • Why? Depletes intracellular Methionine pools to maximize Anl incorporation.

  • Pulse Labeling: Replace medium with Methionine-Free Medium containing 0.1 mM – 1 mM L-Anl . Incubate for the desired pulse duration (typically 2–4 hours).

    • Note: Longer pulses label more protein but reduce temporal resolution.

Phase 2: The Chase (Degradation)

Objective: Stop labeling and allow the labeled cohort to degrade.

  • Wash: Remove Anl medium. Wash cells 3x vigorously with warm PBS containing 2 mM L-Methionine .

    • Why? The high concentration of Met outcompetes any residual Anl.

  • Chase Incubation: Add complete growth medium (containing standard Met, typically ~0.2 mM, supplemented to 2 mM to ensure complete lockout of Anl).

  • Time Points: Harvest cells at designated time points (e.g., t=0, 2, 4, 8, 12, 24 hours).

    • Harvesting: Wash with ice-cold PBS, scrape/trypsinize, pellet, flash freeze, or lyse immediately.

Phase 3: Click Chemistry & Detection

Objective: Conjugate the azide-labeled proteins to a detectable tag.

  • Lysis: Lyse cells in RIPA buffer (1% SDS is recommended to denature proteins, improving access to buried azides). Quantify protein concentration (BCA Assay).

  • Reaction Setup: Adjust samples to 1–2 mg/mL protein. Add reagents in this strict order to prevent precipitation:

    • Sample (90 µL)

    • Click Ligand (THPTA): 100 µM final

    • Copper (CuSO4): 1 mM final

    • Alkyne Tag (e.g., Biotin-Alkyne): 50 µM final

    • Reductant (Sodium Ascorbate): 2.5 mM final (Add last to initiate).

  • Incubation: Rotate for 1 hour at Room Temperature in the dark.

  • Precipitation: Precipitate proteins (Methanol/Chloroform or Acetone) to remove unreacted click reagents. Resuspend in SDS-PAGE loading buffer or PBS (for Streptavidin enrichment).

Data Analysis & Quantification

Western Blotting (Global Turnover)

For global protein degradation rates:

  • Run lysates on SDS-PAGE.

  • Blot with Streptavidin-HRP (if Biotin-Alkyne used).

  • Normalization: You must normalize the signal to Total Protein (Coomassie/Stain-Free) or a stable housekeeping protein (GAPDH/Actin) if the housekeeper is not degrading rapidly.

    • Better Control: Use Total Protein Stain.

Calculation of Half-Life ( )

Protein degradation typically follows First-Order Kinetics .

  • Plot Data: Plot the normalized intensity (

    
    ) vs. Time (
    
    
    
    ).
  • Fit Equation:

    
    
    
    • 
      : Intensity at t=0 (end of pulse).
      
    • 
      : Degradation rate constant.
      
  • Calculate Half-Life:

    
    
    
Data Summary Table
ParameterStandard ValueNotes
Anl Concentration 0.1 – 4 mMHigher conc. = stronger signal, potential toxicity check required.
Met Depletion Time 30 – 60 minCritical for competition. Do not exceed 60 min (stress).
Chase Met Conc. 2 – 5 mMMust be >10x the Anl concentration used.
Click Reaction pH 7.4 – 8.0Acidic pH inhibits the CuAAC reaction.
Detection Limit ~ femtomolesHighly sensitive; background is virtually zero.

Workflow Visualization

Pulse_Chase_Workflow cluster_0 Phase 1: Labeling (Pulse) cluster_1 Phase 2: Degradation (Chase) cluster_2 Phase 3: Analysis Step1 Met Depletion (30 min) Step2 Add L-Anl (Pulse 2-4h) Step1->Step2 Step3 Wash & Add Excess Met (Chase Start) Step2->Step3 Step4 Harvest Timepoints (0h, 2h, 4h, 8h...) Step3->Step4 Step5 Lysis & Click Reaction (Biotin-Alkyne) Step4->Step5 Step6 Western Blot / Mass Spec Step5->Step6 Step7 Calculate Half-Life (t1/2) Step6->Step7

Figure 2: Step-by-step Pulse-Chase workflow for determining protein half-lives using Anl.

Troubleshooting & Optimization

  • Low Signal:

    • Cause: Low transfection efficiency of Mutant MetRS or insufficient Met depletion.

    • Fix: Optimize transfection or increase Anl concentration (up to 4 mM). Ensure FBS is dialyzed (standard FBS contains Met).

  • High Background (Non-Specific):

    • Cause: Wild-type MetRS incorporating Anl (rare but possible at very high Anl conc) or non-specific binding of streptavidin.

    • Fix: Include a "No Mutant MetRS" control. If signal appears there, lower Anl concentration.

  • Cell Toxicity:

    • Cause: Copper toxicity during Click reaction (if performing on live cells) or prolonged Met starvation.

    • Fix: For live cells, use SPAAC (Copper-free click) with DBCO-reagents.[8] For lysates, toxicity is irrelevant, but ensure cells were healthy at harvest.

References

  • Ngo, J. T., et al. (2013).[2] "Cell-selective metabolic labeling of proteins." Nature Chemical Biology. Link

    • Foundational paper establishing NLL-MetRS and Anl for cell-selective labeling.
  • Dieterich, D. C., et al. (2006).[2] "Labeling, detection and identification of newly synthesized proteomes with bioorthogonal non-canonical amino-acid tagging." Proceedings of the National Academy of Sciences. Link

    • Core reference for the BONC
  • Alvarez-Castelao, B., et al. (2017).[2] "Cell-type-specific metabolic labeling of nascent proteomes in vivo." Nature Biotechnology. Link

    • Advanced application of Anl in mouse models (MetRS-L274G).
  • Baseclick GmbH. "6-Azido-D-lysine / D-norleucine Technical Data." Link

    • Reference for the existence and specific application of D-isomers in peptide stability/bacterial studies.

Sources

Method

Applications of N-epsilon-Azido-D-norleucine in drug discovery and development

Introduction: The Strategic Advantage of D-Stereochemistry N-epsilon-Azido-D-norleucine (D-Anl) , often referred to as 6-Azido-D-lysine , represents a specialized class of non-canonical amino acids (ncAAs) that bridges t...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of D-Stereochemistry

N-epsilon-Azido-D-norleucine (D-Anl) , often referred to as 6-Azido-D-lysine , represents a specialized class of non-canonical amino acids (ncAAs) that bridges the gap between small molecule chemistry and biologics. Unlike its L-enantiomer, which is widely used for metabolic labeling of the nascent proteome, the D-enantiomer offers two distinct strategic advantages in drug discovery:

  • Bio-Orthogonality in Metabolism: Eukaryotic translational machinery generally rejects D-amino acids, preventing off-target incorporation into the host proteome. Conversely, bacterial cell wall machinery (peptidoglycan synthesis) actively utilizes D-amino acids, making D-Anl a specific probe for bacterial targets.

  • Proteolytic Stability: Peptide therapeutics containing D-Anl are resistant to endogenous proteases (e.g., trypsin, chymotrypsin), significantly extending plasma half-life while providing a reactive "handle" for further conjugation.

This guide details the application of D-Anl in bacterial cell wall remodeling and stabilized peptidomimetic synthesis , providing validated protocols for each.

Application I: Bacterial Peptidoglycan Labeling & Antibiotic Development

Context: The bacterial cell wall is a primary target for antibiotics (e.g., Vancomycin, Penicillins). D-Anl mimics D-Alanine and D-Glutamate, key components of the peptidoglycan stem peptide. Its incorporation allows researchers to visualize cell wall dynamics, screen for cell-wall-acting antibiotics, and develop bacterial-specific diagnostic probes.

Mechanism of Action

Bacteria incorporate extracellular D-amino acids into their peptidoglycan via periplasmic D,D-transpeptidases or cytoplasmic ligases. Once incorporated, the azide group remains solvent-exposed, available for a bioorthogonal "Click" reaction (CuAAC or SPAAC) with a fluorophore or affinity tag.

Experimental Workflow Diagram

BacterialLabeling Media Growth Media + D-Anl (1-5 mM) Incubation Metabolic Incorporation (Log Phase Growth) Media->Incubation Uptake via Permeases Wash Wash Steps (PBS/BSA) Incubation->Wash Remove Unbound D-Anl Click CuAAC Reaction (Fluorophore-Alkyne) Wash->Click Label Surface Azides Analysis Fluorescence Microscopy or Flow Cytometry Click->Analysis Quantify

Caption: Workflow for metabolic labeling of bacterial peptidoglycan using N-epsilon-Azido-D-norleucine.

Protocol 1: Metabolic Labeling of E. coli Peptidoglycan

Reagents Required:

  • N-epsilon-Azido-D-norleucine (Stock: 100 mM in water or DMSO)

  • Bacterial strain (e.g., E. coli K12)

  • M9 Minimal Media (preferred over LB to reduce competition from endogenous amino acids)

  • Click Reagents: CuSO4 (2 mM), Sodium Ascorbate (5 mM), THPTA Ligand (2 mM), Alkyne-Fluorophore (e.g., TAMRA-Alkyne).

Step-by-Step Methodology:

  • Inoculation: Dilute an overnight culture of E. coli 1:100 into fresh M9 minimal media.

  • Pulse Labeling: Grow cells to early log phase (OD600 ~ 0.3). Add D-Anl to a final concentration of 1–5 mM .

    • Expert Insight: Higher concentrations (up to 5 mM) may be required for D-isomers compared to L-isomers due to slower uptake kinetics by bacterial permeases.

  • Incubation: Incubate at 37°C for 1–2 doubling times (approx. 60–90 mins).

  • Washing: Pellet cells (3,000 x g, 5 min) and wash 3x with PBS + 0.1% BSA.

    • Critical Step: BSA helps reduce non-specific binding of the hydrophobic dye in the subsequent step.

  • Fixation (Optional): If safety requires, fix cells with 4% paraformaldehyde (15 min) prior to the click reaction. For live-cell imaging, skip to step 6 (use SPAAC reagents like DBCO-Fluorophore to avoid Copper toxicity).

  • Click Reaction (CuAAC): Resuspend cells in PBS containing:

    • 10 µM Alkyne-Fluorophore

    • 1 mM CuSO4

    • 2 mM THPTA (Ligand protects biomolecules from Cu-induced oxidation)

    • 2.5 mM Sodium Ascorbate (Freshly prepared)

  • Reaction Time: Incubate for 30–60 minutes at Room Temperature in the dark.

  • Final Wash: Wash cells 3x with PBS to remove excess dye.

  • Analysis: Analyze via fluorescence microscopy or flow cytometry.

Application II: Stabilized Peptidomimetic Therapeutics

Context: Peptide drugs often suffer from rapid renal clearance and enzymatic degradation. Replacing a canonical L-Lysine with D-Anl serves a dual purpose:

  • Stabilization: The D-stereocenter inhibits proteolytic cleavage by trypsin-like proteases.

  • Functionalization: The azide allows for site-specific attachment of half-life extension moieties (e.g., PEG, Albumin binders) or cytotoxic payloads (for Peptide-Drug Conjugates).

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Reagents:

  • Fmoc-N-epsilon-azido-D-norleucine (Fmoc-D-Lys(N3)-OH)

  • Resin: Rink Amide MBHA (for C-terminal amides)

  • Coupling Agents: HBTU/HOBt or DIC/Oxyma

  • Base: DIPEA (Diisopropylethylamine)

  • Deprotection: 20% Piperidine in DMF

Methodology:

  • Resin Swelling: Swell resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat with 20% Piperidine/DMF (2 x 5 min). Wash with DMF (5x).

  • Coupling of D-Anl:

    • Dissolve Fmoc-D-Lys(N3)-OH (3.0 equiv relative to resin loading) in DMF.

    • Add HBTU (2.9 equiv) and DIPEA (6.0 equiv).

    • Expert Insight: Pre-activate for 30 seconds before adding to the resin to minimize racemization (though less critical for D-amino acids, it ensures high chiral purity).

    • Incubate with resin for 45–60 minutes.

  • Washing: Wash with DMF (3x), DCM (3x).

  • Capping (Recommended): Treat with Acetic Anhydride/Pyridine to cap unreacted amines.

  • Subsequent Couplings: Continue standard SPPS for the remainder of the peptide.

  • Cleavage: Cleave peptide using TFA/TIPS/Water (95:2.5:2.5).

    • Warning:Do NOT use DTT or phosphines (e.g., TCEP) during cleavage or post-cleavage workup. Phosphines will reduce the azide to an amine via the Staudinger reduction.

Protocol 3: On-Resin Cyclization (Peptide Stapling)

To create a constrained, protease-resistant macrocycle:

  • Synthesize peptide containing D-Anl and an Alkyne-containing amino acid (e.g., Propargylglycine) at distal positions.

  • Perform On-Resin Click Cyclization prior to cleavage:

    • Wash resin with degassed DMF.

    • Add CuI (0.5 equiv), Ascorbic Acid (5 equiv), and 2,6-Lutidine (10 equiv) in DMF.

    • Shake overnight under Nitrogen atmosphere.

  • Wash extensively with DMF and Sodium Diethyldithiocarbamate (copper scavenger) before TFA cleavage.

Technical Data & Troubleshooting

Physicochemical Properties[1][2][3]
PropertySpecificationNotes
Molecular Formula C6H12N4O2Free acid form
Solubility Water (Moderate), DMSO (High)Dissolve Fmoc-derivative in DMF for SPPS.
Stability (pH) Stable pH 2 – 10Avoid strong reducing agents (DTT, TCEP).
Stereochemistry D-EnantiomerConfirm >99% ee to ensure proteolytic stability.
Click Reactivity High (CuAAC / SPAAC)Compatible with DBCO, BCN, and terminal alkynes.
Troubleshooting Guide
IssueProbable CauseSolution
Loss of Azide Functionality Reduction during synthesisAvoid DTT, Mercaptoethanol, and Phosphines. Use TCEP only if proven safe (rare), otherwise rely on non-thiol reducing agents if needed, or avoid reduction steps entirely.
Low Bacterial Labeling Poor uptakeIncrease D-Anl concentration to 5 mM; extend incubation time; ensure low-nutrient media (M9) to force uptake.
Incomplete Coupling (SPPS) Steric hindranceDouble couple the D-Anl residue; use HATU instead of HBTU for difficult sequences.

References

  • Evaluation of D-Amino Acid Derivatives for Bacterial Labeling Source: Siegrist, M. S., et al. (2015). FEMS Microbiology Reviews. Context: Establishes the specificity of D-amino acids for peptidoglycan vs. protein synthesis.

  • Solid-Phase Synthesis of Azide-Containing Peptides Source: BenchChem Application Notes (2025).[1] Context: Protocols for Fmoc-SPPS of azido-lysine analogs.

  • D-Amino Acids in Peptide Therapeutics Source: Kretschy, N., et al. (2022). Journal of Peptide Science. Context: Discusses the stability enhancement provided by D-enantiomers in drug design.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Biological Systems Source: Prescher, J. A., & Bertozzi, C. R. (2005). Nature Chemical Biology. Context: Foundational text on bioorthogonal chemistry conditions used in these protocols.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Labeling Efficiency with N-ε-Azido-D-Norleucine

Welcome to the Advanced Bioorthogonal Labeling Support Center. This guide addresses low labeling efficiency when using N-ε-Azido-D-norleucine (and its L-isomer counterpart, Azidonorleucine/Anl ).

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Bioorthogonal Labeling Support Center. This guide addresses low labeling efficiency when using N-ε-Azido-D-norleucine (and its L-isomer counterpart, Azidonorleucine/Anl ).

Status: Senior Application Scientist Verified Last Updated: February 17, 2026

⚠️ CRITICAL DIAGNOSTIC: The Stereochemistry Checkpoint

Before proceeding to protocol optimization, you must verify the stereochemistry of your reagent against your experimental goal. This is the #1 cause of "zero" or "low" efficiency.

Your GoalRequired IsomerWhy?
Labeling Proteins (Eukaryotic/Mammalian) L-Isomer (L-Azidonorleucine)Ribosomes and aminoacyl-tRNA synthetases are stereoselective. They generally reject D-amino acids. If you are using the D-isomer here, efficiency will be negligible.
Labeling Bacterial Cell Walls (Peptidoglycan) D-Isomer (D-Azidonorleucine)Bacterial peptidoglycan synthesis utilizes D-amino acids (like D-Ala, D-Glu). D-Norleucine may be incorporated by promiscuous transpeptidases, but efficiency varies by strain.
Labeling Proteins (Bacterial) L-Isomer Even in bacteria, ribosomal protein synthesis uses L-amino acids.

Note: The guide below primarily addresses the L-isomer (Anl) workflow for protein labeling (BONCAT), as this is the most common high-value application. However, specific notes for D-isomer bacterial wall labeling are included where relevant.

PART 1: The Biological Bottleneck (Metabolic Incorporation)

If your "Click" chemistry is perfect but your biological incorporation is poor, you will detect nothing.

1.1 The Mutant Synthetase Requirement (For L-Anl)

Unlike Azidohomoalanine (AHA), which is promiscuous and incorporated by Wild-Type (WT) Methionyl-tRNA Synthetase (MetRS), Azidonorleucine (Anl) is NOT efficiently activated by WT MetRS .[1]

  • The Issue: You are using Anl in WT cells.

  • The Fix: You must express a Mutant MetRS (specifically the NLL-MetRS or L13G variant) to charge Anl onto tRNA.

  • Reference: The NLL-MetRS mutant allows cell-selective labeling, differentiating your target cells from the background population [1][2].[2]

1.2 Methionine Competition (The Ratio Rule)

Endogenous Methionine (Met) outcompetes Anl for the active site of MetRS, even with the mutant enzyme.

  • The Issue: Culture media contains too much residual Methionine.

  • The Fix: Perform a strict Methionine Depletion Step .

    • Wash cells 2x with warm PBS.

    • Incubate in Met-free media for 30–60 minutes to deplete intracellular Met pools.

    • Introduce Anl (typically 0.1 mM – 1 mM) in Met-free media.

    • Pro-Tip: If long-term labeling is required (toxicity concern), pulse with a ratio of 10:1 (Anl:Met) .

1.3 Bacterial Cell Wall Labeling (For D-Isomer Users)

If you are deliberately using N-ε-Azido-D-norleucine to target peptidoglycan:

  • Growth Phase: Incorporation is highest during the logarithmic growth phase when cell wall synthesis is active. Stationary phase bacteria will show low labeling efficiency.

  • Enzyme Promiscuity: D-Norleucine is a non-canonical substrate. Efficiency depends on the specific LD-transpeptidases of your strain. Consider switching to 3-Azido-D-Alanine (D-AzAla) if D-Norleucine fails, as D-Ala is a native component of the peptidoglycan stem [3].

PART 2: The Chemical Bottleneck (The Click Reaction)

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is robust but prone to oxidative failure.

2.1 The "Dead Catalyst" Syndrome

Cu(I) is the active catalyst. It rapidly oxidizes to Cu(II) (inactive) in air.

  • The Symptom: Reaction solution turns blue/green (indicates Cu(II)). It should be colorless or slightly yellow.

  • The Fix:

    • Ligand: Use THPTA or TBTA . THPTA is water-soluble and protects Cu(I) from oxidation while preventing protein precipitation.

    • Ratio: Maintain a Ligand:Copper ratio of 5:1 .

    • Freshness: Prepare the Sodium Ascorbate (reducing agent) solution fresh immediately before use . Ascorbate degrades within minutes in solution.

2.2 Steric Hindrance (SPAAC vs. CuAAC)

If using Copper-Free (SPAAC) click chemistry (e.g., DBCO-alkynes):

  • The Issue: DBCO is bulky. If the Anl is buried inside a folded protein, the DBCO ring cannot access the azide.

  • The Fix:

    • Use CuAAC for lysate/fixed cell workflows (smaller alkyne tags penetrate better).

    • If SPAAC is mandatory (live cells), ensure the Anl is on surface-exposed residues or use a longer linker.

PART 3: Visualization & Troubleshooting Logic
Workflow Diagram: The BONCAT System

The following diagram illustrates the critical dependency on the Mutant MetRS and the Click reaction components.

BONCAT_Workflow cluster_0 Step 1: Metabolic Incorporation cluster_1 Step 2: Click Chemistry Anl Azidonorleucine (Anl) MetRS Mutant MetRS (NLL-Variant) Anl->MetRS Substrate tRNA tRNA(Met) MetRS->tRNA Charging Ribosome Ribosome tRNA->Ribosome Translation NascentProtein Azide-Tagged Protein Ribosome->NascentProtein Synthesis LabeledProtein Fluorescent Protein NascentProtein->LabeledProtein Conjugation Tag Alkyne-Fluorophore Tag->LabeledProtein Catalyst Cu(I) / THPTA Catalyst->LabeledProtein Catalyzes

Caption: Figure 1. The L-Azidonorleucine incorporation pathway requires Mutant MetRS to bypass the biological proofreading that normally rejects the analog.

Troubleshooting Logic Tree

Troubleshooting_Tree Start Problem: Low Labeling Efficiency CheckIsomer Check Reagent Isomer: D vs L? Start->CheckIsomer IsomerD Using D-Isomer CheckIsomer->IsomerD IsomerL Using L-Isomer CheckIsomer->IsomerL TargetBact Target: Bacteria? IsomerD->TargetBact TargetEuk Target: Eukaryote? IsomerD->TargetEuk OptBact Optimize Growth Phase (Log Phase) TargetBact->OptBact FailEuk FAIL: Ribosome Rejection. Switch to L-Isomer. TargetEuk->FailEuk CheckEnzyme Expressing Mutant MetRS (NLL)? IsomerL->CheckEnzyme NoMutant No (WT Cells) CheckEnzyme->NoMutant YesMutant Yes (Mutant Cells) CheckEnzyme->YesMutant UseAHA Switch to AHA (Azidohomoalanine) NoMutant->UseAHA CheckMet Was Methionine Depleted? YesMutant->CheckMet NoMetDep No: Competition High. Deplete Met for 30min. CheckMet->NoMetDep YesMetDep Yes: Check Chemistry CheckMet->YesMetDep CheckChem Is Ascorbate Fresh? Is Ligand used? YesMetDep->CheckChem

Caption: Figure 2. Diagnostic logic for identifying the root cause of low labeling efficiency based on isomer choice and biological conditions.

PART 4: Optimized Protocol (L-Isomer / Protein Labeling)

Objective: Label newly synthesized proteins in mammalian cells expressing NLL-MetRS.

Reagents
  • Media: Methionine-free DMEM.

  • Label: 100 mM L-Azidonorleucine (Anl) stock in water.

  • Lysis Buffer: 1% SDS in 50 mM Tris-HCl (pH 8.0) + Protease Inhibitors.

  • Click Mix (Prepare Fresh):

    • CuSO4 (1 mM final)

    • THPTA Ligand (5 mM final) — Premix Cu and THPTA before adding others.

    • Alkyne-Tag (e.g., TAMRA-Alkyne, 20-50 µM final)

    • Sodium Ascorbate (10 mM final) — Add LAST.

Step-by-Step
  • Met Depletion: Wash cells 2x with warm PBS. Add pre-warmed Met-free media. Incubate 30 min at 37°C.

  • Pulse: Add L-Anl to a final concentration of 0.5 mM to 1.0 mM . Incubate for desired pulse time (e.g., 2–4 hours).

  • Harvest: Wash cells 3x with ice-cold PBS to remove free Anl. Lyse cells in Lysis Buffer.

    • Critical: Sonicate or boil lysates to unfold proteins (exposes internal azides).

  • Click Reaction:

    • Dilute lysate to 2 mg/mL.

    • Add Click reagents in this order: Lysate → Cu/THPTA mix → Alkyne → Ascorbate .

    • Incubate 1 hour at Room Temp in the dark with gentle rotation.

  • Cleanup: Precipitate proteins (Methanol/Chloroform or Acetone) to remove unreacted dye. This is vital for reducing background.

FAQ: Troubleshooting

Q: Can I use D-Norleucine to label mitochondria in HeLa cells? A: No. Eukaryotic translation machinery is specific to L-amino acids. You must use L-Azidonorleucine (Anl) or L-Azidohomoalanine (AHA). D-amino acids are generally not incorporated into mammalian proteins.

Q: My reaction turns brown/turbid after adding Ascorbate. A: This indicates Copper disproportionation or protein precipitation.

  • Solution: Increase the THPTA ligand concentration. Ensure the THPTA:Copper ratio is at least 5:1.

Q: I am using WT E. coli and getting no signal with Anl. A: Anl requires the NLL-MetRS mutant [1]. If you cannot engineer the strain, switch to Azidohomoalanine (AHA) , which works in WT strains (though with higher toxicity).

Q: How do I store the Anl stock? A: Store dry at -20°C. Aqueous stocks (100 mM) are stable at -20°C for months. Avoid repeated freeze-thaw; aliquot into single-use tubes.

References
  • Ngo, J. T., et al. (2009). Cell-selective metabolic labeling of proteins. Nature Chemical Biology, 5(10), 715–717. Link

  • Dieterich, D. C., et al. (2006). Labeling, detection and identification of newly synthesized proteomes with bioorthogonal non-canonical amino-acid tagging.[3][4][5][6] Nature Protocols, 2(3), 532–540. Link

  • Siegrist, M. S., et al. (2013). D-Amino acid chemical reporters reveal peptidoglycan dynamics of an intracellular pathogen. ACS Chemical Biology, 8(3), 500-505. Link

  • Hong, V., et al. (2009). Analysis and optimization of copper-catalyzed azide-alkyne cycloaddition for bioconjugation. Angewandte Chemie, 48(52), 9879–9883. Link

Sources

Optimization

Troubleshooting guide for N-epsilon-Azido-D-norleucine click chemistry reactions

Product Category: Metabolic Labeling & Bioorthogonal Chemistry Document ID: TS-D-NLE-001 | Version: 2.4 | Status: Active Application Overview & Scope Reagent Profile: Chemical Name: 6-Azido-D-norleucine (also referred to...

Author: BenchChem Technical Support Team. Date: February 2026

Product Category: Metabolic Labeling & Bioorthogonal Chemistry

Document ID: TS-D-NLE-001 | Version: 2.4 | Status: Active

Application Overview & Scope

Reagent Profile:

  • Chemical Name: 6-Azido-D-norleucine (also referred to as N-ε-Azido-D-lysine or D-Azidonorleucine).

  • Stereochemistry: D-Isomer . (Critical distinction: The L-isomer is used for nascent protein synthesis/BONCAT. The D-isomer is orthogonal to eukaryotic translation).

  • Primary Application: Bacterial Peptidoglycan Labeling. This reagent acts as a D-amino acid surrogate (mimicking D-alanine or D-lysine) and is incorporated into the bacterial cell wall by transpeptidases (PBPs and LDTs) [1, 2].[1]

  • Secondary Application: Solid Phase Peptide Synthesis (SPPS) for protease-resistant D-peptides.

The "Click" Context: Once incorporated, the azide handle reacts via CuAAC (Copper-catalyzed Azide-Alkyne Cycloaddition) or SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition) to attach a fluorophore or affinity tag.[2][3][4]

Interactive Troubleshooting Guide

Phase 1: Incorporation (The Biological Step)

Issues occurring before the chemical reaction, usually involving metabolic uptake.

Q: I see zero signal in my bacteria, even after a successful click reaction control. What happened? A: The issue is likely metabolic competition or permeability , not the chemistry.

  • Check the Media: Are you using rich media like LB or TSB? These contain high concentrations of D-Alanine and D-Glutamate. The bacterial enzymes prefer native substrates over your azide analog.

    • Solution: Switch to minimal media (M9) or "light" media to reduce competition [1, 5].

  • Gram-Negative Permeability: If working with E. coli or P. aeruginosa, the outer membrane can exclude the reagent.

    • Solution: Increase concentration (up to 1-5 mM) or use a mild permeabilization step (EDTA) if live-cell viability isn't critical [5, 6].

  • Incubation Time: Peptidoglycan remodeling is growth-phase dependent.

    • Solution: Label during the logarithmic (exponential) phase , not the stationary phase. Active cell wall synthesis is required for incorporation [1].

Q: Can I use this reagent to label mammalian cells (e.g., HeLa, HEK293)? A: No. This is a stereochemistry mismatch.

  • Mammalian ribosomes exclusively utilize L-amino acids . They will reject N-epsilon-Azido-D -norleucine.

  • Correction: If you intend to label nascent protein synthesis in mammalian cells, you must use L-Azidohomoalanine (L-Aha) or L-Azidonorleucine [8]. If you see signal in mammalian cells with the D-isomer, it indicates non-specific uptake/trapping, not translation.

Phase 2: The Click Reaction (The Chemical Step)

Issues involving the covalent bond formation.

Q: My cells are dying or lysing during the click reaction. A: This is classic Copper Toxicity .

  • Free Cu(I) generates Reactive Oxygen Species (ROS) that shred membranes and DNA.

  • Solution 1 (Ligand Optimization): Never use CuSO4/Ascorbate alone on live cells. You must use a ligand like THPTA or BTTAA . These ligands sequester copper, maintaining its catalytic activity while preventing it from generating ROS [3, 4].

  • Solution 2 (SPAAC): Switch to a copper-free system using DBCO-functionalized dyes. Note that DBCO is bulkier and may have lower penetration than alkyne dyes [8].

Q: I have high background fluorescence everywhere. A: This usually stems from insufficient washing or dye aggregation .

  • Protocol Check: Did you wash the cells after incorporation but before the click reaction? If free azido-amino acid remains in the media/periplasm, the dye will react with it in solution and stick to the slide.

  • Dye Aggregation: Many fluorophores (especially hydrophobic ones like TAMRA) aggregate in aqueous buffers.

    • Solution: Use sulfonated dyes (e.g., Sulfo-Cy3/Cy5) which are water-soluble and less prone to non-specific binding.

Diagnostic Visualizations

Figure 1: The Metabolic Labeling Workflow (Bacterial)

This flowchart illustrates the critical path for peptidoglycan labeling, highlighting the separation between biological incorporation and chemical ligation.

MetabolicLabeling Start Start: Bacterial Culture (Log Phase) Incubation Incubation with N-ε-Azido-D-norleucine (1-5 mM) Start->Incubation Minimal Media Wash1 Wash 1: Remove Free AA Incubation->Wash1 PBS Wash (3x) Fixation Optional: Fixation (Paraformaldehyde) Wash1->Fixation Stop Metabolism Click Click Reaction (CuAAC or SPAAC) + Fluorophore Wash1->Click Live Cell Imaging Fixation->Click Reagents Added Wash2 Wash 2: Remove Free Dye Click->Wash2 Quench (EDTA if Cu) Imaging Fluorescence Microscopy Wash2->Imaging Analysis

Caption: Workflow for N-ε-Azido-D-norleucine labeling. Note the critical wash steps to prevent background noise.

Figure 2: Troubleshooting Logic Tree

Use this decision tree to isolate the root cause of experimental failure.

Troubleshooting Problem Problem Detected Type Signal Type? Problem->Type NoSignal No / Low Signal Type->NoSignal HighBack High Background Type->HighBack CheckInc Check Incorporation NoSignal->CheckInc Likely Biological CheckChem Check Chemistry NoSignal->CheckChem Likely Chemical Wash Washed before Click? HighBack->Wash Dye Hydrophobic Dye? HighBack->Dye Media Rich Media used? (Competition) CheckInc->Media Perm Gram-Negative? (Permeability) CheckInc->Perm Ligand Ligand Used? (Cu(I) Stability) CheckChem->Ligand Reagents Fresh Ascorbate? CheckChem->Reagents

Caption: Logic tree for diagnosing failure modes in D-amino acid click chemistry.

Optimized Protocol: Bacterial Cell Wall Labeling

Objective: Label newly synthesized peptidoglycan in E. coli or B. subtilis.

Reagents Required:

  • N-epsilon-Azido-D-norleucine (Stock: 100 mM in water or DMSO).

  • Washing Buffer: PBS + 0.1% BSA.

  • Click Cocktail (Prepare fresh):

    • CuSO4 (1 mM)

    • THPTA Ligand (5 mM) — Premix Cu and Ligand before adding to reaction!

    • Sodium Ascorbate (10 mM) — Add last.

    • Alkyne-Fluorophore (e.g., Sulfo-Cy3-Alkyne, 10-20 µM).

Step-by-Step Methodology:

  • Pulse Labeling:

    • Dilute overnight bacterial culture 1:100 into fresh M9 minimal media.

    • Add N-epsilon-Azido-D-norleucine (Final conc: 1 mM for Gram+, 2-4 mM for Gram-).

    • Incubate at 37°C for 30-60 minutes (approx. 1-2 doubling times).

  • Clearance Wash (Critical):

    • Pellet cells (5000 x g, 3 min).

    • Wash 3x with PBS to remove unincorporated azide. Failure here causes high background.

  • Fixation (Optional but Recommended):

    • Fix with 70% Ethanol or 4% Paraformaldehyde for 15 min.

    • Wash 2x with PBS.

  • The Click Reaction:

    • Resuspend cells in PBS.

    • Prepare the Click Cocktail . Order of addition matters: Water -> Buffer -> Cu/Ligand Mix -> Dye -> Ascorbate.

    • Add cocktail to cells. Incubate 30-60 min at Room Temp, protected from light.

  • Final Wash:

    • Pellet cells. Wash 3x with PBS containing 1 mM EDTA (to chelate residual copper and stop the reaction).

    • Resuspend and image.[1][5][6]

Data & Reagent Specifications

ComponentRecommended Conc.FunctionTroubleshooting Note
Azido-D-Norleucine 0.5 mM - 5.0 mMMetabolic ProbeHigher conc. needed for Gram-negatives due to outer membrane.
CuSO4 100 µM - 1 mMCatalyst SourceToxic to live cells above 100 µM without ligand protection.
THPTA / BTTAA 5:1 ratio to CuCu(I) LigandEssential for protecting biomolecules from oxidation [3, 4].
Sodium Ascorbate 2.5 mM - 10 mMReducing AgentMust be fresh. Yellow/Brown solution = Oxidized (Inactive).
Alkyne Dye 10 - 50 µMReporterUse sulfonated dyes to prevent aggregation-based background.

References

  • Kuru, E., et al. (2012). In Situ Probing of Newly Synthesized Peptidoglycan in Live Bacteria with Fluorescent D-Amino Acids.[1][7] Angewandte Chemie International Edition.[8] Link

  • Siegrist, M.S., et al. (2013). D-Amino acid chemical reporters reveal peptidoglycan dynamics of an intracellular pathogen.[1][9][10][11] ACS Chemical Biology. Link

  • Hong, V., et al. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie.[8] Link

  • Besanceney-Webler, C., et al. (2011). Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study. Angewandte Chemie.[8] Link

  • Cava, F., et al. (2011). D-Amino acids control bacterial cell wall remodeling.[1][7] Science.[12] Link

  • Hsu, Y.P., et al. (2017).[8] Full color palette of fluorescent D-amino acids for in situ labeling of bacterial cell walls.[7] Chemical Science.[7] Link

  • Baseclick. (n.d.). 6-Azido-D-lysine HCl Product Information.Link

  • Dieterich, D.C., et al. (2006). Labeling, detection and identification of newly synthesized proteomes with bioorthogonal non-canonical amino-acid tagging. Nature Protocols.[8] Link

Sources

Troubleshooting

Technical Support Center: Optimizing Live-Cell N-epsilon-Azido-D-norleucine (ANL) Labeling by Minimizing Copper Catalyst Cytotoxicity

Welcome to the technical support guide for minimizing the cytotoxicity of copper catalysts in bioorthogonal labeling experiments using N-epsilon-Azido-D-norleucine (ANL). This resource is designed for researchers, scient...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for minimizing the cytotoxicity of copper catalysts in bioorthogonal labeling experiments using N-epsilon-Azido-D-norleucine (ANL). This resource is designed for researchers, scientists, and drug development professionals who are leveraging Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry," for live-cell applications. Here, we will dissect the root causes of copper-induced cell death and provide validated, field-proven strategies and protocols to ensure the integrity of your experiments and the health of your cells.

Part 1: The Core Problem - Understanding Copper-Induced Cytotoxicity

The CuAAC reaction is a powerful tool for covalently linking an azide-modified molecule, such as metabolically incorporated ANL, with an alkyne-bearing probe (e.g., a fluorophore or biotin tag). This reaction's speed and specificity are dependent on a copper(I) catalyst.[1][2][3] However, the introduction of copper ions, particularly at the micromolar concentrations often required for efficient labeling, can be highly toxic to living cells.[1][4][5]

The primary mechanisms of this cytotoxicity are:

  • Generation of Reactive Oxygen Species (ROS): The Cu(I) catalyst, in the presence of oxygen and a reducing agent like sodium ascorbate (used to maintain copper in its active +1 state), can participate in Fenton-like reactions. This process generates highly damaging reactive oxygen species (ROS), such as hydroxyl radicals.[2][4][6] ROS can lead to widespread oxidative damage to essential biomolecules, including lipids, proteins, and nucleic acids, ultimately triggering apoptosis or necrosis.[4][6]

  • Protein Inactivation: Copper ions can bind non-specifically to proteins, particularly to cysteine and histidine residues, leading to conformational changes, aggregation, and loss of function.[4]

Understanding these mechanisms is the first step toward designing a rational strategy to mitigate them. Our goal is not to eliminate copper but to control it, keeping it catalytically active while sequestering it from undesirable, toxic side reactions.

Part 2: The Solution - Protective Ligands and Optimized Conditions

The key to successful live-cell CuAAC is the use of specialized copper-chelating ligands. These ligands form a stable complex with the copper(I) ion, which confers several critical advantages:

  • Stabilizes the Cu(I) Oxidation State: Ligands protect the Cu(I) ion from oxidation, ensuring a sustained catalytic cycle for the click reaction.[7][8]

  • Prevents Deleterious Side Reactions: By coordinating the copper ion, the ligand shields it, preventing it from participating in ROS-generating reactions.[2][7]

  • Accelerates the Reaction: Certain ligands, like BTTAA, dramatically increase the rate of the CuAAC reaction, allowing for the use of lower copper concentrations and shorter incubation times, further reducing the toxic insult to the cells.[2][8][9]

Data Presentation: Comparison of Common Copper Ligands

For live-cell labeling, the choice of ligand is critical. Below is a comparison of commonly used ligands.

LigandFull NameKey Features for Live-Cell LabelingRecommended Cu:Ligand Ratio
TBTA Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amineThe first-generation accelerating ligand. Effective, but has low aqueous solubility, often requiring DMSO.1:5
THPTA Tris(3-hydroxypropyltriazolylmethyl)amineA water-soluble analog of TBTA, making it more suitable for biological applications.[10][11][12]1:5
BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid)A newer-generation, water-soluble ligand that provides superior rate enhancement and cytoprotection, allowing for lower copper concentrations.[2][7][8][9]1:2 to 1:5

Recommendation: For most live-cell ANL labeling experiments, BTTAA is the preferred ligand due to its high efficiency and superior ability to suppress cytotoxicity.[8][9]

Experimental Workflow for Minimizing Cytotoxicity

The following diagram illustrates the logical flow of an experiment designed to minimize copper-induced cell death during ANL labeling.

G cluster_prep Phase 1: Cell Preparation cluster_reagents Phase 2: Reagent Preparation cluster_click Phase 3: Low-Toxicity Click Reaction cluster_analysis Phase 4: Analysis A 1. Plate Cells (Allow adherence) B 2. Metabolic Labeling (Incubate with ANL) A->B C 3. Wash Cells (Remove unincorporated ANL) B->C E 5. Prepare Catalyst Mix (Pre-complex CuSO4 + BTTAA) C->E D 4. Prepare Reagent Stocks - Copper Sulfate (CuSO4) - BTTAA Ligand - Sodium Ascorbate - Alkyne Probe F 6. Add Reducing Agent (Sodium Ascorbate to Catalyst Mix) E->F G 7. Add Alkyne Probe F->G H 8. Add Reaction Mix to Cells (Short incubation) G->H I 9. Wash Cells (Remove reaction components) H->I J 10. Analyze Labeling (e.g., Fluorescence Microscopy) I->J K 11. Assess Viability (e.g., MTT Assay, Live/Dead Stain) I->K

Caption: Workflow for live-cell ANL labeling with minimized cytotoxicity.

Part 3: Validated Experimental Protocols

Adherence to a validated protocol is crucial. The following methods have been optimized to reduce cytotoxicity while achieving efficient labeling.

Protocol 1: Preparation of Low-Toxicity Cu(I)-BTTAA Catalyst

This protocol describes the preparation of the click reaction cocktail. Crucially, the copper and ligand should be pre-mixed before the addition of the reducing agent. This allows the protective complex to form.

Materials:

  • Copper(II) Sulfate (CuSO4) stock solution (e.g., 10 mM in sterile water)

  • BTTAA ligand stock solution (e.g., 50 mM in sterile water or DMSO)

  • Sodium Ascorbate (freshly prepared 100 mM stock in sterile water)

  • Alkyne probe (e.g., alkyne-fluorophore, stock in DMSO)

  • Pre-warmed, serum-free cell culture medium

Procedure:

  • In a sterile microcentrifuge tube, combine the required volumes of pre-warmed, serum-free medium.

  • Add the BTTAA ligand stock solution to the medium and mix gently. This ensures the ligand is present in excess before copper is introduced.

  • Add the CuSO4 stock solution to the ligand-containing medium. Mix gently and allow to incubate for 1-2 minutes. This step forms the protective Cu(II)-BTTAA complex.

  • Immediately before use, add the freshly prepared Sodium Ascorbate solution. This reduces Cu(II) to the active Cu(I) state within the protective ligand complex.

  • Add the alkyne probe to the final reaction cocktail. The catalyst is now ready to be added to the cells.

Protocol 2: Live-Cell ANL Labeling with the Cu(I)-BTTAA Catalyst

Procedure:

  • Culture cells to the desired confluency.

  • Replace the culture medium with a fresh medium containing the desired concentration of N-epsilon-Azido-D-norleucine (ANL). Incubate for the desired period (e.g., 4-24 hours) to allow for metabolic incorporation.

  • Gently wash the cells three times with pre-warmed PBS or serum-free medium to remove any unincorporated ANL.

  • Prepare the Low-Toxicity Cu(I)-BTTAA Catalyst cocktail as described in Protocol 1 .

  • Remove the wash buffer from the cells and add the complete reaction cocktail.

  • Incubate the cells for a short duration, typically 5-30 minutes, at 37°C. The optimal time should be determined empirically.

  • Remove the reaction cocktail and wash the cells three times with complete culture medium to quench the reaction and remove labeling reagents.

  • The cells are now ready for downstream analysis (e.g., imaging, flow cytometry, or lysis for biochemical assays).

Data Presentation: Recommended Starting Concentrations

The following concentrations are recommended starting points and should be optimized for your specific cell type and experimental goals.

ComponentRecommended Final ConcentrationPurpose
ANL25 - 100 µMMetabolic incorporation into proteins
Copper Sulfate (CuSO4)25 - 100 µMCatalyst precursor
BTTAA Ligand125 - 500 µMProtects cells and accelerates reaction
Sodium Ascorbate1 - 2.5 mMReducing agent (maintains Cu(I) state)
Alkyne Probe5 - 25 µMDetection reagent

Part 4: Troubleshooting Guide & FAQs

Q1: My cells are showing high levels of death or detachment after the click reaction. What's wrong?

  • A1: Copper concentration may be too high. Try titrating the CuSO4 concentration down. With an efficient ligand like BTTAA, you may be able to use as little as 25 µM.

  • A2: Incubation time is too long. The CuAAC reaction with an accelerated catalyst is very fast.[3] Reduce your incubation time to 15, 10, or even 5 minutes.

  • A3: Reagents were not added in the correct order. Ensure you are pre-complexing the copper and ligand before adding the sodium ascorbate. Adding ascorbate to free copper is a primary source of ROS.

  • A4: Sodium Ascorbate solution is old. Always use a freshly prepared solution of sodium ascorbate. Oxidized ascorbate byproducts can be toxic.[13][14]

Q2: My labeling efficiency is very low, but my cells look healthy.

  • A1: Insufficient metabolic incorporation. Increase the concentration of ANL or extend the metabolic labeling incubation time.

  • A2: Inefficient catalysis. Increase the concentration of the copper/ligand complex. You can also try increasing the alkyne probe concentration.

  • A3: Serum was present during the click reaction. Components in fetal bovine serum can interfere with the reaction. Always perform the click step in serum-free medium.

Q3: Can I use a different copper source, like Copper(I) Bromide (CuBr)?

  • Yes, you can use a direct Cu(I) source, which eliminates the need for a reducing agent. However, Cu(I) salts are notoriously unstable and readily oxidize in air. The Cu(II) salt/ascorbate system is generally more convenient and reproducible for most labs.[13][15] If using a Cu(I) source, the use of a protective ligand is still highly recommended.

Q4: What are the essential controls for my experiment?

  • Control 1 (No Copper): Cells treated with ANL, alkyne probe, and sodium ascorbate, but without copper. This control confirms that the labeling is copper-dependent.

  • Control 2 (No ANL): Cells not treated with ANL but subjected to the complete click reaction cocktail. This control reveals any non-specific binding of your alkyne probe.

  • Control 3 (Viability): Cells subjected to the complete labeling procedure, which are then assessed for viability using a standard assay (e.g., MTT, Trypan Blue, or a Live/Dead stain) alongside an untreated control plate of cells.

Q5: Are there any copper-free alternatives for labeling ANL-incorporated proteins?

  • Yes. The primary alternative is Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[16][17][18] In this method, the alkyne probe is replaced with a strained cyclooctyne (e.g., DBCO, DIFO), which reacts directly with the azide on ANL without the need for a catalyst.[16][17][18][19] While SPAAC completely avoids copper toxicity, the reactions are generally slower than the copper-catalyzed version, and the cyclooctyne reagents are often larger, which can sometimes impact cell permeability or steric accessibility.[1][16][18]

Conceptual Diagram: The Protective Role of a Chelating Ligand

G cluster_no_ligand Without Ligand cluster_with_ligand With BTTAA Ligand cluster_complex Cu_free Cu+ ROS ROS Cu_free->ROS Fenton-like reaction O2 O₂ O2->ROS Cell Cell Damage ROS->Cell BTTAA_node BTTAA Triazole Triazole (Labeling) BTTAA_node->Triazole Cu_bound Cu+ Cu_bound->Triazole Alkyne Alkyne Alkyne->Triazole CuAAC Reaction Azide Azide (ANL) Azide->Triazole CuAAC Reaction

Caption: A ligand sequesters copper, promoting labeling and preventing ROS damage.

References

  • Agard, N. J., Prescher, J. A., & Bertozzi, C. R. (2004). A strain-promoted [3 + 2] azide-alkyne cycloaddition for covalent modification of biomolecules in living systems. Journal of the American Chemical Society. Available at: [Link]

  • Berkeley Lab News Center. (2011). Click Chemistry With Copper - A Biocompatible Version. Available at: [Link]

  • Hong, V., Steinmetz, N. F., Manchester, M., & Finn, M. G. (2010). Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry. Bioconjugate Chemistry. Available at: [Link]

  • Nwe, K., & Brechbiel, M. W. (2009). Growing applications of "click chemistry" for bioconjugation in contemporary biomedical research. Cancer Biotherapy & Radiopharmaceuticals. Available at: [Link]

  • Interchim. (n.d.). Copper-free Click Chemistry (DBCO reagents). Available at: [Link]

  • Wikipedia. (n.d.). Copper-free click chemistry. Available at: [Link]

  • Qin, Z., et al. (2016). Extent of the Oxidative Side Reactions to Peptides and Proteins During the CuAAC Reaction. Bioconjugate Chemistry. Available at: [Link]

  • Wang, H., et al. (2013). Copper-catalyzed click reaction on/in live cells. Chemical Science. Available at: [Link]

  • Lee, S., & Lin, Y. A. (2019). Biomedical applications of copper-free click chemistry: in vitro, in vivo, and ex vivo. RSC Chemical Biology. Available at: [Link]

  • Rouhanifard, S., et al. (2024). DNA-enhanced CuAAC ligand enables live-cell detection of intracellular biomolecules. Nature Communications. Available at: [Link]

  • Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. Available at: [Link]

  • Hein, C. D., Liu, X., & Wang, D. (2008). Copper-catalyzed azide-alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews. Available at: [Link]

  • Spiciarich, D. R., & Bunnell, B. A. (2018). Modification of Protein Scaffolds via Copper-Catalyzed Azide-Alkyne Cycloaddition. Methods in Molecular Biology. Available at: [Link]

  • Kennedy, D. C., et al. (2011). Cellular Consequences of Copper Complexes Used To Catalyze Bioorthogonal Click Reactions. Journal of the American Chemical Society. Available at: [Link]

  • Sletten, E. M., & Bertozzi, C. R. (2011). Bioorthogonal Chemistry and Its Applications. Accounts of Chemical Research. Available at: [Link]

  • Lang, K., & Chin, J. W. (2014). Labeling proteins on live mammalian cells using click chemistry. Nature Protocols. Available at: [Link]

  • Wikipedia. (n.d.). Bioorthogonal chemistry. Available at: [Link]

  • Kennedy, D. C., et al. (2011). Cellular Consequences of Copper Complexes Used To Catalyze Bioorthogonal Click Reactions. Journal of the American Chemical Society. Available at: [Link]

  • ScienceDaily. (2011). Click chemistry with copper: A biocompatible version. Available at: [Link]

  • Wikipedia. (n.d.). Click chemistry. Available at: [Link]

  • Lang, K., & Chin, J. W. (2015). Labeling proteins on live mammalian cells using click chemistry. Nature Protocols. Available at: [Link]

  • Northeastern University College of Engineering. (2025). Revolutionizing Live-Cell Research With InCu-Click. Available at: [Link]

  • Hong, V., et al. (2010). Labeling live cells by copper-catalyzed alkyne--azide click chemistry. Bioconjugate Chemistry. Available at: [Link]

  • Dieterich, D. C., et al. (2010). Labeling, detection and identification of newly synthesized proteomes with bioorthogonal non-canonical amino-acid tagging. Nature Protocols. Available at: [Link]

  • Ngo, J. T., et al. (2013). Cell-selective labeling of proteomes with azidonorleucine. Nature Chemical Biology. Available at: [Link]

  • Jena Bioscience. (n.d.). CLICK-labeling of cellular metabolites. Available at: [Link]

  • BioKB. (n.d.). Relationship - Chelating Agents - inhibits - cell death. Available at: [Link]

  • Chekmaeva, E., et al. (2024). The Copper Reduction Potential Determines the Reductive Cytotoxicity: Relevance to the Design of Metal–Organic Antitumor Drugs. International Journal of Molecular Sciences. Available at: [Link]

  • Calvo-Roche, M., et al. (2020). Cell-specific non-canonical amino acid labelling identifies changes in the de novo proteome during memory formation. eLife. Available at: [Link]

Sources

Optimization

Identifying and reducing off-target labeling of N-epsilon-Azido-D-norleucine

The following Technical Support Guide is designed for researchers utilizing N-ε-Azido-D-Norleucine (D-ANL) . While the L-isomer (L-ANL) is widely used for nascent protein synthesis (BONCAT), the D-isomer is a specialized...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers utilizing N-ε-Azido-D-Norleucine (D-ANL) . While the L-isomer (L-ANL) is widely used for nascent protein synthesis (BONCAT), the D-isomer is a specialized probe often used for bacterial peptidoglycan labeling or as a stereochemical negative control to validate MetRS mutant specificity.

"Off-target labeling" with D-ANL typically manifests as two distinct problems:

  • Metabolic Crosstalk: Unintended incorporation into cytosolic proteins (via racemization or promiscuous synthetases).[1]

  • Chemical Background: Non-specific adsorption of the detection reagents (fluorophores) during the Click reaction.[1]

Role: Senior Application Scientist Topic: Identifying and Reducing Off-Target Labeling Reagent: N-ε-Azido-D-Norleucine (D-ANL) / 6-Azido-D-norleucine

Diagnostic Workflow: Categorizing the "Off-Target" Signal

Before optimizing, you must determine if your background is Metabolic (biological incorporation) or Chemical (sticky fluorophores).[1]

Experiment A: The Translation Arrest Control

Run your standard labeling protocol but include a sample treated with a protein synthesis inhibitor (e.g., Chloramphenicol for bacteria, Cycloheximide for eukaryotes) during the D-ANL pulse.[1]

ObservationDiagnosisRoot Cause
Signal disappears with inhibitorMetabolic Background D-ANL is being racemized to L-ANL or your MetRS is promiscuous.
Signal persists with inhibitorChemical Background Non-specific binding of the alkyne-fluorophore or incomplete washing.

Mechanism of Action & Failure Points

To fix the issue, we must visualize where the specificity breaks down.

DANL_Pathways DANL Extracellular D-ANL Uptake Cellular Uptake DANL->Uptake PG_Synth PG Biosynthesis (Target) Uptake->PG_Synth Direct D-aa use Racemase Racemase (D → L conversion) Uptake->Racemase Metabolic Leak CellWall Cell Wall Labeling PG_Synth->CellWall Click CuAAC Click Reaction CellWall->Click MetRS MetRS Loading (Protein Synth) Racemase->MetRS Cytosol Cytosolic Protein Background MetRS->Cytosol Cytosol->Click Sticky Fluorophore Adsorption Click->Sticky Improper Wash

Figure 1: Pathways of D-ANL incorporation. Green represents the intended target (Peptidoglycan).[1] Red paths indicate sources of off-target labeling (Metabolic Racemization or Chemical Adsorption).

Protocol Optimization: Reducing Chemical Background

If your "Translation Arrest Control" showed that the signal persists, the issue is the Click Chemistry reaction itself.[1] Hydrophobic azido-amino acids can alter membrane properties, and dye-alkynes are notoriously sticky.

Optimized CuAAC Staining Protocol

Principle: High-efficiency labeling with aggressive background suppression using BSA blocking and scavenger washes.[1]

Reagents:

  • Buffer A: PBS + 0.1% Tween-20 + 3% BSA (Blocking Buffer).[1]

  • Click Cocktail: 100 mM Tris (pH 8.5), 1 mM CuSO4, 5 mM THPTA (Ligand is critical), 100 mM Sodium Ascorbate, 10 µM Alkyne-Dye.

Step-by-Step:

  • Fixation: Fix cells with 4% Paraformaldehyde (15 min). Do not use Glutaraldehyde as it increases autofluorescence.

  • Permeabilization: 0.25% Triton X-100 in PBS (10 min).

  • Blocking (Critical): Incubate cells in Buffer A for 30 minutes. This coats hydrophobic surfaces where dyes stick.[1]

  • Reaction: Incubate with Click Cocktail for 30-60 min in the dark.

    • Expert Tip: Pre-mix CuSO4 and THPTA separately before adding to the cocktail to ensure the Cu(I) is protected from oxidation.[1]

  • Scavenger Wash (The "Secret Sauce"):

    • Wash 1: PBS + 1 mM EDTA (removes copper).[1]

    • Wash 2: PBS + 0.1% Tween-20 + 0.5 mM BSA .[1]

    • Wash 3: PBS (standard).[1]

    • Why BSA in wash? Albumin acts as a "sponge" for unreacted hydrophobic fluorophores.[1]

Protocol Optimization: Reducing Metabolic Crosstalk

If your background is biological (inhibited by Chloramphenicol), D-ANL is entering the protein synthesis pathway.[1] This is common in bacteria with active racemases (which convert D-amino acids to L-amino acids) or if you are using high concentrations.[1]

Strategy 1: Concentration Titration

D-amino acids are often effective at lower concentrations than L-isomers because they accumulate in the peptidoglycan precursor pool.

  • Action: Titrate D-ANL from 4 mM down to 0.1 mM .

  • Goal: Find the window where Cell Wall signal is stable, but Cytosolic signal fades.

Strategy 2: Pulse-Chase
  • Action: After the D-ANL pulse, wash cells and incubate in media containing excess L-Methionine (10 mM) for 15 minutes before fixation.

  • Mechanism: This "chases" any soluble D-ANL out of the intracellular pool and outcompetes it for any promiscuous tRNA loading, clearing the cytosol while the covalently bound cell wall signal remains.[1]

Troubleshooting Matrix

SymptomProbable CauseCorrective Action
Nuclear Staining Dye IntercalationYour alkyne-dye might be planar/hydrophobic. Switch to a sulfonated dye (e.g., Sulfo-Cy5-Alkyne) which is negatively charged and excluded from the nucleus.
Punctate Cytosolic Spots Dye AggregationThe dye has precipitated.[1] Spin down your dye stock (10,000g, 2 min) before adding to the reaction. Increase THPTA:Cu ratio to 5:1.
Uniform Cytosolic Haze Racemization (D→L)Reduce D-ANL pulse time. Add a racemase inhibitor if available for your species.[1]
High Background on Glass Surface AdsorptionBlock coverslips with 3% BSA before adding cells.[1] Use plastic coverslips if possible.[1]
No Signal (False Negative) Copper OxidationSodium Ascorbate degrades rapidly.[1] Make fresh solution every time. If solution turns yellow, discard.[1]

Frequently Asked Questions (FAQs)

Q1: Can I use D-ANL to label mammalian proteins? A: Generally, no. Mammalian translation machinery (ribosomes/tRNAs) is stereoselective for L-amino acids.[1] If you see labeling in mammalian cells with D-ANL, it is likely background or transport-mediated accumulation, not protein synthesis. This makes D-ANL an excellent negative control for L-ANL (BONCAT) experiments.[1]

Q2: Why use D-ANL instead of D-Azidohomoalanine (D-AHA)? A: D-ANL (6 carbons) is more hydrophobic than D-AHA (4 carbons). In some bacterial species, the specific peptidoglycan transpeptidases prefer the longer side chain of Norleucine over Homoalanine.[1] However, D-ANL is also more prone to hydrophobic sticking, necessitating the BSA wash steps described above.[1]

Q3: My cells are dying during the Click reaction. Is D-ANL toxic? A: D-ANL itself is rarely toxic at short pulses (<4 hours).[1] Toxicity usually stems from Copper (I) generated during the Click reaction.[1]

  • Solution: Increase the concentration of the ligand THPTA (or use BTTES).[1] These ligands chelate Copper(I), preventing the generation of reactive oxygen species (ROS) that damage cell membranes.[1]

Q4: How do I verify the stereochemical purity of my D-ANL? A: If your D-ANL contains even 1% L-ANL impurity, you will get significant cytosolic protein labeling because the cellular machinery prefers the L-isomer 1000-fold.

  • Test: Perform a chiral HPLC analysis or use a strictly L-dependent auxotroph strain to verify no growth occurs on D-ANL as the sole Methionine source.

References

  • Cava, F., et al. (2011).[1][2] "Distinct pathways for modification of the bacterial cell wall by non-canonical D-amino acids."[2] EMBO Journal.[1][2] Link[1]

  • Hong, V., et al. (2009).[1] "Labeling live cells by copper-catalyzed alkyne-azide click chemistry." Bioconjugate Chemistry. (Describes the THPTA ligand for reducing toxicity/background). Link[1]

  • Ngo, J. T., et al. (2009).[1] "Cell-selective metabolic labeling of proteins." Nature Chemical Biology.[1] (Establishes ANL as a Met surrogate and discusses stereoselectivity). Link[1]

  • Siegrist, M. S., et al. (2013).[1] "D-Amino acid chemical reporters reveal peptidoglycan dynamics of an intracellular pathogen."[3] ACS Chemical Biology.[1] Link[1]

  • Piek, S., et al. (2016).[1] "Chemical Probes for the Study of Peptidoglycan Synthesis and Dynamics." Cell Chemical Biology. Link

Sources

Troubleshooting

Optimizing N-epsilon-Azido-D-norleucine concentration for different cell lines

The following technical guide is structured as a Tier 3 Support Resource for researchers utilizing Azido-amino acid derivatives for nascent proteomic labeling. Note on Nomenclature: The prompt specifies N-epsilon-Azido-D...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support Resource for researchers utilizing Azido-amino acid derivatives for nascent proteomic labeling.

Note on Nomenclature: The prompt specifies N-epsilon-Azido-D-norleucine . In mammalian cell biology and drug development, the L-isomer (L-Azidohomoalanine or L-Azidonorleucine) is strictly required for ribosomal incorporation into proteins. The D-isomer is typically used for labeling bacterial peptidoglycan. This guide assumes the user intends to perform BONCAT (Bioorthogonal Non-Canonical Amino Acid Tagging) for protein synthesis profiling in mammalian cell lines.

Executive Summary: The Optimization Matrix

Product Class: Methionine Surrogates (L-Azidohomoalanine [Aha] / L-Azidonorleucine [Anl]) Application: Nascent Proteomics, BONCAT, FUNCAT.

Successful labeling is a function of three competing variables: Intracellular Methionine Depletion , Probe Concentration , and Incubation Time . Your objective is to maximize signal-to-noise (S/N) without triggering the Unfolded Protein Response (UPR) or autophagy, which alters the very proteome you seek to measure.

Part 1: Critical Pre-Experiment Checklist

Before titrating concentrations, verify the stereochemistry and enzymatic requirements of your probe.

ParameterL-Azidohomoalanine (L-Aha) L-Azidonorleucine (L-Anl) D-Azidonorleucine
Target Nascent Proteins (General)Nascent Proteins (Cell-Selective)Bacterial Peptidoglycan
Mechanism Wild-Type MetRS PromiscuityMutant MetRS (L274G) OnlyCell Wall Transpeptidases
Cell Line Req. Any Mammalian Cell LineTransfected/Engineered CellsBacterial Contaminants only
Key Risk High Background (Met competition)Low Incorporation (if mutant expression low)No Signal in Mammalian Cells

CRITICAL WARNING: If you are using N-epsilon-Azido-D-norleucine on mammalian cells expecting protein labeling, you will see zero signal . Eukaryotic ribosomes are stereoselective and will reject D-amino acids. Ensure you are using the L-isomer .

Part 2: Optimization Protocols by Cell Type

Do not use a "one size fits all" concentration. Metabolic rates differ vastly between cell lines.

Standard Optimization Workflow (The "Pulse" Experiment)
  • Starvation Phase: Wash cells 2x with warm PBS. Incubate in Met-free media for 30 minutes .

    • Why: Depletes intracellular Met pools. Without this, endogenous Met outcompetes the azide probe 100:1.

  • Labeling Phase: Introduce the Azido-AA at varying concentrations (see table below) in Met-free media.

  • Duration: Pulse for 1–4 hours .

    • Why: >4 hours induces proteotoxic stress and starvation artifacts.

  • Chase/Stop: Wash 2x with ice-cold PBS + 1 mM Methionine (to stop incorporation immediately) or lyse directly.

Recommended Concentration Ranges
Cell Line TypeRecommended [Azido-AA]Met Depletion TimeNotes on Physiology
Robust (HeLa, HEK293) 500 µM – 1 mM 30 minHigh translation rates; tolerant to Met starvation.
Sensitive (Jurkat, THP-1) 100 µM – 500 µM 20 minProne to apoptosis under starvation. Supplement with 5% dialyzed FBS.
Primary Neurons / iPSCs 50 µM – 200 µM 15 minExtremely sensitive. Do not fully deplete Met. Use a 10:1 Ratio of Probe:Met.
Slow Growing (Fibroblasts) 1 mM – 2 mM 45 minLow translation rate requires higher driving concentration.

Part 3: Troubleshooting Guide (FAQ)

Scenario A: "I have absolutely no fluorescent signal after Click chemistry."

Q1: Which isomer are you using?

  • Diagnosis: Check the bottle. If it says D-Azidonorleucine , the experiment failed before it started. Mammalian ribosomes only accept L-amino acids .

  • Fix: Switch to L-Azidohomoalanine (Aha) or L-Azidonorleucine (Anl).

Q2: Did you use Copper (Cu) on live cells?

  • Diagnosis: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is toxic and kills fluorescence if done before fixation or on GFP-expressing cells (Cu quenches GFP).

  • Fix: For live-cell imaging, use Strain-Promoted (Copper-Free) Click (e.g., DBCO-dyes). For fixed cells, fix before adding Copper/Ascorbate.

Q3: Is Methionine present in the media?

  • Diagnosis: Even 10% residual normal Methionine can outcompete the probe.

  • Fix: Ensure "Met-Free" media is actually Met-Free. Dialyze your FBS (Fetal Bovine Serum) to remove free amino acids, or use commercially available Dialyzed FBS.

Scenario B: "My cells are dying during the labeling window."

Q1: How long is your starvation/labeling?

  • Diagnosis: Methionine is essential for initiating translation (Start codon). prolonged starvation (>4h) triggers autophagy.

  • Fix: Shorten the pulse to 1-2 hours. If a long pulse is required (e.g., 12h), do not use Met-free media. Instead, add the Azido-AA at a 100:1 excess over normal Methionine in standard media.

Q2: Are you using L-Anl without the mutant synthetase?

  • Diagnosis: Wild-type MetRS incorporates L-Aha efficiently but L-Anl very poorly. High concentrations of L-Anl on WT cells can be toxic due to off-target inhibition.

  • Fix: If using L-Anl, you must express the L274G MetRS mutant . If you don't have the mutant, switch to L-Aha.

Scenario C: "High Background / Non-Specific Staining."

Q1: Did you wash the free dye?

  • Diagnosis: Fluorophore-alkynes can stick to hydrophobic membranes.

  • Fix: Perform aggressive washes (MeOH/Chloroform precipitation for proteomics, or Saponin washes for imaging) after the click reaction.

Part 4: Mechanism of Action & Workflow Visualization

The following diagrams illustrate the competitive nature of the labeling and the decision logic for optimization.

Diagram 1: The Competitive Incorporation Pathway

This diagram shows why Methionine depletion is critical: The Wild-Type tRNA Synthetase prefers Methionine over the Azide probe.

Met_Competition cluster_optimization Optimization Strategy Met L-Methionine (Endogenous) MetRS Met-tRNA Synthetase (Gatekeeper) Met->MetRS High Affinity (Preferred) Aha L-Azido-AA (Probe) Aha->MetRS Low Affinity (Requires High Conc) tRNA Met-tRNA MetRS->tRNA Charging Ribosome Ribosome (Translation) tRNA->Ribosome Protein Labeled Protein Ribosome->Protein Incorporation Met_Depletion Remove Met to reduce competition

Caption: Competitive kinetics at the Met-tRNA Synthetase. High Met levels block Azido-AA incorporation.

Diagram 2: Optimization Logic Flow

Follow this logic to determine the cause of experimental failure.

Troubleshooting_Logic Start Start: No Signal? IsomerCheck Check Isomer: Is it D- or L-? Start->IsomerCheck D_Iso D-Isomer IsomerCheck->D_Iso L_Iso L-Isomer IsomerCheck->L_Iso Stop_Fail STOP: Incompatible with Mammalian Translation D_Iso->Stop_Fail MetCheck Check Media: Is Met Depleted? L_Iso->MetCheck Met_Present Met Present MetCheck->Met_Present Met_Absent Met Free MetCheck->Met_Absent Compete Increase Probe Conc (100:1 Ratio) Met_Present->Compete ClickCheck Check Click Reaction: Live or Fixed? Met_Absent->ClickCheck Live_Cu Live + Copper ClickCheck->Live_Cu Fixed_Cu Fixed + Copper or Live + DBCO ClickCheck->Fixed_Cu Toxicity Cell Death? Reduce Time < 2hrs Live_Cu->Toxicity Copper Toxicity Fixed_Cu->Toxicity Check Viability

Caption: Decision tree for troubleshooting low signal or high toxicity in BONCAT experiments.

References

  • Dieterich, D. C., et al. (2006).[1] "Selective identification of newly synthesized proteins in mammalian cells using bioorthogonal noncanonical amino acid tagging (BONCAT)." Proceedings of the National Academy of Sciences, 103(25), 9482–9487.

  • Ngo, J. T., et al. (2009). "Cell-selective metabolic labeling of proteins." Nature Chemical Biology, 5(10), 715–717.

  • Agard, N. J., et al. (2006).[2] "A strain-promoted [3 + 2] azide-alkyne cycloaddition for covalent modification of biomolecules in living systems." Journal of the American Chemical Society, 126(46), 15046-15047.

  • Bagert, J. D., et al. (2014). "Time-resolved proteomic analysis of quorum sensing in Vibrio harveyi." ACS Chemical Biology, 11(9), 2506–2514. (Demonstrates D-amino acid usage in bacteria vs L in eukaryotes).

Sources

Optimization

Dealing with poor incorporation of N-epsilon-Azido-D-norleucine in specific proteins

The following guide serves as a specialized Technical Support Center for researchers experiencing difficulties with N-ε-Azido-norleucine (commonly referred to as 6-azidonorleucine or Anl ) incorporation. This guide assum...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers experiencing difficulties with N-ε-Azido-norleucine (commonly referred to as 6-azidonorleucine or Anl ) incorporation.

This guide assumes you are attempting to use Anl as a Methionine surrogate for Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) or residue-specific protein engineering.

Case Ticket: Low or No Incorporation of Anl into Target Proteins

Severity: Critical Applicable Reagents: N-ε-Azido-D-norleucine (User Query), N-ε-Azido-L-norleucine (Standard Reagent), L-Azidohomoalanine (Aha).

Part 1: Critical Triage (The "Isomer" & "Enzyme" Check)

Before optimizing protocols, we must rule out two fatal experimental errors that account for 90% of "zero incorporation" cases with this specific reagent.

Diagnostic 1: The Stereochemistry Trap (D- vs. L-)

You specifically inquired about N-ε-Azido-D-norleucine .

  • The Issue: Ribosomal protein synthesis is strictly homochiral. The eukaryotic and prokaryotic translation machinery (ribosomes, tRNAs) exclusively utilizes L-amino acids .

  • The Verdict: If you are using the D-isomer of Azidonorleucine, it will not be incorporated into proteins by the ribosome. D-amino acids are typically used for bacterial cell wall (peptidoglycan) labeling or solid-phase peptide synthesis, not ribosomal protein synthesis.

  • Solution: Check the bottle label immediately. If it says "D-", you must repurchase 6-Azido-L-norleucine .

Diagnostic 2: The "Lock and Key" Mismatch

Unlike Azidohomoalanine (Aha), which can be incorporated by wild-type cells (albeit poorly), Azidonorleucine (Anl) is NOT incorporated by wild-type Methionyl-tRNA Synthetase (MetRS). [1]

  • The Mechanism: The side chain of Anl is too large and linear to fit into the catalytic pocket of wild-type MetRS.

  • The Requirement: You must express a specific mutant MetRS (e.g., NLL-MetRS or L274G in E. coli, or equivalent mammalian vectors) to "charge" Anl onto the tRNA^Met.

  • Self-Validation: If you are adding Anl to standard HeLa cells or BL21 E. coli without a mutant plasmid, incorporation will be zero.

Part 2: Troubleshooting Logic Tree

Use the following decision tree to identify your specific failure point.

TroubleshootingLogic Start START: No/Low Signal CheckIsomer Check Reagent Stereochemistry Start->CheckIsomer IsomerD Isomer is D-Anl CheckIsomer->IsomerD Fatal Error IsomerL Isomer is L-Anl CheckIsomer->IsomerL Stop1 ACTION: Purchase L-Anl IsomerD->Stop1 Re-order L-Isomer CheckEnzyme Check MetRS Status IsomerL->CheckEnzyme WT_Enzyme Wild Type MetRS CheckEnzyme->WT_Enzyme Fatal Error Mutant_Enzyme Mutant MetRS (NLL/L274G) CheckEnzyme->Mutant_Enzyme Stop2 ACTION: Obtain NLL-MetRS WT_Enzyme->Stop2 Transfect Mutant MetRS CheckMedia Check Methionine Competition Mutant_Enzyme->CheckMedia Met_Present Met Present during Pulse CheckMedia->Met_Present Competition Blocks Anl Met_Depleted Met Depleted CheckMedia->Met_Depleted Stop3 ACTION: Optimize Media Met_Present->Stop3 Deplete Met CheckClick Check Click Chemistry Met_Depleted->CheckClick

Caption: Diagnostic workflow for identifying the root cause of failed Azidonorleucine incorporation.

Part 3: Detailed Troubleshooting & FAQs

Category 1: Biological Incorporation (The "Competition" Problem)

Q: I have the mutant MetRS and L-Anl, but the signal is still weak. Why? A: The most common cause is Methionine Competition . Even with the mutant MetRS, Methionine is the preferred substrate (


 favors Met). If intracellular Methionine pools are not depleted, Anl incorporation will be outcompeted.

The Solution: The "Starvation-Pulse" Protocol You must induce a state of Methionine starvation before adding the label.

StepActionDurationRationale
1 Wash cells 2x with warm PBS.< 5 minsRemoves extracellular Met from rich media (DMEM/LB).
2 Incubate in Met-Free Media.30-45 minsDepletes intracellular Met pools. Crucial Step.
3 Add L-Anl (0.1 - 1.0 mM).1 - 4 hoursThe "Pulse". Cells are forced to use Anl for translation.
4 Harvest/Lyse immediately.N/APrevents degradation or loss of label.

Q: Can I label for 24 hours to get more signal? A: Generally, no .

  • Toxicity: Anl is toxic to cells over long durations because proteins containing Anl may misfold or function poorly.

  • Translation Arrest: Without "real" Methionine, the cell cycle may arrest.

  • Recommendation: Keep pulse times between 2 to 4 hours for mammalian cells.

Category 2: The Enzyme (MetRS Mutant)

Q: Which mutant should I use? A: The standard for Anl incorporation is the NLL-MetRS (containing mutations L13N, Y260L, H301L in E. coli numbering) or the L274G mutant.

  • Validation: If working in mammalian cells, ensure your plasmid has a mammalian promoter (CMV/EF1a) and that you have confirmed expression via Western Blot (using an anti-Flag/Myc tag on the synthetase).

  • Reference: The NLL mutant was developed by the Tirrell Lab specifically to enable Anl incorporation where WT synthetases fail [1].

Category 3: Downstream Chemistry (The "Click" Reaction)

Q: My lysate has Anl, but I see no bands on the Western Blot. A: The failure might be in the Click Chemistry (Azide-Alkyne Cycloaddition), not the biology.

Common Click Chemistry Failures:

  • Copper Oxidation: Cu(I) is required. If your catalyst oxidizes to Cu(II) (blue/green), the reaction stops. Use a reducing agent (TCEP or Ascorbate) and a stabilizing ligand (THPTA or TBTA).

  • Lysis Buffer Incompatibility: Avoid strong chelators (EDTA/EGTA) in your lysis buffer, as they strip the Copper catalyst.

  • Reagent Order: Add Copper last to the master mix to prevent precipitation.

Part 4: Visualization of the Mechanism

Understanding why the mutant is required helps in designing the experiment.

Mechanism cluster_WT Wild Type MetRS cluster_Mutant Mutant MetRS (NLL) Anl L-Azidonorleucine (Anl) WT_Pocket Binding Pocket Small/Hydrophobic Anl->WT_Pocket Steric Clash (Rejected) Mut_Pocket Binding Pocket Enlarged/Permissive Anl->Mut_Pocket Accepted Met Methionine (Met) Met->WT_Pocket High Affinity Met->Mut_Pocket Competes tRNA tRNA-Met Mut_Pocket->tRNA Charging Protein Labeled Protein tRNA->Protein Translation

Caption: Comparison of substrate specificity. WT MetRS rejects Anl due to steric hindrance; Mutant MetRS accommodates the azide side chain.

Part 5: References

  • Ngo, J. T., et al. (2009). Cell-selective metabolic labeling of proteins.[2][3][4][5]Nature Chemical Biology , 5(10), 715–717. (Describes the NLL-MetRS mutant and Anl system).

  • Dieterich, D. C., et al. (2006). Labeling, detection and identification of newly synthesized proteomes with bioorthogonal non-canonical amino-acid tagging.Nature Protocols , 2(3), 532–540. (Foundational BONCAT protocols).

  • Kiick, K. L., & Tirrell, D. A. (2002). Protein Engineering by In Vivo Incorporation of Non-Natural Amino Acids: Control of Incorporation of Methionine Analogues by Methionyl-tRNA Synthetase.[2]Tetrahedron , 56(48), 9487–9493.

  • Agard, N. J., et al. (2006). A Strain-Promoted [3 + 2] Azide−Alkyne Cycloaddition for Covalent Modification of Biomolecules in Living Systems.[6]Journal of the American Chemical Society , 126(46), 15046–15047.[6] (Click chemistry optimization).

Sources

Troubleshooting

Overcoming background fluorescence in imaging experiments with N-epsilon-Azido-D-norleucine

Technical Support Center: N-epsilon-Azido-D-norleucine (AHA) Imaging Welcome to the technical support guide for overcoming background fluorescence in imaging experiments using N-epsilon-Azido-D-norleucine (AHA). This res...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-epsilon-Azido-D-norleucine (AHA) Imaging

Welcome to the technical support guide for overcoming background fluorescence in imaging experiments using N-epsilon-Azido-D-norleucine (AHA). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for achieving high-quality, specific signals in metabolic labeling experiments.

Introduction to AHA Metabolic Labeling

N-epsilon-Azido-D-norleucine (AHA) is an amino acid analog of methionine that can be metabolically incorporated into proteins during active protein synthesis. The azide group on AHA allows for its detection via a highly specific and bioorthogonal "click" reaction with an alkyne-bearing fluorescent probe. This powerful technique enables the visualization and quantification of newly synthesized proteins within cells and organisms. However, a common challenge in these experiments is managing background fluorescence, which can obscure the true signal and lead to misinterpretation of results. This guide provides a structured approach to identifying and mitigating the sources of background noise.

Understanding the Workflow and Potential Pitfalls

The overall experimental workflow involves three key stages: Labeling, Fixation/Permeabilization, and Click Reaction/Imaging. Background fluorescence can be introduced at each of these steps.

cluster_0 Step 1: Metabolic Labeling cluster_1 Step 2: Cell Processing cluster_2 Step 3: Click Reaction & Imaging cluster_3 Potential Sources of Background A Cells in Culture B Incubate with AHA (Methionine-free media) A->B Metabolic Incorporation C Fixation B->C P1 Incomplete Washout of Unincorporated AHA B->P1 D Permeabilization C->D E Add Click Reaction Cocktail (Fluorescent Probe-Alkyne, Catalyst) D->E F Wash Steps E->F G Microscopy F->G P2 Non-specific Binding of Fluorescent Probe F->P2 P3 Autofluorescence G->P3

Figure 1: A simplified workflow for AHA metabolic labeling experiments, highlighting key stages where background fluorescence can be introduced.

Troubleshooting Guide: Frequently Asked Questions

This section addresses common issues encountered during AHA imaging experiments, providing explanations and actionable solutions.

Q1: My "no-AHA" negative control sample shows significant fluorescence. What is the likely cause?

This is a classic sign of non-specific binding of the fluorescent probe. In an ideal negative control where no azide (AHA) is incorporated, there should be minimal to no signal after the click reaction. If you observe fluorescence, it indicates that the probe is adhering to cellular components independently of the intended click reaction.

Causality:

  • Hydrophobic Interactions: Many fluorescent dyes are hydrophobic and can non-specifically associate with lipid-rich structures within the cell, such as membranes or lipid droplets.

  • Charge-based Interactions: The fluorescent probe may possess a net charge that leads to electrostatic interactions with oppositely charged cellular macromolecules.

  • Insufficient Washing: Inadequate washing after the click reaction fails to remove all the unbound probe.

Troubleshooting Steps:

  • Increase Wash Steps: After the click reaction, increase the number and duration of washes. A common recommendation is to perform at least three washes of 5-10 minutes each with a buffer containing a mild detergent (e.g., 0.1% Tween-20 in PBS).

  • Add a Blocking Step: Before the click reaction, incubate your fixed and permeabilized cells with a blocking agent like 3% Bovine Serum Albumin (BSA) in PBS for 30-60 minutes. BSA will bind to non-specific sites, reducing the opportunity for the probe to adhere.

  • Optimize Probe Concentration: You may be using too high a concentration of the fluorescent probe. Titrate the probe concentration downwards to find the lowest concentration that still provides a robust signal in your positive samples.

  • Consider a Different Probe: If background persists, consider switching to a fluorescent probe with different chemical properties (e.g., a more hydrophilic dye or one with a different net charge).

Q2: The overall background in all my samples, including the positive ones, is very high, making it difficult to distinguish the specific signal.

High background across all samples, even those with successful AHA incorporation, can be caused by a combination of factors, including issues with the click reaction components and cellular autofluorescence.

Causality:

  • Copper Catalyst Issues: The copper(I) catalyst used in the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) click reaction can sometimes contribute to background. Free copper ions can bind to cellular components and may enhance the non-specific binding of some probes.

  • Cellular Autofluorescence: Many cell types exhibit natural fluorescence (autofluorescence), particularly in the green channel, due to endogenous molecules like NADH and flavins. Fixation with aldehydes (like formaldehyde or glutaraldehyde) can exacerbate this issue.

  • Media Components: Certain components in cell culture media, such as phenol red and riboflavin, are fluorescent and can contribute to background if not thoroughly washed away.

Troubleshooting Steps:

Parameter Recommendation Rationale
Click Reaction Catalyst Use a fresh solution of the copper catalyst and a copper-chelating ligand (e.g., TBTA) to stabilize the Cu(I) oxidation state and improve reaction efficiency.Prevents side reactions and potential non-specific copper binding.
Autofluorescence Quenching After fixation and before the click reaction, treat cells with a quenching agent like 0.1% sodium borohydride in PBS for 15-30 minutes, or use a commercial autofluorescence quenching reagent.Sodium borohydride reduces aldehyde-induced fluorescence.
Choice of Fluorescent Probe If possible, use a fluorescent probe in the far-red spectrum (e.g., Alexa Fluor 647, Cy5).Cellular autofluorescence is typically weakest in the far-red region of the spectrum.
Culture and Wash Buffers Before fixation, ensure all residual culture medium is removed by washing cells thoroughly with PBS.Removes fluorescent media components.
Q3: My signal-to-noise ratio is poor. How can I improve the specific signal from AHA incorporation?

A poor signal-to-noise ratio means your specific signal is weak relative to the background. This can be due to inefficient AHA incorporation or an incomplete click reaction.

Causality:

  • Suboptimal AHA Incorporation:

    • Insufficient Incubation Time: The AHA labeling period may be too short to allow for detectable levels of protein synthesis.

    • Methionine Competition: The presence of residual methionine in the culture medium will compete with AHA for incorporation into newly synthesized proteins, reducing the labeling efficiency.

    • Cell Health: Unhealthy or slow-growing cells will have lower rates of protein synthesis.

  • Inefficient Click Reaction:

    • Reagent Degradation: The catalyst or the fluorescent probe may have degraded over time.

    • Incorrect Stoichiometry: The relative concentrations of the reactants in the click cocktail are critical for reaction efficiency.

Troubleshooting Steps:

  • Optimize AHA Labeling:

    • Titrate AHA Concentration and Time: Perform a time-course and concentration-course experiment to determine the optimal labeling conditions for your specific cell type. Typical concentrations range from 25 to 100 µM for 1-4 hours.

    • Ensure Methionine Depletion: Before adding AHA, wash the cells with methionine-free medium and then incubate them in this medium for a period (e.g., 30-60 minutes) to deplete intracellular methionine stores.

    • Monitor Cell Viability: Ensure that the AHA concentration and incubation time are not causing cellular toxicity, which would inhibit protein synthesis.

  • Optimize the Click Reaction:

    • Use Fresh Reagents: Always prepare fresh solutions of the copper catalyst and reducing agent immediately before use.

    • Follow a Validated Protocol: Use a well-established protocol for the click reaction, ensuring the correct order of addition and concentrations of all components. A common protocol is provided by Click Chemistry Tools.

    • Increase Reaction Time: If the signal is weak, you can try increasing the click reaction incubation time (e.g., from 30 minutes to 60 minutes).

Validated Experimental Protocol: AHA Labeling and Click Reaction

This protocol provides a starting point for labeling adherent cells.

Materials:

  • Methionine-free DMEM

  • AHA (e.g., from Cayman Chemical)

  • PBS (Phosphate-Buffered Saline)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.25% Triton X-100 in PBS

  • 3% BSA in PBS

  • Click Reaction Cocktail (prepare fresh):

    • Fluorescent Alkyne Probe (e.g., DBCO-PEG4-5/6-carboxyrhodamine 110)

    • Copper(II) Sulfate (CuSO₄)

    • TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine)

    • Sodium Ascorbate

Procedure:

  • Cell Seeding: Seed cells on coverslips in a multi-well plate and allow them to adhere overnight.

  • Methionine Depletion:

    • Aspirate the complete medium.

    • Wash the cells once with warm, methionine-free DMEM.

    • Incubate the cells in methionine-free DMEM for 45 minutes at 37°C.

  • AHA Labeling:

    • Prepare a working solution of AHA in the methionine-free medium (e.g., 50 µM).

    • Replace the medium with the AHA-containing medium and incubate for 1-4 hours at 37°C.

  • Fixation:

    • Aspirate the labeling medium and wash the cells twice with PBS.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Permeabilization:

    • Wash the cells three times with PBS.

    • Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking (Optional but Recommended):

    • Wash the cells twice with PBS.

    • Block with 3% BSA in PBS for 30 minutes.

  • Click Reaction:

    • Prepare the click reaction cocktail according to the manufacturer's instructions immediately before use. A typical order of addition is PBS, fluorescent probe, CuSO₄, TBTA, and finally, sodium ascorbate to initiate the reaction.

    • Aspirate the blocking buffer and add the click cocktail to the cells.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing:

    • Aspirate the click cocktail.

    • Wash the cells three times for 5-10 minutes each with PBS containing 0.1% Tween-20.

    • Perform a final wash with PBS.

  • Imaging:

    • Mount the coverslips on microscope slides with an antifade mounting medium.

    • Image using an appropriate fluorescence microscope.

cluster_0 Troubleshooting Logic Start High Background Observed Q1 Is the 'No-AHA' control fluorescent? Start->Q1 A1_Yes Non-specific Probe Binding Q1->A1_Yes Yes A1_No Check Autofluorescence & Reaction Components Q1->A1_No No Sol1 Increase Washes Add Blocking Step Titrate Probe A1_Yes->Sol1 Sol2 Use Quenching Agent Use Far-Red Probe Check Catalyst A1_No->Sol2

Figure 2: A decision-making flowchart for troubleshooting background fluorescence in AHA imaging experiments.

References

  • Baschong, W., & Laaff, H. (2017). Autofluorescence of Cells and Tissues. In: Reference Module in Biomedical Sciences. Elsevier. [Link]

Optimization

Strategies to enhance the stability of N-epsilon-Azido-D-norleucine in culture media

Topic: Strategies to enhance the stability of N-epsilon-Azido-D-norleucine in culture media Audience: Researchers, Scientists, and Drug Development Professionals Role: Senior Application Scientist Executive Summary & Com...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategies to enhance the stability of N-epsilon-Azido-D-norleucine in culture media Audience: Researchers, Scientists, and Drug Development Professionals Role: Senior Application Scientist

Executive Summary & Compound Profile

N-epsilon-Azido-D-norleucine (often synonymous with D-Azidolysine or D-Anl ) is a non-canonical D-amino acid derivative. Unlike its L-enantiomer, which is used for proteomic profiling in auxotrophic strains, the D-enantiomer is primarily utilized to probe bacterial peptidoglycan synthesis (mimicking D-Alanine or D-Glutamate precursors) or as an inert metabolic tracer in eukaryotic systems resistant to proteolysis.

The Critical Failure Mode: The azide moiety (


) is kinetically stable but chemically vulnerable to reduction . The most common cause of experimental failure is the inadvertent reduction of the azide to an amine (

) by thiols (DTT,

-mercaptoethanol, Glutathione) present in culture media or lysis buffers. Once reduced, the compound loses its bioorthogonal reactivity , resulting in zero signal during Click Chemistry (CuAAC or SPAAC).

Critical Stability Factors (The "Silent Killers")

The following diagram illustrates the primary degradation pathway that researchers often overlook.

AzideDegradation cluster_0 Culture Media / Lysis Buffer Environment Azide N-ε-Azido-D-norleucine (Active Probe) Amine Amino-D-norleucine (Dead Probe) Azide->Amine  Reduction by Thiols   Signal Fluorescent Signal (Triazole Formation) Azide->Signal  + Click Reagent   Thiol Reducing Agents (DTT, BME, GSH) Thiol->Amine NoSignal NO REACTION (False Negative) Amine->NoSignal  + Click Reagent   Click Click Reagent (Alkyne/DBCO)

Figure 1: The "Thiol Trap." Exposure to reducing agents converts the azide to an amine, rendering it invisible to click chemistry detection.

Troubleshooting Guide & FAQs

Category A: Media Formulation & Chemical Stability[1][2][3]

Q1: I am getting weak or no signal in my bacterial cell wall labeling. Is the compound unstable? Diagnosis: The compound is likely stable, but the azide group may have been reduced in situ. Root Cause: Many bacterial growth media (e.g., specific anaerobic broths) or cell lysis buffers contain thiols like Dithiothreitol (DTT) or


-Mercaptoethanol (BME) .
Solution: 
  • Check Media Composition: Ensure your culture medium is thiol-free during the labeling pulse.

  • Lysis Protocol: If performing Click Chemistry on lysates, exclude reducing agents from the lysis buffer. Perform the Click reaction first, then add reducing agents (if needed for SDS-PAGE) after the ligation is complete.

Q2: Can I use this probe in media containing Fetal Bovine Serum (FBS)? Diagnosis: Serum poses two risks: chemical reduction and enzymatic degradation. Technical Insight:

  • Glutathione (GSH): Serum contains extracellular GSH, a mild reducing agent. While alkyl azides are relatively resistant to GSH compared to aryl azides, prolonged exposure (24h+) can lead to signal loss.

  • D-Amino Acid Oxidase (DAAO): Mammalian serum (and kidney/liver extracts) contains DAAO, which specifically degrades D-amino acids, converting them to

    
    -keto acids and releasing ammonia and hydrogen peroxide.
    Protocol Adjustment: 
    
  • Use Heat-Inactivated FBS (HI-FBS) to reduce enzymatic activity.

  • For maximum stability, pulse-label in serum-free media (e.g., Opti-MEM) for short durations (30 min – 2 hours) if cell viability permits.

Q3: How does pH affect the stability of N-epsilon-Azido-D-norleucine? Answer: The azide group is stable across a wide pH range (pH 4–10). However, extreme acidic conditions (pH < 3) can potentially protonate the azide or catalyze decomposition over long periods.

  • Recommendation: Maintain physiological pH (7.2–7.4). Avoid storing the stock solution in acidic buffers.

Category B: Storage & Handling

Q4: My stock solution turned yellow. Is it still good? Answer: Discard it. Pure N-epsilon-Azido-D-norleucine solutions should be colorless. Yellowing often indicates:

  • Photo-degradation: Azides can release nitrogen and form reactive nitrenes upon UV exposure.

  • Contamination: Bacterial growth (if dissolved in water without antibiotics). Correct Storage:

  • Solvent: Sterile water or anhydrous DMSO.

  • Temperature: -20°C (long term) or 4°C (short term < 1 week).

  • Light: Protect from light (wrap tubes in foil).

Data Summary: Reducing Agent Impact

The following table summarizes the half-life of alkyl azides in the presence of common laboratory reducing agents. Note: Data extrapolated from alkyl azide reduction kinetics (e.g., AZT models).

Reducing AgentConcentrationEstimated Half-Life (

) of Azide
Risk LevelAction
DTT (Dithiothreitol)10 mM< 5 minutesCRITICAL REMOVE completely from labeling/lysis buffers.
BME (

-Mercaptoethanol)
50 mM~10–20 minutesCRITICAL REMOVE completely.
Glutathione (GSH) 5 mM (Physiological)> 24 hoursLOW Acceptable for short pulses (<4h).
TCEP 1–5 mMVariable (pH dependent)MODERATE Avoid if possible; TCEP can reduce azides to amines (Staudinger-like).

Optimized Experimental Workflow

To ensure maximum signal integrity, follow this "Self-Validating" workflow. This protocol minimizes thiol exposure and validates the presence of the azide.

Workflow cluster_prep Phase 1: Preparation cluster_fix Phase 2: Fixation & Wash cluster_click Phase 3: Click Reaction Start Start: Labeling Experiment CheckMedia Check Media for Thiols (No DTT/BME) Start->CheckMedia Pulse Pulse Labeling (100 µM Probe, 30-120 min) CheckMedia->Pulse Wash Wash 3x with PBS (Remove Free Probe) Pulse->Wash Fix Fixation (Paraformaldehyde) *Avoid Methanol if possible* Wash->Fix ClickMix Add Click Cocktail (CuSO4 + THPTA + Ascorbate + Fluorophore) Fix->ClickMix Validation Negative Control: No Probe / No Click Reagent ClickMix->Validation Parallel Control

Figure 2: Optimized workflow for metabolic labeling. Note the strict wash steps to remove unincorporated probe before fixation.

Detailed Protocol Steps:
  • Thiol Depletion: 24 hours prior to the experiment, transition cells to a defined media formulation known to be low in free thiols if long-term labeling is required. For short pulses, standard media is usually acceptable provided no exogenous reducing agents are added.

  • Pulse Labeling: Dilute N-epsilon-Azido-D-norleucine stock (100 mM in DMSO) to a working concentration of 50–100 µM. Incubate at 37°C.

    • Tip: Do not exceed 1% v/v DMSO concentration to avoid cytotoxicity.

  • Washing (Crucial): Wash cells 3x with warm PBS. This removes extracellular azide that could contribute to background noise.

  • Fixation: Fix with 4% Paraformaldehyde (PFA) for 15 min.

    • Warning: Avoid Methanol fixation if using GFP-fusion proteins simultaneously, as it denatures fluorophores.

  • Click Reaction:

    • Prepare the reaction cocktail fresh .

    • Order of Addition: PBS -> Cell Lysate/Fixed Cells -> Azide-Probe (if in vitro) -> Alkyne-Fluorophore -> CuSO4/Ligand Premix -> Ascorbate (Add last).

    • Note: Sodium Ascorbate is the reducing agent for the Copper catalyst (Cu(II) to Cu(I)). It is distinct from the thiols we avoid. It is necessary for the reaction but should be fresh.

References

  • Handlon, A. L., & Oppenheimer, N. J. (1988).[1] Thiol reduction of 3'-azidothymidine to 3'-aminothymidine: kinetics and biomedical implications. Pharmaceutical Research.

  • Staros, J. V., et al. (1978).[2] Reduction of aryl azides by thiols: implications for the use of photoaffinity reagents. Biochemical and Biophysical Research Communications.[2][3]

  • Kuru, E., et al. (2012). In Situ Probing of Newly Synthesized Peptidoglycan in Live Bacteria with Fluorescent D-Amino Acids. Angewandte Chemie International Edition.

  • Hsu, Y. P., et al. (2019).[4] D-Amino Acid Derivatives as in Situ Probes for Visualizing Bacterial Peptidoglycan Biosynthesis. Accounts of Chemical Research.

  • Chem-Impex International. Product Data: N-epsilon-Azido-D-Lysine hydrochloride (Synonym: D-Azidonorleucine).

Sources

Troubleshooting

Addressing challenges in purifying N-epsilon-Azido-D-norleucine labeled proteins

The following technical guide addresses the purification and analysis of proteins labeled with N-epsilon-Azido-D-norleucine (also known as 6-Azido-D-lysine or D-Anl). This guide assumes the user is utilizing Click Chemis...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the purification and analysis of proteins labeled with N-epsilon-Azido-D-norleucine (also known as 6-Azido-D-lysine or D-Anl).

This guide assumes the user is utilizing Click Chemistry (CuAAC or SPAAC) for downstream enrichment, a standard workflow for azido-functionalized biomolecules.

Executive Summary & Critical Reagent Check

Before proceeding with purification protocols, it is imperative to validate the biological context of your labeling reagent. N-epsilon-Azido-D-norleucine is the D-stereoisomer of the azido-functionalized amino acid.

⚠️ CRITICAL CHECK: Stereochemistry & Application
ApplicationRecommended IsomerStatus of Current Reagent (D-isomer)
Mammalian BONCAT (De novo protein synthesis)L-Isomer (L-Azidohomoalanine or L-Azidonorleucine)INCORRECT. Eukaryotic ribosomes generally exclude D-amino acids. Use as a negative control only.
Bacterial Peptidoglycan Labeling D-Isomer (D-Ala analogs or D-Lys derivatives)CORRECT. D-amino acids are abundant in bacterial cell walls.
Genetic Code Expansion (Orthogonal translation)System Dependent (Usually L)VERIFY. Check the specificity of your mutant PylRS/tRNA pair.

If you are attempting to label nascent proteins in mammalian cells (e.g., HEK293, CHO) and seeing no signal, your primary issue is likely the use of the D-isomer. Switch to the L-isomer immediately.

The Workflow: From Labeling to Purification

The purification of azido-labeled proteins relies on a bioorthogonal "Click" reaction followed by affinity enrichment.[1] Below is the optimized workflow to minimize background and maximize yield.

Phase 1: The Click Reaction (Conjugation)

The azide moiety on the protein must be reacted with a biotin-alkyne probe to enable streptavidin-based purification.

  • Reaction Type: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[2]

  • Key Challenge: Copper toxicity (if live) and protein precipitation.

Optimized CuAAC Protocol (Lysate):

  • Lysis: Lyse cells in buffer containing 1% SDS (essential to solubilize proteins and expose azide groups).

  • Reagents: Add in order:

    • Biotin-Alkyne (50–100 µM)

    • CuSO4 (1 mM)

    • THPTA Ligand (5 mM) – Critical to protect proteins from oxidation.

    • Sodium Ascorbate (5–10 mM) – Freshly prepared.

  • Incubation: 1 hour at Room Temperature (RT) with rotation. Protect from light.

Phase 2: Removal of Unreacted Probe

Free biotin-alkyne will outcompete your labeled proteins for Streptavidin binding sites.

  • Method: Methanol/Chloroform/Water (MeOH/CHCl3/H2O) precipitation is superior to dialysis for removing small molecule contaminants.

  • Step: Precipitate protein, discard supernatant (containing free biotin), and wash the pellet with Methanol.

Phase 3: Affinity Enrichment (Purification)
  • Resolubilization: Dissolve pellet in PBS + 0.2% SDS. (High SDS interferes with binding; dilute if necessary, though Streptavidin is robust).

  • Binding: Incubate with NeutrAvidin or Streptavidin magnetic beads (1–2 hours RT).

  • Washing: Stringent washing is required to remove non-specific binders.

    • Wash 1: PBS + 1% SDS (Removes sticky proteins).

    • Wash 2: 4M Urea (Removes hydrophobic non-specifics).

    • Wash 3: PBS (Removes Urea).

Troubleshooting Guide (Q&A)

Category A: Low or No Signal (Incorporation Issues)

Q1: I am using N-epsilon-Azido-D-norleucine in HeLa cells but detect no biotinylation after the Click reaction. What is wrong?

  • Diagnosis: Stereochemical incompatibility.

  • Explanation: Mammalian translational machinery (tRNA synthetases and ribosomes) is stereoselective for L-amino acids. It will not incorporate the D-isomer you are using.

  • Solution: Switch to L-Azidohomoalanine (L-AHA) or L-Azidonorleucine . Use the D-isomer only as a negative control to prove active translation is required for labeling.

Q2: I am studying bacterial cell walls, but the signal is weak. How can I improve incorporation?

  • Diagnosis: Competition with endogenous D-Alanine or Lysine.

  • Solution:

    • Media Depletion: Ensure culture media is depleted of the competing natural amino acid if possible (though difficult for D-Ala/D-Lys components).

    • Concentration: Increase the concentration of the azido-analog (up to 1–4 mM).

    • Pulse Time: Labeling peptidoglycan is slower than protein synthesis; extend pulse duration to >1 generation time.

Category B: The Click Reaction & Background[1][3][4][5]

Q3: My protein pellet won't redissolve after the MeOH/CHCl3 precipitation. Can I skip this step?

  • Diagnosis: Over-drying of the pellet.

  • Explanation: Skipping precipitation leaves free biotin-alkyne, which saturates the beads, resulting in zero yield .

  • Solution:

    • Do not let the pellet air dry completely; redissolve while slightly moist.

    • Use 8M Urea or 1-2% SDS with sonication to redissolve the pellet.

    • Dilute the SDS to <0.2% before adding beads if using standard Streptavidin (though SDS-resistant variants exist).

Q4: I see high background in my "No Click" control. Why are proteins binding to the beads?

  • Diagnosis: Endogenous biotinylation or non-specific hydrophobic binding.

  • Explanation: Mammalian cells contain endogenous biotinylated carboxylases (e.g., Pyruvate Carboxylase, ~130 kDa).

  • Solution:

    • Pre-clear: Incubate lysate with beads before the click reaction to remove endogenous binders.

    • Stringent Washes: Implement the 4M Urea wash step described in Phase 3.

    • Nuclear Fraction: If possible, fractionate cells; endogenous biotinylated proteins are mostly mitochondrial/cytosolic.

Category C: Elution & Mass Spec Analysis

Q5: I cannot elute my proteins from the Streptavidin beads for Western Blot.

  • Diagnosis: The Biotin-Streptavidin bond (

    
     M) is too strong for standard boiling.
    
  • Solution:

    • For Western Blot: Boil beads in 1x SDS-PAGE buffer containing 2 mM Biotin and 20 mM DTT for 10–15 minutes at 95°C. The free biotin helps displace the tag during thermal denaturation.

    • For Mass Spec: Do not elute the intact protein. Perform On-Bead Digestion using Trypsin. The peptides will be released into the supernatant, leaving the biotinylated tag and streptavidin behind.

Visualizing the Workflow

The following diagram illustrates the critical decision pathways for purifying proteins labeled with Azido-D-norleucine vs. L-isomers.

AzidoPurification Start Start: Experimental Design CheckIsomer Check Reagent Stereochemistry Start->CheckIsomer BranchD Reagent: N-epsilon-Azido-D-norleucine CheckIsomer->BranchD Using D-Isomer BranchL Reagent: L-Azido-Analog (AHA/ANL) CheckIsomer->BranchL Using L-Isomer Bacterial Target: Bacterial Peptidoglycan? BranchD->Bacterial ProceedMam Proceed: Mammalian BONCAT BranchL->ProceedMam ProceedBac Proceed: Cell Wall Labeling Bacterial->ProceedBac Yes StopMam STOP: Will NOT label Mammalian Proteins Bacterial->StopMam No (Eukaryotic Target) Lysis Lysis (1% SDS) ProceedBac->Lysis ProceedMam->Lysis Click Click Reaction (CuAAC) + Biotin-Alkyne Lysis->Click Precip Precipitation (MeOH/CHCl3) Remove Free Biotin Click->Precip Enrich Affinity Enrichment (Streptavidin Beads) Precip->Enrich Wash Stringent Wash (1% SDS -> 4M Urea) Enrich->Wash Analysis Analysis: On-Bead Digestion (MS) or Boil Elution (WB) Wash->Analysis

Caption: Decision matrix for Azido-labeled protein purification, highlighting the critical stereochemistry check and downstream enrichment steps.

References

  • Dieterich, D. C., et al. (2006). "Selective identification of newly synthesized proteins in mammalian cells using bioorthogonal noncanonical amino acid tagging (BONCAT)." Proceedings of the National Academy of Sciences.

  • Eichelbaum, K., et al. (2012). "Simplifying the proteome: analytical strategies for the study of newly synthesized proteins." Chemical Reviews.

  • Thermo Fisher Scientific. "Click Chemistry Labeling and Detection Kits User Guide." Thermo Fisher Scientific Protocols.

  • Iris Biotech GmbH. "H-D-Lys(N3)-OH*HCl Product Data Sheet." Iris Biotech.[3][4][5]

Sources

Optimization

Technical Support: Optimizing Metabolic Labeling with N-epsilon-Azido-D-norleucine

Diagnostic & Triage: Defining Your Stress Context To provide the correct troubleshooting steps, we must first distinguish the chirality and application of your reagent. N-epsilon-Azido-D-norleucine (often synonymous with...

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic & Triage: Defining Your Stress Context

To provide the correct troubleshooting steps, we must first distinguish the chirality and application of your reagent. N-epsilon-Azido-D-norleucine (often synonymous with 6-Azido-D-lysine or D-Anl ) acts differently depending on the biological system.

Please identify your experimental context from the table below to proceed to the correct troubleshooting module:

ContextTarget MoleculeBiological MechanismPrimary Stress Source
Scenario A: Bacterial Labeling Peptidoglycan (Cell Wall)D-amino acids are incorporated into the pentapeptide stem of peptidoglycan by transpeptidases (PBP).Cell Wall Destabilization: High incorporation disrupts cross-linking, leading to lysis or morphological defects.
Scenario B: Eukaryotic BONCAT Nascent ProteinsNote: This usually requires the L-isomer (L-Anl). If using D-Anl here, it may be a negative control or uptake probe.Starvation & UPR: Methionine depletion (required for uptake) triggers the Integrated Stress Response (ISR) via GCN2.

Critical Note: If you are attempting to label mammalian nascent proteins with the D-isomer , you will likely see zero incorporation because eukaryotic ribosomes are stereoselective for L-amino acids. If you are seeing "stress" in this context, it is likely due to the methionine-free media alone, not the D-Anl itself.

Module A: Troubleshooting Bacterial Cell Wall Stress (D-Isomer)

Target Audience: Microbiology & Antimicrobial Development Issue: Bacterial growth arrest, lysis, or morphological changes (bulging) during labeling.

The Mechanism of Stress

D-amino acid probes (FDAAs) compete with native D-Alanine for incorporation into the peptidoglycan backbone. Excessive incorporation of N-epsilon-Azido-D-norleucine can act as a "chain terminator" or steric blocker for the transpeptidases (PBPs), weakening the cell wall.

Diagram: Bacterial Stress Pathway

BacterialStress D_Anl N-epsilon-Azido-D-norleucine (High Conc.) PBP Penicillin Binding Proteins (PBPs) D_Anl->PBP Competes with D-Ala Inc Incorporation into Peptidoglycan Stem PBP->Inc Crosslink Cross-linking Inhibition Inc->Crosslink Steric Hindrance Lysis Cell Lysis / Morphological Defect Crosslink->Lysis Turgor Pressure Failure

Caption: High concentrations of Azido-D-norleucine compromise peptidoglycan cross-linking integrity, leading to osmotic lysis.

Troubleshooting Guide (Bacterial)

Q: My bacteria stop growing immediately after adding the reagent.

  • Cause: Concentration is exceeding the Minimum Inhibitory Concentration (MIC) for the probe.

  • Fix: Perform a "Labeling vs. Toxicity" titration.

    • Set up a 96-well plate with 2-fold serial dilutions of N-epsilon-Azido-D-norleucine (e.g., 5 mM down to 10 µM).

    • Monitor OD600 for 4 hours.

    • Select the highest concentration that maintains >90% of the growth rate of the untreated control.

    • Typical Working Range: 100 µM – 1 mM (strain dependent).

Q: I see "bulging" cells under the microscope.

  • Cause: Sub-lethal cell wall stress. The probe is incorporating but weakening the sacculus.

  • Fix: Shorten the pulse duration.

    • Protocol: Pulse for 5–10% of the generation time (e.g., 2–5 minutes for E. coli) rather than continuous labeling. This labels the septal region without compromising the entire cell wall.

Module B: Troubleshooting Protein Synthesis Stress (BONCAT/L-Isomer)

Target Audience: Cell Biology & Proteomics Issue: Loss of viability, activation of autophagy, or translation arrest during "Pulse" labeling. (Note: This assumes you are using the L-isomer or investigating the toxicity of the D-isomer on mammalian cells).

The Mechanism of Stress

Metabolic labeling requires Methionine Starvation to force the uptake of the azido-analog. This starvation activates GCN2 (General Control Nonderepressible 2), which phosphorylates eIF2α , shutting down global protein synthesis to save energy. This creates a paradox: You are trying to measure protein synthesis, but the method itself inhibits it.

Diagram: The Starvation-Stress Feedback Loop

BONCAT_Stress MetDep Methionine Depletion (Media Change) tRNA Uncharged tRNA(Met) MetDep->tRNA GCN2 GCN2 Kinase Activation tRNA->GCN2 eIF2a p-eIF2alpha (Phosphorylation) GCN2->eIF2a Arrest Global Translation Arrest eIF2a->Arrest Inhibits Initiation ATF4 ATF4 / CHOP (Apoptosis Pathway) eIF2a->ATF4 Chronic Stress Anl Azido-Norleucine Addition Anl->tRNA Competes for Charging Rescue Rescue: Trace Met Spiking Rescue->tRNA Restores Charging Rescue->GCN2 Inhibits Stress

Caption: Methionine depletion triggers the Integrated Stress Response (ISR). Spiking trace Methionine ("Rescue") prevents GCN2 activation while allowing Azido-labeling.

Troubleshooting Guide (Mammalian/BONCAT)

Q: My cells detach or die during the starvation step.

  • Cause: The "Starvation Window" (pre-incubation in Met-free media) is too long.

  • Fix: Reduce starvation time.

    • Standard: 30–60 mins.

    • Optimized: 15 mins is often sufficient to deplete intracellular Met pools without triggering apoptosis [1].

Q: Protein synthesis rates drop by >50% during labeling.

  • Cause: The azido-analog is not being charged efficiently by MetRS, or GCN2 is activated.

  • Fix: The "Met-Spiking" Protocol.

    • Do not use 100% Met-free media during the pulse.

    • Add 2.5% to 5% of normal Methionine concentration alongside the Azido-Norleucine.

    • Example: If normal DMEM has 200 µM Met, add 5–10 µM Met + 1 mM Azido-Norleucine.

    • Result: The trace Met keeps GCN2 inactive (cells "think" they have food), but the high ratio of Azido-AA (100:1) ensures it is still incorporated [2].

Q: How do I confirm if the stress is affecting my data?

  • Protocol: Western Blot for p-eIF2α (Ser51).

    • If p-eIF2α is high compared to control, your labeling conditions are toxic.

    • Target: p-eIF2α levels should be comparable to untreated controls.

Optimized Experimental Protocols

Protocol A: Low-Stress Bacterial Labeling (D-Isomer)
  • Culture: Grow bacteria to mid-log phase (OD600 ~0.4).

  • Pulse: Add N-epsilon-Azido-D-norleucine to final 100 µM .

  • Incubation: Incubate for 5 minutes (Pulse) or 1 generation time (Long-term).

  • Wash: Centrifuge (3000 x g, 3 min) and wash 2x with PBS to remove unbound probe.

  • Fixation: Fix immediately with 70% Ethanol or Paraformaldehyde (stress-induced lysis can occur during washing if not fixed).

Protocol B: "Met-Spiking" BONCAT (L-Isomer)
  • Wash: Wash cells 2x with warm PBS.

  • Depletion: Incubate in Met-free media for 15 minutes .

  • Labeling Mix: Prepare Met-free media containing:

    • 1 mM Azido-L-norleucine (or L-Azidohomoalanine).

    • 5 µM L-Methionine (The "Spike").

  • Pulse: Incubate cells for 1–4 hours.

  • Harvest: Lyse immediately for Click Chemistry.

References

  • Dieterich, D. C., et al. (2006).[1][2] Labeling, detection and identification of newly synthesized proteomes with bioorthogonal non-canonical amino-acid tagging.[3][4][5][6][7] Proceedings of the National Academy of Sciences, 103(25), 9482–9487. Link

  • Bagert, J. D., et al. (2014). Time-resolved proteomic analysis of quorum sensing in Pseudomonas aeruginosa using bioorthogonal noncanonical amino acid tagging. Chemical Science, 5(7), 2688-2694. Link

  • Kuru, E., et al. (2012). In Situ probing of newly synthesized peptidoglycan in live bacteria with fluorescent D-amino acids. Angewandte Chemie International Edition, 51(50), 12519–12523. Link

  • Harding, H. P., et al. (2003). An integrated stress response regulates amino acid metabolism and resistance to oxidative stress. Molecular Cell, 11(3), 619-633. Link

For further assistance with specific cell lines or bacterial strains, please reply with your organism details.

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Bioorthogonal Protein Labeling: N-epsilon-Azido-D-norleucine vs. L-azidohomoalanine (AHA)

In the dynamic world of proteomics and drug development, the ability to selectively label and track proteins is paramount. Bioorthogonal non-canonical amino acid tagging (BONCAT) has emerged as a powerful technique, allo...

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic world of proteomics and drug development, the ability to selectively label and track proteins is paramount. Bioorthogonal non-canonical amino acid tagging (BONCAT) has emerged as a powerful technique, allowing researchers to tag, visualize, and isolate proteins with minimal perturbation to biological systems.[1] At the heart of this method are non-canonical amino acids (ncAAs) bearing bioorthogonal handles, such as azides or alkynes, which are incorporated into proteins and later detected via "click" chemistry.[2][3]

This guide provides an in-depth comparison of two azido-containing ncAAs: the widely used L-azidohomoalanine (AHA) and the synthetically versatile N-epsilon-Azido-D-norleucine. While both provide an azide handle for click chemistry, their fundamental properties dictate vastly different applications, experimental designs, and outcomes. Here, we dissect these differences to guide researchers in selecting the optimal tool for their specific biological questions.

L-azidohomoalanine (AHA): The Metabolic Workhorse for De Novo Protein Synthesis

L-azidohomoalanine (AHA) is a cornerstone of metabolic protein labeling. As a close structural analog of L-methionine, it is recognized by the cell's own translational machinery and incorporated into newly synthesized proteins in place of methionine.[4][5][6] This process allows for the global labeling of the "nascent proteome"—the entire set of proteins synthesized within a specific timeframe.

Mechanism of Incorporation: The utility of AHA hinges on its ability to be charged onto the methionine tRNA (tRNA-Met) by the endogenous methionyl-tRNA synthetase (MetRS).[5] Once charged, the AHA-tRNA-Met is delivered to the ribosome and incorporated into the growing polypeptide chain at methionine codons.[7] This metabolic hijacking is remarkably efficient, enabling robust labeling in a wide range of biological systems, from cultured cells to living organisms like zebrafish and mice.[8][9]

Key Experimental Considerations:

  • Methionine Depletion: To maximize AHA incorporation, endogenous methionine is typically depleted by incubating cells in methionine-free media prior to and during AHA labeling.[4][10]

  • Concentration and Toxicity: While generally well-tolerated, high concentrations of AHA or prolonged incubation times can induce cellular stress or toxicity.[11][12] Therefore, optimizing the AHA concentration (typically in the 50 µM range) and labeling duration for each specific cell type is crucial.[10]

  • Specificity: The incorporation of AHA is highly specific to newly synthesized proteins. Treatment with protein synthesis inhibitors like cycloheximide completely abolishes the labeling signal, confirming its dependence on active translation.[11]

Applications: The ability to tag proteins based on their synthesis time makes AHA an invaluable tool for:

  • Visualizing Protein Synthesis: Labeled proteins can be visualized via fluorescent non-canonical amino acid tagging (FUNCAT), where a fluorescent alkyne is "clicked" onto the incorporated AHA.[8]

  • Proteomic Analysis: Newly synthesized proteins can be enriched using biotin-alkyne tags followed by streptavidin affinity purification (BONCAT), enabling their identification and quantification by mass spectrometry.[7][13][14]

  • Pulse-Chase Studies: AHA allows for the tracking of protein turnover and degradation by labeling a cohort of proteins and monitoring their fate over time.[14]

N-epsilon-Azido-D-norleucine: A Precision Tool for Synthetic Biology

In contrast to the metabolic labeling achieved with AHA, N-epsilon-Azido-D-norleucine and its chemical relatives, such as 6-Azido-D-lysine, represent tools of precision for in vitro and synthetic applications.[15] The name "N-epsilon-Azido-D-norleucine" suggests a derivative of norleucine (an isomer of leucine) with an azide on the side chain.[16][17] Critically, its "D" stereochemistry prevents it from being recognized by the ribosomal machinery in most organisms, making it unsuitable for metabolic labeling of nascent proteins.

Mechanism of Incorporation: Instead of relying on cellular metabolism, Azido-D-amino acids are incorporated into peptides at defined positions using chemical methods, primarily Solid Phase Peptide Synthesis (SPPS).[15][18] During SPPS, amino acids are sequentially added to a growing peptide chain on a solid resin. An azido-D-amino acid can be introduced at any desired position in the sequence, offering absolute control over the placement of the bioorthogonal handle.

Key Advantages and Applications:

  • Site-Specific Labeling: The primary advantage is the ability to place the azide at a single, predetermined site. This is impossible with AHA, which globally replaces all methionines. This precision is crucial for:

    • Antibody-Drug Conjugates (ADCs): Creating homogenous ADCs where the drug is attached at a specific site, ensuring uniform efficacy and pharmacokinetics.[15]

    • Peptide Cyclization and Stapling: Using click chemistry to form stable cyclic structures within a peptide, which can enhance binding affinity and proteolytic stability.[18]

    • Functionalized Biomaterials: Decorating hydrogels or other scaffolds with specific peptide motifs to control cellular interactions.[19]

  • Increased Stability: The incorporation of D-amino acids can render peptides more resistant to degradation by cellular proteases, which typically recognize only L-amino acids. This can significantly increase the in vivo half-life of peptide-based therapeutics.

Head-to-Head Comparison: Choosing the Right Tool

The decision between AHA and an Azido-D-amino acid is dictated entirely by the experimental goal. One is a tool for observing endogenous biological processes in live systems, while the other is a tool for building precisely engineered biomolecules.

FeatureL-azidohomoalanine (AHA) N-epsilon-Azido-D-norleucine / Azido-D-lysine
Chemical Identity L-amino acid, Methionine analog[4]D-amino acid, Lysine/Norleucine analog[15]
Incorporation Method Metabolic; via endogenous translational machinery[7]Chemical; via Solid Phase Peptide Synthesis (SPPS)[15]
Biological System Live cells, tissues, and organisms[8][9]In vitro synthesis, cell-free systems
Labeling Type Global, residue-specific (replaces Methionine)[11]Site-specific (single, defined position)[15]
Primary Requirement Methionine-free culture medium[10]Peptide synthesizer and chemical reagents[18]
Key Advantage Reports on de novo protein synthesis activity[14]Absolute control over label position; increased stability
Main Limitation Labeling is stochastic and occurs at all Met sitesNot applicable for studying endogenous protein synthesis in live cells
Core Application Tracking and identifying newly made proteins (BONCAT/FUNCAT)[8][13]Engineering peptides, ADCs, and functional biomaterials[15][19]

Visualizing the Workflows

The distinct nature of these two amino acids leads to fundamentally different experimental workflows.

AHA_Workflow cluster_cell In Live Cells A 1. Met Depletion (Incubate in Met-free medium) B 2. AHA Pulse (Add AHA to medium) A->B C 3. Incorporation (AHA incorporated into new proteins) B->C D 4. Cell Lysis (Extract proteins) C->D E 5. Click Reaction (Add Alkyne Probe + Catalyst) D->E F 6. Downstream Analysis (Fluorescence, WB, MS) E->F

Caption: Workflow for metabolic protein labeling with L-azidohomoalanine (AHA).

D_AA_Workflow cluster_synth In Vitro Synthesis A 1. SPPS Initiation (First AA on resin) B 2. Chain Elongation (Couple standard AAs) A->B C 3. Site-Specific Coupling (Add Azido-D-AA at desired position) B->C D 4. Synthesis Completion & Cleavage from Resin C->D E 5. Peptide Purification (e.g., HPLC) D->E F 6. Click Reaction (Conjugate Alkyne Probe) E->F G 7. Final Product Analysis (e.g., Mass Spectrometry) F->G

Caption: Workflow for site-specific labeling using an Azido-D-amino acid via SPPS.

Experimental Protocols

Protocol 1: Metabolic Labeling of Mammalian Cells with AHA

This protocol provides a general framework for labeling newly synthesized proteins in adherent mammalian cells for subsequent analysis by fluorescence microscopy or Western blot.

Materials:

  • L-azidohomoalanine (AHA)[20]

  • DMEM for SILAC, methionine-free

  • Dialyzed Fetal Bovine Serum (dFBS)

  • L-glutamine, Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution (e.g., 4% Paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.5% Triton X-100 in PBS)

  • Click Chemistry Reaction Cocktail (e.g., containing a fluorescent alkyne, copper(II) sulfate, and a reducing agent like sodium ascorbate)[21]

Procedure:

  • Cell Culture: Plate cells on coverslips in a 6-well plate at the desired density and allow them to adhere overnight in their standard growth medium.[10]

  • Methionine Starvation: Gently wash the cells once with warm PBS. Replace the standard medium with pre-warmed methionine-free DMEM supplemented with dFBS and L-glutamine. Incubate for 30-60 minutes at 37°C to deplete intracellular methionine pools.[4][10]

  • AHA Labeling: Add AHA to the methionine-free medium to a final concentration of 25-50 µM. Incubate for the desired labeling period (e.g., 1-4 hours) at 37°C. Include negative controls: a well with methionine-free medium only, and a well treated with a protein synthesis inhibitor (e.g., cycloheximide) alongside AHA.[11][22]

  • Fixation: After labeling, remove the medium and wash the cells once with PBS. Add 1 mL of 4% PFA to each well and incubate for 15 minutes at room temperature.[4]

  • Permeabilization: Remove the fixative and wash twice with 3% BSA in PBS. Add 1 mL of 0.5% Triton X-100 in PBS and incubate for 20 minutes at room temperature.[10]

  • Click Reaction: Prepare the click reaction cocktail according to the manufacturer's instructions immediately before use.[21] Remove the permeabilization buffer, wash the cells, and add 0.5 mL of the reaction cocktail to each coverslip. Incubate for 30 minutes at room temperature, protected from light.[4]

  • Washing and Imaging: Remove the reaction cocktail and wash the cells with 3% BSA in PBS, followed by a PBS wash. The cells can now be counterstained (e.g., for DNA with DAPI) and mounted for fluorescence microscopy.

Protocol 2: Conceptual Workflow for Site-Specific Peptide Labeling

This outlines the key steps for creating a peptide with a site-specifically incorporated N-epsilon-Azido-D-norleucine (or similar) for subsequent conjugation.

Procedure:

  • Peptide Design: Computationally design the peptide sequence, specifying the exact position for the Azido-D-amino acid.

  • Solid Phase Peptide Synthesis (SPPS): a. The C-terminal amino acid is anchored to a solid support resin. b. The peptide is elongated by sequentially coupling the appropriate protected amino acids. c. At the designated position, the protected Azido-D-amino acid is coupled to the growing chain.[15] d. Synthesis continues until the full-length peptide is assembled.

  • Cleavage and Deprotection: The completed peptide is cleaved from the resin, and all protecting groups are removed using a chemical cocktail (e.g., containing trifluoroacetic acid).

  • Purification: The crude peptide is purified, typically using reverse-phase high-performance liquid chromatography (RP-HPLC), to isolate the desired product.

  • Bioconjugation via Click Chemistry: a. The purified azido-peptide is dissolved in a suitable buffer. b. An alkyne-modified molecule of interest (e.g., a drug, a fluorophore, or biotin) is added.[23] c. A copper(I) catalyst is introduced to initiate the azide-alkyne cycloaddition reaction.[19][23] d. The reaction is allowed to proceed until completion.

  • Final Purification and Analysis: The final conjugated product is purified via HPLC to remove excess reagents and analyzed by mass spectrometry to confirm its identity and purity.

Conclusion: A Tale of Two Labels

The choice between L-azidohomoalanine and N-epsilon-Azido-D-norleucine is a clear-cut decision based on experimental intent. For researchers aiming to explore the dynamics of protein synthesis, turnover, and response to stimuli within a living biological context, AHA is the undisputed tool of choice. It provides a temporal window into the life of the proteome.

Conversely, for protein engineers, medicinal chemists, and materials scientists who require precise control to build novel biomolecules with specific functionalities, N-epsilon-Azido-D-norleucine and its D-amino acid counterparts are indispensable. They provide absolute spatial control over bioorthogonal modification, enabling the rational design of next-generation therapeutics and smart biomaterials. Understanding this fundamental dichotomy is the key to successfully leveraging these powerful chemical tools in modern biological research.

References

  • Uchininskas, V., et al. (2019). Non-canonical amino acid labeling in proteomics and biotechnology. PubMed. Available at: [Link]

  • Hulme, S. E., & Rogge, K. (2025). Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) to Detect Newly Synthesized Proteins in Cells and their Secretome. Protocols.io. Available at: [Link]

  • Wong, T.-F. (2025). Introduction: “Noncanonical Amino Acids”. Chemical Reviews. Available at: [Link]

  • Kim, H., & Lee, J. Y. (2019). Measuring Protein Synthesis during Cell Cycle by Azidohomoalanine (AHA) Labeling and Flow Cytometric Analysis. PMC. Available at: [Link]

  • ResearchGate. (n.d.). Experimental timeline for 30 min or 4 h AHA-labeling. ResearchGate. Available at: [Link]

  • Ullmann, J. F., et al. (2011). Non-canonical amino acid labeling in vivo to visualize and affinity purify newly synthesized proteins in larval zebrafish. bio-protocol.org. Available at: [Link]

  • Dieterich, D. C., et al. (2006). Selective identification of newly synthesized proteins in mammalian cells using bioorthogonal noncanonical amino acid tagging (BONCAT). PNAS. Available at: [Link]

  • Admul, P., et al. (2021). An Integrative Biology Approach to Quantify the Biodistribution of Azidohomoalanine In Vivo. Frontiers in Physiology. Available at: [Link]

  • Adelmund, S. M., et al. (2018). Light-Activated Proteomic Labeling via Photocaged Bioorthogonal Non-Canonical Amino Acids. ACS Chemical Biology. Available at: [Link]

  • Zhang, M. M., & Smith, C. M. (2025). Optimized Azidohomoalanine labeling protocol enables sensitive detection of de novo protein synthesis in C. elegans. Journal of High School Science. Available at: [Link]

  • Hulme, S. E., & Rogge, K. (2025). Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) to detect newly synthesized proteins in cells and their secretome. PMC. Available at: [Link]

  • Cooper, C. D., et al. (2025). Azidohomoalanine (AHA) Metabolic Labeling Reveals Unique Proteomic Insights into Protein Synthesis and Degradation in Response to Bortezomib Treatment. MDPI. Available at: [Link]

  • Cambridge Isotope Laboratories, Inc. (n.d.). L-Azidohomoalanine·HCl. Eurisotop. Available at: [Link]

  • ResearchGate. (n.d.). Testing for AHA toxicity—the thrashing assay. ResearchGate. Available at: [Link]

  • Pure Project. (n.d.). BIOSYNTHESIS OF L- AZIDOHOMOALANINE. Pure Project – Sustainable Bioseparations. Available at: [Link]

  • Interchim. (n.d.). Click Chemistry: new protocol for the labeling and modification of biomolecules. Interchim. Available at: [Link]

  • Erdmann, I., et al. (2016). Cell Type-specific Metabolic Labeling of Proteins with Azidonorleucine in Drosophila. Bio-protocol. Available at: [Link]

  • ResearchGate. (n.d.). Peptide sequences, a schematic of the click reaction, and the half-moon model. ResearchGate. Available at: [Link]

  • AAPPTec. (n.d.). Azido Amino Acids and Click Chemistry Building Blocks. AAPPTec Peptides. Available at: [Link]

  • ResearchGate. (n.d.). Aha labeling does not cause artifacts in protein identification. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). 6-Diazo-5-oxo-L-norleucine. Wikipedia. Available at: [Link]

  • Oberg, K., et al. (1998). A mechanism behind the antitumour effect of 6-diazo-5-oxo-L-norleucine (DON): disruption of mitochondria. PubMed. Available at: [Link]

  • Suedee, R., et al. (2022). Residue-Specific Incorporation of the Non-Canonical Amino Acid Norleucine Improves Lipase Activity on Synthetic Polyesters. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Azidonorleucine. PubChem. Available at: [Link]

  • ResearchGate. (n.d.). Cell-selective labeling of proteomes with azidonorleucine. ResearchGate. Available at: [Link]

  • LifeTein. (2025). Unnatural Amino Acids: Norleucine. LifeTein Peptide Blog. Available at: [Link]

  • ResearchGate. (n.d.). Tumor-Targeted Delivery of 6-Diazo-5-oxo- l -norleucine (DON) Using Substituted Acetylated Lysine Prodrugs. ResearchGate. Available at: [Link]

  • baseclick. (n.d.). 6-Azido-D-lysine HCl. baseclick. Available at: [Link]

Sources

Comparative

A Paradigm Shift in Proteome Dynamics: The Ascendancy of N-epsilon-Azido-D-norleucine Over Radioactive Labeling

In the dynamic landscape of proteomics and drug discovery, the ability to accurately monitor protein synthesis is paramount. For decades, radioactive isotopes, particularly ³⁵S-methionine, have been the gold standard for...

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of proteomics and drug discovery, the ability to accurately monitor protein synthesis is paramount. For decades, radioactive isotopes, particularly ³⁵S-methionine, have been the gold standard for metabolically labeling and tracking nascent proteins. However, the inherent safety concerns, regulatory burdens, and technical limitations of radioactive methods have spurred the development of safer, more versatile alternatives. At the forefront of this evolution is N-epsilon-Azido-D-norleucine (Aha), a bioorthogonal amino acid analog that is revolutionizing the study of proteome dynamics. This guide provides an in-depth comparison of Aha-based labeling with traditional radioactive methods, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their experimental designs.

The Core Principle: A Tale of Two Labels

Understanding the fundamental differences between radioactive labeling and bioorthogonal non-canonical amino acid tagging (BONCAT) with Aha is crucial to appreciating the advantages of the latter.

Traditional Radioactive Labeling: This technique relies on the incorporation of amino acids containing radioactive isotopes, such as ³⁵S-methionine or ³⁵S-cysteine, into newly synthesized proteins.[1] The detection of these radiolabeled proteins is typically achieved through autoradiography or phosphorimaging, which captures the decay of the radioactive isotope.[2]

Bioorthogonal Labeling with Aha: This modern approach utilizes a non-canonical amino acid, N-epsilon-Azido-D-norleucine (Aha), which is a surrogate for methionine.[3] Cells are fed with Aha, which is incorporated into nascent proteins by the cell's own translational machinery.[4] The key feature of Aha is its azide group, a small, bioorthogonal chemical handle that does not interfere with biological processes.[5] This azide group can be specifically and efficiently detected via a "click chemistry" reaction with a complementary alkyne-containing probe, which can be a fluorophore for imaging or a biotin tag for enrichment and mass spectrometry analysis.[1][6]

At a Glance: Aha vs. Radioactive Labeling

FeatureN-epsilon-Azido-D-norleucine (Aha)Traditional Radioactive Labeling (e.g., ³⁵S-methionine)
Safety Non-radioactive, minimal safety concerns.[7]Radioactive, poses health risks, requires specialized handling and disposal.[7][8][9]
Detection Method Click chemistry with fluorescent or biotinylated probes.[1]Autoradiography, phosphorimaging, or scintillation counting.
Versatility & Multiplexing High. Compatible with various platforms (microscopy, flow cytometry, mass spectrometry).[1][10] Enables multiplexed analysis.[11][12]Low. Limited to detection of radioactivity, difficult to multiplex.
Temporal Resolution High. Allows for pulse-chase experiments to study protein turnover and dynamics.[13]Possible, but more cumbersome and generates radioactive waste.
Spatial Resolution High. Enables super-resolution imaging of protein localization.[14][15]Lower. Limited by the resolution of autoradiography film or screens.
Ease of Use & Accessibility Simpler workflow, no specialized licenses required.[16]Requires stringent regulatory compliance, licensed facilities, and trained personnel.[7]
Toxicity Generally low toxicity, with minimal perturbation to cellular functions at typical working concentrations.[17][18]Radiotoxicity can affect cell health and biological processes.[19][20]
Cost Reagents can be more expensive upfront, but overall cost may be lower due to lack of radioactive waste disposal and facility maintenance.[16][21]Lower cost of isotopes, but significant costs associated with safety infrastructure, waste disposal, and regulatory compliance.[7]

Delving Deeper: The Experimental Advantages of Aha

The superiority of Aha extends beyond safety and convenience, offering tangible benefits in experimental design and data quality.

Unparalleled Safety and Simplified Workflow

The most significant advantage of Aha is the elimination of radioactivity. This fundamentally changes the laboratory workflow, removing the need for specialized shielded work areas, personal protective equipment for radiation, and complex radioactive waste disposal protocols.[9] This not in turn reduces the administrative burden and associated costs but also creates a safer working environment for researchers.[7]

Versatility in Detection and Application

The bioorthogonal nature of the azide handle in Aha allows for a wide array of detection methods. By choosing the appropriate alkyne-probe, researchers can tailor their experiments for various applications:

  • Fluorescent Labeling (FUNCAT): Using a fluorescent alkyne probe allows for the direct visualization of newly synthesized proteins in cells and tissues via microscopy.[4][22] This has been instrumental in studying protein synthesis in specific cellular compartments and in response to various stimuli.

  • Enrichment for Proteomics (BONCAT): An alkyne-biotin probe enables the selective enrichment of nascent proteins from complex cell lysates using streptavidin affinity purification.[23][24] This significantly reduces sample complexity for subsequent identification and quantification by mass spectrometry, allowing for in-depth analysis of the newly synthesized proteome.[13]

  • Flow Cytometry: Fluorescently labeled cells can be analyzed by flow cytometry to quantify global protein synthesis rates in different cell populations.[1]

This versatility is a stark contrast to the monolithic detection of radioactivity, which offers limited flexibility.

Enabling Advanced Imaging and Multiplexing

The small size of the azide group and the specificity of the click reaction are highly compatible with advanced imaging techniques. Aha labeling has been successfully used for super-resolution microscopy, providing unprecedented detail of protein localization and dynamics.[14][15]

Furthermore, the bioorthogonal approach opens the door to multiplexed experiments. By using different non-canonical amino acids with distinct bioorthogonal handles, it is possible to simultaneously label and visualize different populations of proteins or other biomolecules within the same cell.[10][25] This is a feat that is exceptionally challenging to achieve with traditional radioactive labeling.

Experimental Validation: Aha vs. ³⁵S-Methionine

Multiple studies have directly compared the performance of Aha with the traditional ³⁵S-methionine labeling.

Sensitivity and Incorporation Kinetics: Studies have shown that the sensitivity of Aha detection is comparable to that of ³⁵S-methionine.[2] For example, a time-course experiment comparing the incorporation of Aha (detected by a fluorescent alkyne) and ³⁵S-methionine in cortical neurons revealed similar linear increases in signal over time, indicating comparable incorporation kinetics and detection sensitivity.[2][26]

Minimal Perturbation to Biological Systems: A critical consideration for any labeling technique is its potential to perturb the biological system under investigation. Extensive studies have demonstrated that at optimized concentrations, Aha has minimal impact on cell viability, global protein synthesis rates, or protein degradation.[17][27] Studies in whole organisms, such as larval zebrafish, have also shown that Aha incorporation does not cause apparent toxic effects or influence behavior.[4] This is in contrast to the known radiotoxicity of isotopes like ³H, which can impact cellular processes.[19]

Experimental Workflow: A Guide to Nascent Protein Analysis with Aha

The following provides a generalized workflow for the metabolic labeling and detection of newly synthesized proteins using Aha.

Visualizing the Workflow

Aha_Workflow cluster_labeling Metabolic Labeling cluster_detection Detection cluster_analysis Analysis Options cell_culture 1. Cell Culture aha_incubation 2. Aha Incubation cell_culture->aha_incubation Replace media with methionine-free media containing Aha cell_lysis 3. Cell Lysis/Fixation aha_incubation->cell_lysis Harvest cells click_reaction 4. Click Reaction cell_lysis->click_reaction Add alkyne probe (fluorophore or biotin) analysis 5. Downstream Analysis click_reaction->analysis microscopy Microscopy analysis->microscopy Fluorescent Probe western_blot Western Blot analysis->western_blot Biotin Probe mass_spec Mass Spectrometry analysis->mass_spec Biotin Probe flow_cytometry Flow Cytometry analysis->flow_cytometry Fluorescent Probe

Caption: Workflow for Aha-based metabolic labeling and analysis.

Step-by-Step Protocol for FUNCAT (Fluorescent Non-Canonical Amino Acid Tagging)

This protocol provides a framework for the fluorescent labeling of newly synthesized proteins in cultured cells.

  • Cell Preparation: Plate cells on coverslips or glass-bottom dishes to allow for high-resolution imaging. Ensure cells are healthy and in the exponential growth phase.

  • Methionine Depletion (Optional but Recommended): To enhance Aha incorporation, wash the cells with pre-warmed methionine-free medium and incubate for 20-30 minutes.[22] This step depletes the intracellular pool of methionine.

  • Aha Labeling: Replace the methionine-free medium with fresh methionine-free medium containing Aha at a final concentration of 25-50 µM. The optimal concentration and incubation time should be determined empirically for each cell type and experimental goal. Incubation times can range from 30 minutes to several hours.[3]

  • Cell Fixation: After incubation, wash the cells with PBS and fix them with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.

  • Permeabilization: Wash the fixed cells with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes. This allows the click chemistry reagents to enter the cell.

  • Click Reaction: Prepare the click reaction cocktail. A typical cocktail includes a fluorescent alkyne probe, copper(II) sulfate (CuSO₄), and a reducing agent like sodium ascorbate. Incubate the cells with the click reaction cocktail for 30 minutes at room temperature, protected from light.

  • Washing and Counterstaining: Wash the cells extensively with PBS to remove excess click reagents. If desired, counterstain for nuclei (e.g., with DAPI) or other cellular structures.

  • Imaging: Mount the coverslips and visualize the fluorescently labeled nascent proteins using a fluorescence microscope.

Self-Validation: To ensure the specificity of the labeling, include control samples:

  • No Aha Control: Cells incubated in methionine-free medium without Aha should show no fluorescent signal after the click reaction.

  • Protein Synthesis Inhibition Control: Co-incubate cells with Aha and a protein synthesis inhibitor (e.g., cycloheximide or anisomycin). This should also result in a lack of signal, confirming that the fluorescence is dependent on active protein synthesis.[3][27]

Conclusion: Embracing a Safer and More Powerful Future for Proteome Research

N-epsilon-Azido-D-norleucine has emerged as a superior alternative to traditional radioactive labeling for studying proteome dynamics. Its non-radioactive nature eliminates significant safety and regulatory hurdles, while its bioorthogonal handle provides unparalleled versatility for a wide range of applications, from high-resolution imaging to in-depth proteomic analysis. The experimental evidence robustly supports its use, demonstrating comparable sensitivity to radioactive methods with minimal perturbation to biological systems. As research continues to demand more sophisticated and precise tools, the adoption of Aha and other bioorthogonal approaches will undoubtedly accelerate our understanding of the complex and dynamic world of the proteome, paving the way for new discoveries in fundamental biology and drug development.

References

  • Ullrich, M., et al. (2014). Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging. Current Protocols in Cell Biology. Available at: [Link]

  • Lester, B. M., et al. (1991). Comparison of 14C-amino acid mixture and [35S]methionine labeling of cellular proteins from mouse fibroblast C3H10T1/2 cells by two-dimensional gel electrophoresis. Electrophoresis. Available at: [Link]

  • Dieterich, D. C., et al. (2006). Selective identification of newly synthesized proteins in mammalian cells using bioorthogonal noncanonical amino acid tagging (BONCAT). Proceedings of the National Academy of Sciences. Available at: [Link]

  • Sander, S., et al. (2019). Measuring Protein Synthesis during Cell Cycle by Azidohomoalanine (AHA) Labeling and Flow Cytometric Analysis. Bio-protocol. Available at: [Link]

  • Zhang, M., et al. (2022). Azidohomoalanine (AHA) Metabolic Labeling Reveals Unique Proteomic Insights into Protein Synthesis and Degradation in Response to Bortezomib Treatment. Molecules. Available at: [Link]

  • Zhang, T., et al. (2014). Development of a novel method for quantification of autophagic protein degradation by AHA labeling. Autophagy. Available at: [Link]

  • Slideshare. (n.d.). Radioactive Labelling and Non Radioactive Labelling. Available at: [Link]

  • GenScript. (n.d.). Labeling, detection and identification of newly synthesized proteomes with bioorthogonal non-canonical amino-acid tagging. Available at: [Link]

  • Burgert, A., et al. (2017). Super-Resolution Imaging of Plasma Membrane Proteins with Click Chemistry. Frontiers in Cell and Developmental Biology. Available at: [Link]

  • Dieterich, D. C., et al. (2006). Selective identification of newly synthesized proteins in mammalian cells using bioorthogonal noncanonical amino acid tagging (BONCAT). PNAS. Available at: [Link]

  • Adams, A. M., et al. (2020). Multiple Click-Selective tRNA Synthetases Expand Mammalian Cell-Specific Proteomics. ACS Central Science. Available at: [Link]

  • McClatchy, D. B., et al. (2021). An Integrative Biology Approach to Quantify the Biodistribution of Azidohomoalanine In Vivo. Molecular & Cellular Proteomics. Available at: [Link]

  • Zhang, Y., et al. (2023). In Vivo Bioorthogonal Radiolabeling of Nanoparticles to Minimize Liver Radiation. Advanced Healthcare Materials. Available at: [Link]

  • Wang, Y., et al. (2023). Designing Bioorthogonal Reactions for Biomedical Applications. Journal of Medicinal Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Bioorthogonal chemical reporter. Available at: [Link]

  • Sletten, E. M., & Bertozzi, C. R. (2021). Bioorthogonal Chemistry and Its Applications. Accounts of Chemical Research. Available at: [Link]

  • Beliu, G., et al. (2024). Site-specific protein labeling strategies for super-resolution microscopy. Current Opinion in Chemical Biology. Available at: [Link]

  • Wikipedia. (n.d.). Bioorthogonal chemistry. Available at: [Link]

  • Zeglis, B. M., et al. (2013). The Growing Impact of Bioorthogonal Click Chemistry on the Development of Radiopharmaceuticals. Journal of Nuclear Medicine. Available at: [Link]

  • Lorsch, J. (2001). Safe use of radioisotopes. Current protocols in molecular biology. Available at: [Link]

  • Liu, T., et al. (2018). Proteomics and pulse azidohomoalanine labeling of newly synthesized proteins: what are the potential applications?. Expert review of proteomics. Available at: [Link]

  • ResearchGate. (2014). Does Click-iT work as well as 35S-Met for protein labeling in pulse-chase?. Available at: [Link]

  • Ghosh, A., et al. (2022). Multiplex chemical labeling of amino acids for protein footprinting structure assessment. Analytical Chemistry. Available at: [Link]

  • Zhang, Y., et al. (2023). In Vivo Bioorthogonal Radiolabeling of Nanoparticles to Minimize Liver Radiation. Advanced healthcare materials. Available at: [Link]

  • Battelle. (2024). Environmental Fate Studies: Radiolabeled vs Non-Radiolabeled. Available at: [Link]

  • Ullrich, M., et al. (2023). An Integrative Biology Approach to Quantify the Biodistribution of Azidohomoalanine In Vivo. Metabolites. Available at: [Link]

  • The Daily Scientist. (2023). The Application of Non-Canonical Amino Acids in Drug Discovery. Available at: [Link]

  • Link, K. L., et al. (2011). Non-canonical amino acid labeling in vivo to visualize and affinity purify newly synthesized proteins in larval zebrafish. JoVE (Journal of Visualized Experiments). Available at: [Link]

  • ResearchGate. (n.d.). Workflow for AHA-labeling of de novo protein synthesis in autophagy. Available at: [Link]

  • LifeTein. (2025). Unnatural Amino Acids: Norleucine. Available at: [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Handling Radioactive Materials Safely. Available at: [Link]

  • Al-Majdoub, Z. M., et al. (2022). Amino-Acid-Conjugated Natural Compounds: Aims, Designs and Results. Molecules. Available at: [Link]

  • Thompson, M. K., et al. (2018). Increased N,N-Dimethyl Leucine Isobaric Tag Multiplexing by a Combined Precursor Isotopic Labeling and Isobaric Tagging Approach. Analytical chemistry. Available at: [Link]

  • Thompson, M. K., et al. (2018). Increased N,N-Dimethyl Leucine Isobaric Tag Multiplexing by a Combined Precursor Isotopic Labeling and Isobaric Tagging Approach. Analytical Chemistry. Available at: [Link]

  • U.S. Department of Transportation. (2007). How to handle Radioactive materials packages A guide for cargo handlers. Available at: [Link]

  • Rytömaa, T., et al. (1979). RADIOTOXICITY OF TRITIUM-LABELLED MOLECULES. IAEA. Available at: [Link]

  • Zhang, T., et al. (2014). Development of a novel method for quantification of autophagic protein degradation by AHA labeling. Autophagy. Available at: [Link]

  • Italia, J. S., et al. (2019). Multiplexed, bioorthogonal labeling of multicomponent, biomolecular complexes using genomically encoded, non-canonical amino acids. bioRxiv. Available at: [Link]

  • Brues, A. M. (1949). BIOLOGICAL HAZARDS AND TOXICITY OF RADIOACTIVE ISOTOPES. The Journal of clinical investigation. Available at: [Link]

  • CUSABIO. (n.d.). Isotope Labeled Amino Acids: A Comprehensive Guide for Researchers. Available at: [Link]

  • Bajusz, S., et al. (1990). Synthesis and activity of N epsilon-aminocaproyl-L-norleucine derivatives. Journal of medicinal chemistry. Available at: [Link]

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Validation

Comparison Guide: Mass Spectrometry Data Validation for N-ε-Azido-D-Norleucine Incorporation

Executive Summary The incorporation of N-ε-Azido-D-norleucine (D-AzNL) represents a specialized frontier in bioorthogonal chemistry. Unlike its L-isomer counterparts (L-Aha, L-AzK) which are widely used for metabolic lab...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of N-ε-Azido-D-norleucine (D-AzNL) represents a specialized frontier in bioorthogonal chemistry. Unlike its L-isomer counterparts (L-Aha, L-AzK) which are widely used for metabolic labeling, the D-isomer is primarily utilized for its proteolytic stability and as a probe for stereoselective biological machinery (e.g., D-amino acid oxidases or bacterial peptidoglycan synthesis).

Validating D-AzNL incorporation requires a distinct mass spectrometry (MS) strategy. Standard proteomics workflows often fail to distinguish stereoisomers or misinterpret the "missed cleavages" caused by D-residues. This guide provides a rigorous, self-validating protocol to confirm D-AzNL incorporation, differentiating it from L-enantiomers and background noise.

Part 1: The Chemo-Proteomic Landscape

To validate D-AzNL, one must first understand its behavior relative to standard alternatives. The D-configuration renders the peptide backbone resistant to stereoselective proteases (like Trypsin or Chymotrypsin) at the site of incorporation, a feature that serves as a primary validation metric.

Comparative Analysis: D-AzNL vs. Leading Alternatives
FeatureN-ε-Azido-D-Norleucine (D-AzNL) L-Azidohomoalanine (L-Aha) N-ε-Azido-L-Lysine (L-AzK)
Primary Utility Stability probes, Peptidoglycan labeling, D-AA oxidase tracking.Global metabolic labeling (Met surrogate).Site-specific incorporation (Amber suppression).
Incorporation Method SPPS, D-AA tolerant OTS, or bacterial cell wall remodeling.Auxotrophic substitution (Met-).Genetic Code Expansion (PylRS/tRNA).[1]
Stereochemistry D-Enantiomer (Protease Resistant).L-Enantiomer (Protease Susceptible).L-Enantiomer (Protease Susceptible).
Residue Mass (Mono) 154.0855 Da (C₆H₁₀N₄O).126.0542 Da (C₄H₆N₄O).169.0964 Da (C₆H₁₁N₅O).
MS Fragmentation Neutral loss of N₂ (-28 Da); Missed cleavage at C-term.Neutral loss of N₂; Normal cleavage.Neutral loss of N₂; Normal cleavage.
Click Reactivity High (Strain-promoted or CuAAC).High.High.

Critical Insight: The "Gold Standard" for D-AzNL validation is not just the mass shift, but the combination of the specific mass delta and the inability of Trypsin to cleave immediately C-terminal to the D-residue (if it mimics Lysine) or the altered retention time in chiral chromatography.

Part 2: Mass Spectrometry Validation Workflow

The following workflow is designed to be a self-validating system. It relies on "Click-Mate-Identify" logic: chemically tagging the azide to shift the mass into a "clean" window while simultaneously verifying the peptide sequence.

Diagram 1: The Validation Logic Gate

ValidationWorkflow cluster_prep Step 1: Chemical Derivatization cluster_ms Step 2: MS Acquisition cluster_data Step 3: Data Validation Start Sample: Protein with D-AzNL Click Click Reaction (DBCO-PEG4-Biotin) Start->Click SPAAC Reaction Enrich Streptavidin Enrichment (Remove Background) Click->Enrich Wash High Stringency Digest Proteolytic Digestion (Trypsin/Lys-C) Enrich->Digest On-Bead Digestion LCMS LC-MS/MS (HCD/EThcD) Digest->LCMS Check1 Check 1: Mass Shift (Residue + Tag Mass) LCMS->Check1 Check2 Check 2: Diagnostic Ions (Reporter from Tag) Check1->Check2 Check3 Check 3: Stereochem Marker (Missed Cleavage Analysis) Check2->Check3 Validated Validated Check3->Validated Confirmed D-AzNL

Caption: Workflow for validating D-AzNL incorporation using Click-enrichment and stereochemical cleavage analysis.

Part 3: Technical Deep Dive & Troubleshooting

The Mass Shift & Neutral Loss

Upon HCD (Higher-energy Collisional Dissociation) fragmentation, aliphatic azides like D-AzNL exhibit a characteristic neutral loss of molecular nitrogen (


) .
  • Precursor Mass: Peptide Mass + 154.0855 Da (AzNL residue).

  • MS/MS Event: The azide vibration often ejects

    
     (-28.0061 Da) before the peptide backbone fragments.
    
  • Validation Rule: If you see the modified peptide without the -28 Da satellite peak in the MS2 spectrum, it is likely a false positive (e.g., noise or isobaric interference).

Stereochemical Validation (The "D" Factor)

Standard search engines (MaxQuant, Proteome Discoverer) assume L-amino acids.

  • The Problem: Trypsin cleaves C-terminal to Lysine and Arginine. If D-AzNL is used as a Lysine surrogate (or if it is adjacent to a cut site), the D-stereochemistry sterically hinders the catalytic triad of Trypsin .

  • The Evidence: You will observe a missed cleavage at the D-AzNL site where an L-isomer would have been cut.

    • L-AzK: Trypsin cleaves (unless modified by Click).

    • D-AzNL: Trypsin does not cleave.

  • Action: Configure your database search to allow for up to 3 missed cleavages.

Diagram 2: Fragmentation & Reporter Logic

Fragmentation Precursor Precursor Ion [M+H]+ Activation HCD Activation Precursor->Activation NeutralLoss Neutral Loss [-N2 (-28 Da)] Activation->NeutralLoss Labile Azide Backbone b/y Ions (Sequence Coverage) Activation->Backbone Peptide Bond Break Reporter Click-Tag Reporter (e.g., Biotin fragments) Activation->Reporter If Clicked

Caption: MS/MS fragmentation behavior showing the characteristic neutral loss of nitrogen and reporter generation.

Part 4: Step-by-Step Validation Protocol

This protocol assumes the protein has been expressed/synthesized with D-AzNL and extracted.

Phase 1: Chemoselective Derivatization (The "Click")

Why: Native azides are ionically quiet. Clicking them to a tag adds a "fly-handle" for enrichment and a "mass-handle" for detection.

  • Lysis: Lyse cells in 1% SDS, 50 mM HEPES (pH 8.0). Avoid reducing agents (DTT/TCEP) initially as they can reduce azides to amines.

  • Click Reaction:

    • Add DBCO-PEG4-Biotin (50 µM final).

    • Incubate 1 hour at RT (Copper-free to prevent protein precipitation).

    • Note: DBCO adds ~749 Da (check specific vendor MW) to the AzNL residue.

  • Precipitation: Perform Chloroform-Methanol precipitation to remove excess unreacted DBCO probe.

Phase 2: Proteolytic Digestion
  • Resuspend: Redissolve pellet in 8M Urea / 50 mM Ammonium Bicarbonate.

  • Reduction/Alkylation: Now safe to add TCEP (5 mM) and Chloroacetamide (10 mM).

  • Digestion: Dilute Urea to <1M. Add Trypsin/Lys-C (1:50 ratio).

    • Critical Step: Incubate overnight.

    • Expectation: Trypsin will cleave at L-Lys/L-Arg but skip D-AzNL sites.

Phase 3: MS Acquisition & Analysis
  • Instrument: Orbitrap or Q-TOF (High Resolution is mandatory).

  • Method: Data Dependent Acquisition (DDA).

    • Inclusion List: Calculate the theoretical mass of your target peptide + AzNL + DBCO-Tag.

  • Search Parameters:

    • Variable Mod: AzNL (C6H10N4O) OR AzNL+DBCO (calculate total mass).

    • Enzyme: Trypsin (Specific).

    • Missed Cleavages: Set to 3 (Essential for D-amino acids).

    • Neutral Loss: Enable detection of -28 Da peaks in MS2.

References

  • Ngo, J. T., & Tirrell, D. A. (2011). Non-canonical amino acids in the interrogation of cellular protein synthesis. Accounts of Chemical Research.

    • Context: Foundational text on ncAA incorporation and the utility of azides (Aha/AzNL) in proteomics.
  • Dieterich, D. C., et al. (2006). Labeling, detection and identification of newly synthesized proteomes with bioorthogonal non-canonical amino-acid tagging.

    • Context: Establishes the "BONCAT" method and MS valid
  • Sletten, E. M., & Bertozzi, C. R. (2011). Bioorthogonal chemistry: fishing for selectivity in a sea of functionality.

    • Context: Definitive guide on Click chemistry (DBCO/Azide) kinetics and mass spectrometry adducts.
  • Baseclick GmbH. (2024). 6-Azido-D-lysine HCl Product Guide.

    • Context: Technical specifications for D-isomer Azido-lysine/norleucine derivatives and stability d
  • Hu, Q., et al. (2016). Discovery of a potent anti-cancer D-peptide via mirror-image phage display. Cell Chemical Biology.

    • Context: Demonstrates the resistance of D-amino acids to trypsin digestion, a key valid

Sources

Comparative

Comparative Guide: Western Blot Confirmation of N-ε-Azido-D-norleucine Labeling

This guide provides a technical comparison and protocol for confirming N-ε-Azido-D-norleucine labeling using Western Blot methodologies. The content assumes the primary application is bacterial metabolic labeling (target...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison and protocol for confirming N-ε-Azido-D-norleucine labeling using Western Blot methodologies.

The content assumes the primary application is bacterial metabolic labeling (targeting peptidoglycan biosynthesis), given the D-configuration of the amino acid.[1] While L-isomers are used for nascent protein synthesis (BONCAT), D-isomers specifically target the bacterial cell wall, requiring distinct solubilization and detection strategies.

Executive Summary & Technical Context

N-ε-Azido-D-norleucine (often chemically synonymous in application with 6-Azido-D-lysine ) is a bioorthogonal probe used to study bacterial peptidoglycan (PG) dynamics.[2] Unlike fluorescent D-amino acids (FDAAs) which are bulky and can perturb transpeptidase activity, azido-D-amino acids are sterically small. They are incorporated into the PG stem peptide by endogenous transpeptidases (PBPs or LDTs) and subsequently visualized via Click Chemistry (CuAAC or SPAAC).

While Fluorescence Microscopy is the standard for localization, Western Blotting (WB) is the gold standard for verification of covalent incorporation and quantification of total labeling relative to protein mass.

The "D" vs. "L" Distinction (Critical Control)
  • D-Isomer (The Probe): Targets peptidoglycan (cell wall).[2][3][4] Signal should appear as a high-molecular-weight smear or require lysozyme digestion to enter the gel.

  • L-Isomer (The Negative Control): Targets nascent protein synthesis. Signal appears as distinct bands (proteome).

  • Use Case: Researchers use the D-isomer WB to prove that the probe is specifically incorporating into the cell wall and not being scavenged by the protein translation machinery.

Comparative Analysis: Detection Modalities

The following table objectively compares Western Blotting against the primary alternatives: Direct Fluorescence Microscopy (FDAAs) and LC-MS/MS.

FeatureClick-Western Blot (Recommended)Direct FDAA Labeling (Microscopy)LC-MS/MS
Primary Output Quantitative total incorporation; Specificity check (Wall vs. Protein).Spatial localization (Septal vs. Peripheral).Exact structural confirmation of muropeptides.
Sensitivity High (Biotin-Streptavidin amplification).Moderate (Dependent on fluorophore quantum yield).High (Dependent on ionization).
Steric Perturbation Low (Azide is tiny; ~3 atoms).High (Bulky fluorophore attached during synthesis).Low.
Throughput Medium (Batch processing of lysates).Low (Image analysis required).Low (Complex sample prep).[5]
Sample State Lysed/Digested.Intact/Fixed Cells.Digested Muropeptides.
Cost Moderate (Req. Biotin-Alkyne & HRP).Low (One-step reagent).High (Instrument time).

Experimental Workflow: The "Click-Blot" System

To successfully detect peptidoglycan labeling on a Western Blot, you cannot simply boil bacteria in SDS loading buffer; the cell wall is a macromolecule that will not enter the resolving gel. Enzymatic digestion is the critical causality often missed in standard protocols.

Diagram: Mechanism of Action & Workflow

G cluster_0 Step 1: Metabolic Labeling cluster_1 Step 2: Sample Prep (CRITICAL) cluster_2 Step 3: Detection Bacteria Bacteria Culture Incubation Incubation (30 min - 2 hrs) Bacteria->Incubation Probe N-ε-Azido-D-norleucine (1-5 mM) Probe->Incubation Wash Wash (PBS/TBS) Remove Free Probe Incubation->Wash Digestion Enzymatic Digestion (Lysozyme/Mutanolysin) Wash->Digestion Solubilizes PG Click CuAAC Click Reaction (+ Biotin-Alkyne) Digestion->Click Access to Azides PAGE SDS-PAGE Click->PAGE Transfer PVDF Transfer PAGE->Transfer Blot Streptavidin-HRP Chemiluminescence Transfer->Blot

Caption: Workflow for converting insoluble peptidoglycan into soluble, biotinylated muropeptides for Western Blot analysis.

Validated Protocol: Click-Chemistry Western Blot

This protocol is designed to be self-validating. The inclusion of the L-isomer control ensures that your signal is truly from the cell wall.

Reagents Required
  • Probe: N-ε-Azido-D-norleucine (Stock: 100 mM in H2O or DMSO).

  • Click Cocktail:

    • Biotin-Alkyne (or Biotin-PEG4-Alkyne).

    • CuSO4 (Copper source).

    • THPTA or TBTA (Ligand to protect proteins/PG from oxidation).

    • Sodium Ascorbate (Reducing agent; add last).

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% SDS (for boiling) OR Lysozyme buffer (for digestion).

Step-by-Step Methodology
Phase 1: Labeling & Washing
  • Inoculation: Grow bacteria to mid-log phase (OD600 ~0.5).

  • Pulse: Add N-ε-Azido-D-norleucine (final conc. 1–5 mM).

    • Control A: Unlabeled bacteria (DMSO only).

    • Control B:L-Azidohomoalanine (L-AHA) or L-isomer equivalent (to identify protein background).

  • Incubation: Incubate for 1 generation time (e.g., 30 min for E. coli).

  • Wash: Centrifuge (5,000 x g, 5 min). Wash pellets 3x with ice-cold PBS to remove unincorporated probe.

Phase 2: The "Solubilization Fork" (Critical Decision)

Choose Path A or Path B based on your analytical goal.

  • Path A: Total Lysate (Specificity Check)

    • Resuspend pellet in 1% SDS + PBS. Boil at 95°C for 10 min.

    • Outcome: PG will remain insoluble or form a smear. Proteins will solubilize. Use this to prove the D-amino acid is NOT in the discrete protein bands.

  • Path B: Muropeptide Analysis (Quantification)

    • Resuspend pellet in Digestion Buffer (50 mM Tris, 10 mg/mL Lysozyme, 100 U Mutanolysin).

    • Incubate at 37°C for 1–2 hours.

    • Add SDS to 1% and boil to stop reaction.

    • Outcome: PG is chopped into soluble fragments that run on the gel.

Phase 3: The Click Reaction

Perform this on the lysate/digest from Phase 2.

  • Adjust protein concentration to 1–2 mg/mL.

  • Prepare Master Mix (Add in order):

    • Lysozyme/SDS Lysate (44 µL)

    • Biotin-Alkyne (100 µM final)

    • THPTA (500 µM final) premixed with CuSO4 (100 µM final)

    • Sodium Ascorbate (2.5 mM final) — Solution should remain clear/light blue. If brown, oxygen is too high.

  • Incubate 1 hour at Room Temp (dark).

  • Precipitate proteins/PG using Methanol/Chloroform or Acetone to remove excess free Biotin-Alkyne (Crucial to prevent high background).

Phase 4: Western Blotting
  • Resuspend precipitate in 1x Laemmli Buffer.

  • Run on 12% SDS-PAGE or 4-20% Gradient Gel.

  • Transfer to PVDF membrane.

  • Block with BSA (Do not use Milk; distinct biotin in milk causes background).

  • Incubate with Streptavidin-HRP (1:5,000) for 1 hour.

  • Develop with ECL.

Data Interpretation & Troubleshooting

Expected Results Matrix
SampleTreatmentExpected WB Pattern (Streptavidin-HRP)Interpretation
Control No ProbeBlankClean background.
Sample D-Azido + Lysozyme Smear (10–50 kDa) Successful PG labeling & solubilization.
Sample D-Azido + SDS Boil (No Lysozyme) Signal in Well / Top of Gel PG is labeled but too large to enter gel.
Control L-Azido (L-AHA) Distinct Bands (Proteome) Probe incorporated into proteins (Met surrogate).
Failure D-AzidoDistinct BandsD-AA contamination or racemase activity converting D to L.
Diagram: Troubleshooting Logic

DecisionTree Start Result: Signal Pattern? Bands Distinct Sharp Bands Start->Bands Smear Broad Smear / Ladder Start->Smear None No Signal Start->None Contamination Contamination Bands->Contamination Possible L-isomer contamination Racemase Racemase Bands->Racemase In vivo racemization (D -> L) Success Success Smear->Success Likely Peptidoglycan (Muropeptides) FailClick FailClick None->FailClick Check Click Reagents (Fresh Ascorbate?) FailLysis FailLysis None->FailLysis Incomplete Digestion (Add Mutanolysin)

Caption: Logic tree for interpreting Streptavidin-HRP patterns in Azido-D-amino acid labeling experiments.

References

  • Kuru, E., et al. (2012).[6] In Situ Probing of Newly Synthesized Peptidoglycan Using Fluorescent D-Amino Acids. Angewandte Chemie International Edition.

  • Siegrist, M.S., et al. (2013). D-Amino Acid Probes Demonstrate that Peptidoglycan Remodeling Is a Determinant of Cell Shape in Mycobacteria. ACS Chemical Biology.

  • Cava, F., et al. (2011). D-Amino Acids in Bacterial Cell Walls.[1][2][3][4][7] Journal of Bacteriology.

  • Hsu, T.L., et al. (2007). Alkynyl sugar analogs for the labeling and visualization of glycoconjugates in cells. Proceedings of the National Academy of Sciences (PNAS).

Sources

Validation

Dynamic Proteomic Analysis: A Technical Guide to Azidonorleucine vs. SILAC

Topic: Dynamic Proteomic Analysis: -Azido-L-Norleucine (BONCAT) versus SILAC Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary Dynamic proteomi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Dynamic Proteomic Analysis:


-Azido-L-Norleucine (BONCAT) versus SILAC
Content Type:  Publish Comparison Guide
Audience:  Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dynamic proteomics—the measurement of protein turnover, synthesis (de novo), and degradation rates—requires precise temporal resolution that static abundance measurements cannot provide. This guide compares two leading methodologies: Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) using


-azido-L-norleucine (Anl)  and Stable Isotope Labeling by Amino acids in Cell culture (SILAC) .

Technical Note on Stereochemistry: While the request specified


-azido-D-norleucine, eukaryotic ribosomes exhibit strict stereoselectivity for L-amino acids . The D-isomer is typically used as a negative control to assess non-specific binding or for bacterial peptidoglycan studies. This guide focuses on the L-isomer (

-azido-L-norleucine, or L-Anl)
, which acts as a methionine surrogate for metabolic incorporation into nascent proteins.
Part 1: Mechanistic Deep Dive
1. The Contenders
  • SILAC (Pulsed-SILAC / pSILAC): A metabolic labeling strategy where "heavy" isotopically labeled amino acids (typically

    
    C/
    
    
    
    N Lysine and Arginine) are added to the culture media.[1] Newly synthesized proteins incorporate the heavy label, creating a mass shift detectable by MS.[1][2]
  • BONCAT (using L-Anl): A chemical biology approach where the methionine surrogate L-Anl (containing an azide handle) is incorporated into nascent proteins. These proteins are subsequently selectively enriched via a "Click Chemistry" reaction with a biotin-alkyne probe, separating them from the pre-existing proteome before MS analysis.

2. The Core Difference: Enrichment vs. Ratio

The fundamental difference lies in the signal-to-noise ratio .

  • SILAC is a ratio-based method. You detect the new protein (Heavy) against a background of old protein (Light).[1] If the turnover is slow (e.g., 5% synthesis in 2 hours), the Heavy signal is drowned out by the 95% Light signal, limiting sensitivity for low-abundance, slow-turnover proteins.

  • L-Anl (BONCAT) is an enrichment-based method. By physically separating the nascent proteome (via biotin-streptavidin), you eliminate the "old" protein background. This allows for the detection of minute amounts of newly synthesized protein that would be invisible in a total lysate.

3. Cell-Selective Labeling (The Anl Advantage)

L-Anl is particularly powerful because it is not efficiently incorporated by wild-type Methionyl-tRNA synthetase (MetRS). It requires a mutant synthetase (NLL-MetRS) to be charged onto tRNA.

  • Impact: By expressing NLL-MetRS under a cell-specific promoter, researchers can label only specific cell types in a co-culture or live animal model. SILAC, conversely, labels all cells indiscriminately.

Part 2: Critical Comparison & Decision Matrix
FeatureSILAC (pSILAC) L-Anl (BONCAT)
Primary Mechanism Mass Shift (Isotopes)Chemical Tag (Azide-Alkyne Click)
Enrichment No (Analyze Whole Proteome)Yes (Analyze only nascent proteins)
Sensitivity Moderate (Limited by dynamic range)High (Background removed)
Time Resolution Hours to Days (Requires significant incorporation)Minutes to Hours (High sensitivity allows short pulses)
Quantification Gold Standard (Relative Ratio H/L)Relative (requires iTRAQ/TMT or label-free)
Toxicity NegligibleModerate (Methionine starvation + non-canonical AA stress)
Sample Complexity High (Old + New proteins)Low (New proteins only)
In Vivo Application Difficult (Whole mouse labeling expensive)Excellent (Cell-specific labeling possible)
Experimental Workflow Visualization

The following diagram illustrates the divergent workflows of pSILAC and Anl-BONCAT, highlighting the enrichment step unique to Anl.

G cluster_0 pSILAC Workflow cluster_1 L-Anl (BONCAT) Workflow Start Experimental Start S1 Media Swap (Heavy Lys/Arg) Start->S1 A1 Media Swap (Met-Free + L-Anl) Start->A1 S2 Pulse Labeling (Hours) S1->S2 S3 Cell Lysis S2->S3 S4 Trypsin Digestion (Whole Proteome) S3->S4 S5 LC-MS/MS (Detect Heavy/Light Ratio) S4->S5 A2 Pulse Labeling (Minutes/Hours) A1->A2 A3 Cell Lysis A2->A3 A4 Click Reaction (Add Biotin-Alkyne) A3->A4 A5 Streptavidin Enrichment (Remove Old Proteins) A4->A5 A6 On-Bead Digestion A5->A6 A7 LC-MS/MS (Detect Nascent Only) A6->A7

Caption: Workflow comparison showing the critical enrichment step (A5) in BONCAT that reduces sample complexity compared to SILAC.

Part 3: Experimental Protocols
Protocol A: L-Anl Labeling (BONCAT) for Nascent Proteome Enrichment

Rationale: This protocol uses "Click Chemistry" to tag azido-labeled proteins with biotin for purification.[3]

Reagents:

  • L-Azidonorleucine (L-Anl) or Azidohomoalanine (Aha).

  • Methionine-free DMEM.

  • Click Chemistry Reagents: Biotin-Alkyne, CuSO4, THPTA (ligand), Sodium Ascorbate.

Step-by-Step:

  • Depletion: Wash cells 2x with PBS. Incubate in Methionine-free medium for 30 minutes to deplete intracellular Met reserves.

  • Labeling: Replace media with Met-free medium supplemented with 4 mM L-Anl . Incubate for the desired pulse time (e.g., 2 hours).

    • Control: Incubate a separate plate with 4 mM Methionine (negative control).

  • Lysis: Wash cells with ice-cold PBS (to stop translation). Lyse in SDS-buffer (1% SDS, 50 mM Tris pH 8.0) containing protease inhibitors. Boil at 95°C for 5 min to denature proteins (essential for accessible azides).

  • Click Reaction:

    • Adjust protein concentration to 2 mg/mL.

    • Add reagents in order: 100 µM Biotin-Alkyne , 100 µM THPTA , 1 mM CuSO4 , 5 mM Sodium Ascorbate .

    • Incubate for 1 hour at Room Temp with rotation, protected from light.

  • Precipitation: Precipitate proteins with cold acetone (or Methanol/Chloroform) to remove excess unreacted biotin reagents. Resuspend pellet in 8M Urea/PBS.

  • Enrichment: Incubate resuspended proteins with Neutravidin/Streptavidin magnetic beads for 2 hours.

  • Stringent Washing: Wash beads 3x with 1% SDS/PBS, 3x with 4M Urea, 3x with 50 mM Ammonium Bicarbonate (AMBIC). Crucial Step: This removes the "old" unlabeled proteome.

  • Digestion: Perform on-bead trypsin digestion overnight. Collect supernatant containing peptides from newly synthesized proteins.

Protocol B: Pulsed SILAC (pSILAC) for Turnover Analysis

Rationale: Measures the ratio of Heavy (new) to Light (old) peptides.

Reagents:

  • SILAC Media (Lys/Arg free).

  • Heavy Isotopes: L-Lysine (

    
    C
    
    
    
    ,
    
    
    N
    
    
    ) and L-Arginine (
    
    
    C
    
    
    ,
    
    
    N
    
    
    ).[4]
  • Dialyzed FBS (to remove natural amino acids).[5]

Step-by-Step:

  • Preparation: Adapt cells to Light SILAC media (standard isotopes) for 5 passages to ensure 100% Light labeling initially.

  • Pulse: Wash cells with PBS. Switch to Heavy SILAC media .

  • Incubation: Incubate for desired timepoints (e.g., 0, 2, 4, 8, 24 hours).

  • Harvest: Lyse cells in Urea/Thiourea buffer or SDS buffer.

  • Digestion: Reduce (DTT), Alkylate (IAA), and digest with Trypsin (standard FASP or S-Trap protocol).

  • Analysis: Inject into LC-MS/MS.

  • Data Processing: Use MaxQuant or Proteome Discoverer. Calculate the

    
     ratio.
    
    • Note: High turnover proteins will show high H/L ratios early.

Part 4: Data Interpretation & Causality

When choosing between these methods, the decision is often dictated by the biological question :

  • "I need to find a biomarker synthesized immediately after drug treatment."

    • Choose L-Anl (BONCAT).

    • Why? Drug treatment often halts general translation but induces specific stress response proteins. In SILAC, these tiny spikes in synthesis are masked by the massive pre-existing pool. BONCAT enrichment removes the haystack so you can find the needle.

  • "I want to measure the half-life of the entire proteome."

    • Choose pSILAC.

    • Why? Half-life calculation requires the ratio of remaining old protein vs. new protein. SILAC provides both signals in one spectrum, allowing for accurate curve fitting. BONCAT removes the "old" protein, making half-life calculations difficult without complex spike-in standards.

  • "I am studying a specific neuronal population in a mouse brain."

    • Choose L-Anl (with NLL-MetRS).

    • Why? You can express the mutant synthetase only in neurons. Feed the mouse L-Anl. Only neurons will incorporate the tag. Extract the whole brain, perform Click-enrichment, and you will see only neuronal proteins synthesized during the window. SILAC cannot achieve this spatial resolution in vivo easily.

References
  • Dieterich, D. C., et al. (2006). Labeling, detection and identification of newly synthesized proteomes with bioorthogonal non-canonical amino-acid tagging. Proceedings of the National Academy of Sciences, 103(25), 9482-9487. Link

  • Ong, S. E., et al. (2002). Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics. Molecular & Cellular Proteomics, 1(5), 376-386. Link

  • Ngo, J. T., et al. (2009). Cell-selective metabolic labeling of proteins.[6] Nature Chemical Biology, 5(10), 715-717. Link

  • Bagert, J. D., et al. (2014). Quantitative, time-resolved proteomic analysis by combining bioorthogonal noncanonical amino acid tagging and pulsed stable isotope labeling by amino acids in cell culture. Molecular & Cellular Proteomics, 13(5), 1352-1358. Link

  • Eichelbaum, K., et al. (2012). Tissue-specific uptake of azidohomoalanine for proteomic analysis of newly synthesized proteins in mice. Nature Biotechnology, 30, 984–990. Link

Sources

Comparative

Comprehensive Comparison Guide: N-epsilon-Azido-D-norleucine (D-Anl) vs. Conventional Proteomic Strategies

Executive Summary & Technical Context[1][2][3][4][5][6][7][8] N-epsilon-Azido-D-norleucine (D-Anl) represents a specialized class of "Clickable" D-Amino Acids (CDAAs). Unlike its L-isomer counterpart (L-Anl/L-AHA) which...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7][8]

N-epsilon-Azido-D-norleucine (D-Anl) represents a specialized class of "Clickable" D-Amino Acids (CDAAs). Unlike its L-isomer counterpart (L-Anl/L-AHA) which is used for global nascent proteome labeling (BONCAT), D-Anl is primarily utilized to probe bacterial peptidoglycan (PG) dynamics and D-amino acid metabolic pathways .

Because eukaryotic ribosomes strictly select L-amino acids, D-Anl is excluded from the host proteome but is actively incorporated into the bacterial cell wall by transpeptidases (TPases) or specific ligases (Mur enzymes). This stereochemical selectivity makes D-Anl a powerful tool for host-pathogen segregation and cell-wall remodeling studies .

This guide validates D-Anl chemoproteomics against three established alternatives: SILAC (Quantitative Mass Spec), FDAAs (Fluorescent D-Amino Acids), and L-BONCAT (Nascent Proteomics).

Comparative Technology Landscape

The following table contrasts D-Anl labeling with its primary competitors in the proteomic and imaging space.

FeatureD-Anl (Click-Chemistry) SILAC (Stable Isotope) FDAAs (e.g., HADA/NADA) L-BONCAT (L-AHA)
Primary Target Peptidoglycan (PG) & D-AA metabolismGlobal Cytosolic ProteomePeptidoglycan (PG)Nascent Cytosolic Proteome
Mechanism Metabolic Incorp.

Click Reaction
Metabolic Incorp.[1] (Heavy isotopes)Direct Metabolic Incorp.Metabolic Incorp.[1][2][3] (tRNA mimic)
Detection MS (Biotin) or Microscopy (Fluor)Mass Spectrometry onlyMicroscopy onlyMS or Microscopy
Enrichment Yes (Streptavidin pull-down)No (Global mixture)NoYes
Spatial Res. High (Cell Wall specific)Low (Whole cell lysate)High (Cell Wall)Low (Whole cell)
Stereoselectivity D-Isomer (Bacteria specific) Non-selective (L-isomers)D-Isomer L-Isomer (Eukaryote/Bacteria)

Cross-Validation Protocols

To validate D-Anl results, one must prove that the signal is (1) stereospecific, (2) incorporated into the cell wall, and (3) distinct from background protein synthesis.

Protocol A: Validation vs. SILAC (Quantitation Check)

Objective: Confirm that D-Anl enrichment tracks with cell wall protein abundance changes measured by SILAC.

  • Culture: Grow auxotrophic bacteria (e.g., E. coli LysA-) in "Light" (Arg0/Lys0) and "Heavy" (Arg10/Lys8) media.

  • Pulse: Treat "Heavy" cells with D-Anl (1 mM) for 1 cell cycle. Treat "Light" cells with vehicle.

  • Lysis & Click: Lyse cells. Perform CuAAC click reaction on the "Heavy" lysate with Biotin-Alkyne .

  • Mix & Enrich: Mix Light and Heavy lysates 1:1. Incubate with Streptavidin beads.

  • Wash & Digest: Perform stringent washes (8M Urea, SDS) to remove non-covalently bound proteins. On-bead tryptic digestion.

  • MS Analysis: Analyze via LC-MS/MS.

    • Validation Logic: True hits will show high Heavy/Light ratios. If a protein is abundant in SILAC (global) but low in D-Anl enrichment, it is a cytosolic contaminant, not a cell-wall associated factor.

Protocol B: Validation vs. FDAAs (Localization Check)

Objective: Visually confirm D-Anl incorporation sites using direct fluorescent analogs (HADA).

  • Co-Pulse: Incubate bacteria with D-Anl (500 µM) AND HADA (Blue-fluorescent D-Ala analog, 500 µM) simultaneously.

  • Fixation: Fix cells with 2% Paraformaldehyde/PBS.

  • Click Staining: Permeabilize and react D-Anl with TAMRA-Alkyne (Red) using Cu-free click (SPAAC) to preserve HADA fluorescence.

  • Microscopy: Super-resolution imaging (SIM/STED).

    • Validation Logic: The Red signal (D-Anl) must co-localize with the Blue signal (HADA) at the septal ring or elongation sites. Lack of co-localization implies D-Anl is being metabolized into L-isomers (racemase activity) and incorporated into the cytoplasm.

Mechanistic Visualization

The following diagram illustrates the stereochemical filtering that distinguishes D-Anl applications from standard L-BONCAT, and the workflow for MS validation.

G cluster_inputs Metabolic Inputs cluster_machinery Cellular Machinery cluster_output Proteomic Output L_AHA L-Azidohomoalanine (L-AHA) Ribosome Ribosome (Translation) L_AHA->Ribosome tRNA Loading D_ANL D-Azidonorleucine (D-Anl) MurEnzymes Mur Ligases / TPases (Cell Wall Synthesis) D_ANL->MurEnzymes Direct Substrate Racemase Racemase (Isomerization) D_ANL->Racemase Off-Target Conversion NascentProtein Nascent Cytosolic Proteome Ribosome->NascentProtein Incorporation Peptidoglycan Peptidoglycan (Cell Wall) MurEnzymes->Peptidoglycan Transpeptidation Racemase->L_AHA Inversion Click Click Reaction (Biotin-Alkyne) NascentProtein->Click Peptidoglycan->Click MS LC-MS/MS Analysis Click->MS Enrichment

Caption: Stereochemical segregation of L-AHA (Proteome) and D-Anl (Cell Wall). Yellow dotted lines represent potential racemization artifacts that must be controlled for.

Troubleshooting & Self-Validating Systems

To ensure "Trustworthiness" (Part 2 of requirements), every D-Anl experiment must include these internal controls:

The Racemase Control (Stereochemical Integrity)
  • Risk: Bacterial racemases may convert D-Anl to L-Anl, leading to cytosolic protein labeling.

  • Validation: Perform a Western Blot on the lysate (post-click with Biotin).

    • Result: You should see a smear corresponding to peptidoglycan polymers (often high MW or stuck in the well).

    • Failure Mode: Distinct bands at standard protein molecular weights (e.g., 50kDa, 70kDa) suggest ribosomal incorporation.

    • Correction: Use a racemase inhibitor (e.g., Cycloserine) or a racemase-deficient mutant strain.

The Competition Assay (Specificity)
  • Risk: Non-specific sticking of the probe.

  • Validation: Co-incubate D-Anl (1 mM) with excess D-Alanine (10-50 mM).

  • Result: The fluorescent/biotin signal should be abolished. If signal persists, it is non-specific background.

The "Time-Zero" Pulse
  • Protocol: Add D-Anl and immediately quench/fix cells (t=0).

  • Result: Should show zero signal. Any signal here indicates physical adsorption of the probe to the cell surface rather than metabolic incorporation.

References

  • Kuru, E., et al. (2012). In Situ Probing of Newly Synthesized Peptidoglycan in Live Bacteria with Fluorescent D-Amino Acids.[4] Angewandte Chemie International Edition.[5]

  • Siegrist, M. S., et al. (2013). D-Amino acid chemical reporters reveal peptidoglycan dynamics of an intracellular pathogen.[1][5] ACS Chemical Biology.

  • Dieterich, D. C., et al. (2006). Labeling, detection and identification of newly synthesized proteomes with bioorthogonal non-canonical amino-acid tagging (BONCAT). Nature Protocols.[6]

  • Ong, S. E., et al. (2002). Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics.[3] Molecular & Cellular Proteomics.

  • Cava, F., et al. (2011). D-Amino acids in bacteria: new developments and applications. Current Opinion in Microbiology.

Sources

Validation

Literature review comparing different non-canonical amino acids for metabolic labeling

Executive Summary Metabolic labeling has evolved beyond radioactive isotopes ( S-Met) to bioorthogonal chemistry, enabling precise spatiotemporal tracking of the nascent proteome. This guide compares the two dominant non...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Metabolic labeling has evolved beyond radioactive isotopes (


S-Met) to bioorthogonal chemistry, enabling precise spatiotemporal tracking of the nascent proteome. This guide compares the two dominant non-canonical amino acid (ncAA) classes: Methionine Analogs  (AHA, HPG) and Puromycin Analogs  (OPP).

The Verdict:

  • Choose Methionine Analogs (AHA/HPG) for Deep Proteomics & Protein Turnover . They incorporate into full-length proteins, allowing for pulse-chase experiments and identification of specific protein identities via LC-MS/MS (BONCAT).

  • Choose Puromycin Analogs (OPP) for Global Translation Rates & Imaging . OPP acts as a chain terminator, labeling nascent chains rapidly (minutes) without requiring methionine starvation, making it superior for measuring acute translational flux and for in vivo animal studies.

Mechanistic Foundations

Understanding the entry point of the label is critical for experimental design.

  • Methionine Analogs (AHA/HPG): These hijack the endogenous Methionyl-tRNA synthetase (MetRS).[1][2] Because MetRS has a promiscuous binding pocket, it charges tRNA

    
     with AHA or HPG instead of Methionine.[1] The label is incorporated internally or at the N-terminus, resulting in full-length, functional proteins.
    
  • Puromycin Analogs (OPP): These mimic the aminoacyl-tRNA. They enter the ribosome A-site, accept the nascent peptide chain via a peptide bond, and immediately cause premature termination. The result is a truncated, C-terminally labeled peptide.

Diagram 1: Mechanism of Incorporation

G cluster_0 Methionine Analogs (AHA/HPG) cluster_1 Puromycin Analogs (OPP) MetRS Met-tRNA Synthetase tRNA Charged tRNA-Met* MetRS->tRNA Hijacks Enzyme Ribosome1 Ribosome Incorporation tRNA->Ribosome1 Translation Protein Full-Length Protein (Internal Label) Ribosome1->Protein Elongation OPP O-Propargyl-Puromycin Asite Ribosome A-Site Entry OPP->Asite Mimics aa-tRNA Transfer Peptidyl Transfer Asite->Transfer Accepts Chain Peptide Truncated Peptide (C-Term Label) Transfer->Peptide Termination & Release

Caption: Comparative mechanism of AHA/HPG (cotranslational integration) vs. OPP (chain termination).

Critical Comparison: AHA vs. HPG vs. OPP

Methionine Analogs: AHA vs. HPG

While often used interchangeably, Azidohomoalanine (AHA) and Homopropargylglycine (HPG) exhibit distinct biological behaviors depending on the model organism.

  • AHA (Azide-functionalized):

    • Pros: Generally higher incorporation rates in mammalian cells.

    • Cons: High toxicity in plant models (Arabidopsis). Requires copper-catalyzed click (CuAAC) or bulky DBCO reagents (SPAAC).

  • HPG (Alkyne-functionalized):

    • Pros: Can be used with Azide-fluorophores (cheaper). Significantly less toxic in plant systems.

    • Cons: High toxicity in E. coli (growth arrest at >0.35 µM).[3]

Puromycin Analog: OPP
  • Pros: No Methionine Starvation Required. This is the critical advantage. Met starvation induces autophagy and inhibits mTORC1, potentially skewing results. OPP is added directly to full media.

  • Cons: Toxic upon prolonged exposure (>2-4 hours) due to accumulation of truncated proteins and proteotoxic stress.

Table 1: Technical Performance Matrix
FeatureAHA (Azidohomoalanine)HPG (Homopropargylglycine)OPP (O-propargyl-puromycin)
Primary Application Proteomics (BONCAT), TurnoverProteomics, Plant BiologyImaging, Flow Cytometry, Translation Rates
Protein Product Full-length, functionalFull-length, functionalTruncated, non-functional
Met Starvation? Required (30-60 min pre-starve)Required (30-60 min pre-starve)Not Required
Labeling Time 1 hour to 24 hours1 hour to 24 hours10 min to 2 hours
Toxicity Low (Mammalian), High (Plants)High (Bacteria), Low (Plants)High (Long-term >4h)
Click Chemistry Reacts with AlkyneReacts with AzideReacts with Azide
Subcellular Localization AccurateAccurateArtifact Risk: Truncated peptides may mislocalize

Experimental Protocols

Protocol A: BONCAT for Proteomic Profiling (AHA/HPG)

Objective: Enrich and identify the nascent proteome under drug treatment.

  • Met Depletion: Wash cells 2x with PBS. Incubate in Met-free DMEM for 30 min to deplete intracellular Met pools.

  • Pulse Labeling: Replace media with Met-free DMEM containing 4 mM AHA (or HPG). Treat with drug of interest simultaneously. Incubate 2–4 hours.

    • Note: Dialyzed FBS must be used to prevent Met re-introduction.

  • Lysis: Wash cells (PBS) and lyse in buffer containing 1% SDS and protease inhibitors. Sonication is crucial to solubilize chromatin-bound proteins.

  • Click Reaction (CuAAC):

    • Protein: 1 mg/mL

    • Reagent Mix: 100 µM Biotin-Alkyne + 1 mM TCEP + 100 µM TBTA (Ligand) + 1 mM CuSO

      
      .
      
    • Incubate 1h at RT in dark.

  • Enrichment: Precipitate proteins (Methanol/Chloroform) to remove excess reagents. Resuspend and bind to NeutrAvidin beads .

  • Digestion: On-bead trypsin digestion followed by LC-MS/MS.

Protocol B: OPP Labeling for Flow Cytometry

Objective: Quantify global translation rates in heterogeneous cell populations.[4]

  • Pulse Labeling: Add 20 µM OPP directly to the culture media (do not change media). Incubate for 30 minutes at 37°C.

  • Fixation: Remove media. Wash with PBS. Fix with 4% Paraformaldehyde (15 min).

  • Permeabilization: Permeabilize with 0.5% Triton X-100 in PBS (10 min).

  • Click Reaction:

    • Stain with Click-iT reaction cocktail containing Azide-AlexaFluor 488 (or similar).

    • Incubate 30 min at RT.

  • Analysis: Wash 3x with PBS containing 1% BSA. Analyze via Flow Cytometer (measure Mean Fluorescence Intensity).

Diagram 2: Workflow Decision Tree

Workflow Start Start: Define Biological Question Q1 Is spatial resolution or protein identity required? Start->Q1 Branch1 Protein Identity (Proteomics) Q1->Branch1 Yes Branch2 Global Rate / Imaging Q1->Branch2 No Q2 Can cells tolerate Met starvation? Branch1->Q2 ResultC Use OPP (Flow/Microscopy) Branch2->ResultC ResultA Use AHA or HPG (BONCAT) Q2->ResultA Yes ResultB Use SILAC (Heavy Isotopes) (If starvation is confounding) Q2->ResultB No

Caption: Decision matrix for selecting the appropriate metabolic label.

Data Analysis & Validation

Normalization Strategies

Quantitative accuracy in BONCAT is challenging due to variability in enrichment efficiency.

  • Best Practice: Use SILAC-based BONCAT . Grow cells in "Medium" heavy Lys/Arg, switch to "Heavy" Lys/Arg + AHA. This allows you to distinguish pre-existing (Medium) from nascent (Heavy+AHA) and normalize against a "Light" standard.

Specificity Controls

Every experiment must include a Protein Synthesis Inhibitor Control .

  • Cycloheximide (CHX): Pre-treat cells with CHX (50-100 µg/mL) 30 min before adding AHA/OPP.

  • Result: Signal should be reduced by >90%. If fluorescence remains, it indicates non-specific background labeling of the fluorophore or incomplete washing.

References

  • Tang, Q., & Chen, X. (2023).[5] Nascent Proteomics: Chemical Tools for Monitoring Newly Synthesized Proteins.[6][5][7] Angewandte Chemie International Edition.

  • Liu, J., et al. (2012).[8] Imaging protein synthesis in cells and tissues with an alkyne analog of puromycin.[6] Proceedings of the National Academy of Sciences.

  • Dieterich, D. C., et al. (2006). In situ visualization and dynamics of newly synthesized proteins in rat hippocampal neurons. Nature Neuroscience.

  • Tivendale, N. D., et al. (2021). In vivo homopropargylglycine incorporation enables nascent protein tagging, isolation and characterisation from Arabidopsis thaliana. Plants.

  • Hinz, F. I., et al. (2013).[9] Global protein synthesis is required for long-term memory formation. Proceedings of the National Academy of Sciences.

  • Bagert, J. D., et al. (2014). Time-resolved proteomic analysis of quorum sensing in Vibrio harveyi. ACS Chemical Biology.

Sources

Safety & Regulatory Compliance

Safety

N-epsilon-Azido-D-norleucine: Proper Disposal &amp; Handling Procedures

[1] Executive Summary: Immediate Safety Directive N-epsilon-Azido-D-norleucine (also known as 6-Azido-D-norleucine) contains an energetic azide functionality. While kinetically stable under physiological conditions, it p...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: Immediate Safety Directive

N-epsilon-Azido-D-norleucine (also known as 6-Azido-D-norleucine) contains an energetic azide functionality. While kinetically stable under physiological conditions, it poses specific explosion and toxicity hazards if mishandled during disposal.[1]

CRITICAL PROHIBITIONS:

  • NO disposal down laboratory drains (Risk of explosive heavy metal azide formation).

  • NO contact with strong acids (Risk of toxic/explosive Hydrazoic acid,

    
    , evolution).[2]
    
  • NO concentration to dryness using rotary evaporation if the solution contains transition metals.

  • NO use of halogenated solvents (DCM, Chloroform) with free azide ions (Risk of explosive di/tri-azidomethane formation).[2][3]

Chemical Profile & Stability Analysis

To handle this compound safely, we must quantify its stability.[1][2][4][5] As a Senior Application Scientist, I apply the "Law of Six" and the Carbon/Nitrogen (C/N) Ratio to determine the risk profile of this specific molecule.

Structural Risk Assessment
  • Chemical Formula:

    
    
    
  • Functional Group: Organic Azide (

    
    ) attached to an aliphatic chain.
    

The C/N Ratio Calculation: Safety guidelines dictate that organic azides are generally safe to handle if the ratio of (Carbon + Oxygen) atoms to Nitrogen atoms is


.[1]

[1]

For N-epsilon-Azido-D-norleucine:



Interpretation: A ratio of 2.0 places this compound in the "Intermediate Stability" category (


).
  • Implication: It can be isolated and stored, but it retains significant energetic potential. It must be stored below room temperature (typically -20°C) and protected from light. It should never be heated above 60°C or subjected to mechanical shock when in solid form.

Pre-Disposal Handling & Storage

Before disposal, the integrity of the waste stream must be preserved to prevent accidental detonation.

ParameterProtocolScientific Rationale
Storage Temp -20°C (Desiccated)Prevents thermal decomposition and hydrolysis.
Container Polypropylene/HDPEAvoid Metal: Azides react with Cu/Pb to form shock-sensitive metal azides.
Solvents Water, DMSO, MethanolAvoid DCM/Chloroform: Prevents formation of explosive azidomethanes.[2]
Segregation "Azide Waste" OnlyDo not mix with acids (generates

gas) or oxidizers.

Chemical Deactivation Protocol (Staudinger Reduction)

Direct disposal of active azide compounds as solid waste is hazardous. The Staudinger Reduction is the industry-standard method to chemically deactivate the azide group, converting it into a benign amine prior to disposal.

Reagents Required[7]
  • Reducing Agent: Triphenylphosphine (

    
    ) or TCEP (Tris(2-carboxyethyl)phosphine).
    
  • Solvent: 1:1 mixture of THF (Tetrahydrofuran) and Water (or water alone if using TCEP).

  • Vessel: Round-bottom flask with magnetic stir bar (behind a blast shield).

Step-by-Step Deactivation Procedure
  • Dissolution: Dissolve the N-epsilon-Azido-D-norleucine waste in the solvent mixture. Ensure the concentration is below 0.1 M to manage exotherms.

  • Addition: Add 1.5 to 2.0 equivalents of Triphenylphosphine (

    
    ) per equivalent of azide.
    
    • Mechanism:[6][7][8] The phosphine attacks the terminal nitrogen of the azide, forming a phosphazide, which rearranges to an iminophosphorane, releasing Nitrogen gas (

      
      ).[6][7]
      
  • Reaction: Stir at room temperature for 12–24 hours.

    • Observation: Evolution of

      
       bubbles indicates the reaction is proceeding.
      
  • Hydrolysis: The presence of water hydrolyzes the intermediate to the corresponding amine (N-epsilon-Amino-D-norleucine) and Triphenylphosphine oxide.

  • Verification (Optional): TLC or LC-MS can confirm the disappearance of the azide peak (mass -26 Da shift).

  • Final Disposal: The resulting mixture (amine + phosphine oxide) is non-explosive and can be tagged for standard organic liquid waste disposal.

Waste Management & Labeling

If chemical deactivation is not feasible, the waste must be handled as High Hazard Explosive Waste .

Liquid Waste (Undeactivated)
  • Container: Amber glass or HDPE bottle (Plastic preferred).

  • Labeling: Must explicitly state: "Contains Organic Azides - DO NOT CONCENTRATE - DO NOT ADD ACID."

  • Buffer: Keep pH > 9 using a dilute NaOH buffer to ensure no

    
     formation.
    
Solid Waste (Contaminated Consumables)
  • Items: Weighing boats, pipette tips, gloves.

  • Action: Double-bag in heavy-duty polyethylene bags. Label as "Azide Contaminated Debris."[1]

Emergency Procedures

Spill Response:

  • Evacuate the immediate area.

  • Do NOT use metal tools (spatulas) to clean up.[1][9] Use plastic scoops.

  • Absorb liquid spills with inert absorbent pads.

  • Decontaminate surfaces with a 10% Sodium Percarbonate solution (oxidizes the azide) or the Staudinger reduction mixture described above.

Decision Logic for Disposal (Visualization)

AzideDisposal Start Waste: N-epsilon-Azido-D-norleucine FormCheck Is the waste Solid or Liquid? Start->FormCheck Solid Solid / Pure Powder FormCheck->Solid Powder Liquid Liquid Solution FormCheck->Liquid Solution HighHaz Label: HIGH HAZARD AZIDE Do Not Concentrate Solid->HighHaz Do Not Dissolve (Risk of Shock) Deactivation Can you perform Staudinger Reduction? Liquid->Deactivation PerformRed Add Phosphine (PPh3/TCEP) Stir 24h (Release N2) Deactivation->PerformRed Yes (Recommended) Deactivation->HighHaz No (Lack Reagents) Verify Verify Azide Removal (LCMS/TLC) PerformRed->Verify StandardWaste Dispose as Standard Organic Waste Verify->StandardWaste EHS Contact EHS for Explosive Pickup HighHaz->EHS

Figure 1: Decision tree for the safe categorization and disposal of organic azide waste.

References

  • University of California, Santa Barbara (UCSB). Laboratory Safety Fact Sheet #26: Synthesizing, Purifying, and Handling Organic Azides. [Link]

  • Stanford University Environmental Health & Safety. Information on Azide Compounds. [Link]

  • Occupational Safety and Health Administration (OSHA). Sodium Azide and Hydrazoic Acid in Workplace Atmospheres. [Link]

Sources

Handling

Personal protective equipment for handling N-epsilon-Azido-D-norleucine

Executive Summary & Application Context N-epsilon-Azido-D-norleucine is a non-canonical amino acid widely used in metabolic labeling and bio-orthogonal chemistry (specifically copper-catalyzed or strain-promoted azide-al...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

N-epsilon-Azido-D-norleucine is a non-canonical amino acid widely used in metabolic labeling and bio-orthogonal chemistry (specifically copper-catalyzed or strain-promoted azide-alkyne cycloaddition). While it enables powerful "click" chemistry applications, the azide moiety (


) introduces specific energetic hazards that distinguish it from standard amino acids.

This guide provides a self-validating safety protocol. It moves beyond generic MSDS data to address the specific intersection of azide instability and solvent permeation risks common in biological chemistry workflows.

Hazard Identification & Risk Assessment

To handle this compound safely, you must understand the causality of its risks. We utilize the Mott-Gurney Rule (Rule of Six) to assess stability.

The "Rule of Six" Analysis

Organic azides are generally considered stable if the ratio of carbon plus oxygen atoms to nitrogen atoms is


.


For N-epsilon-Azido-D-norleucine (


): 
  • Carbons (

    
    ):  6
    
  • Oxygens (

    
    ):  2
    
  • Nitrogens (

    
    ):  4 (3 in azide group + 1 
    
    
    
    -amine)


Critical Insight: A ratio of 2.0 is below the safety threshold of 3.0.

  • Implication: This compound is energetic . While kinetically stable at room temperature, it possesses the potential for explosive decomposition if heated, subjected to friction, or concentrated.[1]

  • Operational Constraint: Never heat above

    
    . Never distill. Store in the dark.
    
Chemical Incompatibilities[2]
  • Heavy Metals (Cu, Pb): Azides react with copper and lead (common in plumbing) to form heavy metal azides, which are highly sensitive primary explosives.

  • Strong Acids: Contact releases Hydrazoic Acid (

    
    ), a highly toxic and volatile gas.[2][3]
    

Personal Protective Equipment (PPE) Matrix

Standard lab PPE is insufficient due to the solvents (DMSO/DMF) typically used to solubilize this compound. These solvents can carry the toxic azide payload through standard nitrile gloves.

PPE Selection Table
ComponentStandard RequirementEnhanced Requirement (Stock Soln Prep)Scientific Rationale
Hand Protection Nitrile (0.11 mm)Double-gloving or Laminate (Silver Shield) DMSO/DMF permeate standard nitrile in <5 mins. Double gloving provides a "sacrificial" outer layer.
Eye Protection Safety Glasses w/ side shieldsChemical Splash Goggles Azides are explosion hazards. Goggles seal against particulates and splashes; glasses do not.
Body Protection Cotton Lab Coat100% Cotton or Nomex CoatSynthetic blends can generate static discharge (ESD), a potential ignition source for dry azides.
Respiratory Fume Hood (Face Velocity >100 fpm)N95 (if weighing large quantities outside hood)Inhalation of azide dust causes vasodilation (headaches, hypotension).

Operational Workflow: Step-by-Step

Phase 1: Weighing & Preparation

Objective: Minimize friction and static discharge.

  • Static Elimination: Touch a grounded metal surface before handling the container.

  • Tool Selection: Use a PTFE (Teflon) or plastic spatula .

    • Why? Metal spatulas can create friction hot spots or trace metal contamination (sensitization).

  • Weighing: Weigh directly into a tared vial. Do not use weighing paper (static risk).

  • Environment: Perform all weighing inside a chemical fume hood to prevent dust inhalation.

Phase 2: Solubilization (The Critical Step)

Context: This compound is often dissolved in DMSO or DMF for biological assays.

  • Solvent Addition: Add solvent slowly down the side of the vial.

  • Dissolution: Vortex gently. Do not sonicate unless absolutely necessary, and never for >10 seconds.

    • Why? Sonication adds acoustic energy and heat, which can degrade the azide moiety or trigger decomposition in concentrated solutions.

  • Concentration Limit: Maintain stock solutions below 0.5 M .

    • Why? Dilution acts as a thermal heat sink in case of decomposition.

Phase 3: Reaction Setup (Click Chemistry)
  • Order of Addition: Add the copper catalyst (if using CuAAC) last .

    • Why? Prevents the formation of concentrated copper-azide complexes before the reactants are diluted.

  • Inert Atmosphere: Flush headspace with Nitrogen or Argon.

    • Why? Oxygen can quench Copper(I) catalysts, leading to stalled reactions and accumulation of unreacted azide.

Visualization: PPE & Safety Logic

The following diagram illustrates the decision logic for PPE selection based on the state of matter and solvent interaction.

PPE_Decision_Tree Start Handling N-epsilon-Azido-D-norleucine State Select State of Matter Start->State Solid Solid / Powder State->Solid Liquid Liquid Solution State->Liquid Solid_Risk Risk: Dust & Static Solid->Solid_Risk Solvent_Check Check Solvent Type Liquid->Solvent_Check Solid_PPE PPE: Cotton Coat + Plastic Spatula + Nitrile Gloves Solid_Risk->Solid_PPE Aqueous Aqueous / Buffer Solvent_Check->Aqueous Organic DMSO / DMF Solvent_Check->Organic Aqueous_PPE PPE: Standard Nitrile (Change if splashed) Aqueous->Aqueous_PPE Organic_PPE PPE: Laminate Gloves OR Double Nitrile (Change immediately) Organic->Organic_PPE

Caption: Decision matrix for selecting glove material and handling protocols based on physical state and solvent carrier.

Disposal & Emergency Protocols

Crucial Warning: Never pour azide solutions down the drain.[3][4]

Waste Segregation Strategy

Separate waste streams are required to prevent the formation of explosive byproducts.[5]

Waste TypeContainer SpecsLabeling Requirement
Solid Waste Wide-mouth HDPE jar"Hazardous Waste: Solid Organic Azide"
Liquid Waste Amber glass or HDPE"Hazardous Waste: Azides in [Solvent]"
Sharps Puncture-proof container"Chemically Contaminated Sharps"
Spill Management (Small Scale < 100 mg)
  • Isolate: Clear the immediate area.

  • PPE Up: Ensure goggles and double gloves are worn.

  • Absorb: Cover liquid spills with a spill pad. Do not wipe dry (friction risk).

  • Neutralize: Clean the surface with a mild soap solution. Avoid bleach (can form toxic chloramines/chlorine gas with amines).

Disposal Workflow Diagram

Disposal_Workflow Waste Azide Waste Generated Check_Metal Contains Heavy Metals (Cu, Pb)? Waste->Check_Metal No_Metal Organic Azide Stream Check_Metal->No_Metal No Yes_Metal Explosive Hazard Stream Check_Metal->Yes_Metal Yes Action_No Segregate into Non-Halogenated Waste No_Metal->Action_No Action_Yes Do NOT concentrate. Label as 'Shock Sensitive'. Contact EHS immediately. Yes_Metal->Action_Yes Drain Sink / Drain Action_No->Drain NEVER Forbidden FORBIDDEN (Explosion Risk) Drain->Forbidden

Caption: Critical workflow for segregating azide waste to prevent formation of heavy metal explosives.

References

  • University of California, Santa Cruz (UCSC). "Laboratory Safety Fact Sheet: Synthesizing, Purifying, and Handling Organic Azides." Environmental Health & Safety.[6][Link]

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001).[2][5] "Click Chemistry: Diverse Chemical Function from a Few Good Reactions." Angewandte Chemie International Edition, 40(11), 2004–2021. [Link]

  • Baskin, J. M., et al. (2007). "Copper-free click chemistry for dynamic in vivo imaging." Proceedings of the National Academy of Sciences, 104(43), 16793-16797. [Link]

Sources

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